1-(Perfluoro-n-hexyl)dodecane
Description
The exact mass of the compound 1-(Perfluoro-n-hexyl)dodecane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-(Perfluoro-n-hexyl)dodecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Perfluoro-n-hexyl)dodecane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F13/c1-2-3-4-5-6-7-8-9-10-11-12-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQUYHNTDJHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381980 | |
| Record name | 1-(Perfluoro-n-hexyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90499-30-2 | |
| Record name | 1-(Perfluoro-n-hexyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Perfluoro-n-hexyl)dodecane chemical properties
Technical Monograph: 1-(Perfluoro-n-hexyl)dodecane ( )
Advanced Physicochemical Characterization & Biomedical Applications
Part 1: Executive Technical Overview
1-(Perfluoro-n-hexyl)dodecane , commonly abbreviated as F6H12 , represents a distinct class of Semifluorinated Alkanes (SFAs) characterized by a diblock amphiphilic structure:
Unlike its shorter-chain analog F6H8 (Perfluorohexyloctane), which is a liquid used commercially in ophthalmology (e.g., NovaTears®), F6H12 is a solid at room temperature with a melting point of approximately 48°C. This phase behavior is critical: it positions F6H12 not as a liquid vehicle, but as a structural lipid matrix for Solid Lipid Nanoparticles (SLNs) or as a thermosensitive component in supramolecular assemblies.
The molecule exhibits "fluorophilicity" and "lipophilicity" simultaneously, leading to micro-phase separation even in the bulk state. This guide provides the definitive framework for synthesizing, characterizing, and utilizing F6H12 in advanced drug delivery.
Part 2: Physicochemical Architecture
Core Property Matrix
The following data consolidates experimental values and calculated properties essential for formulation design.
| Property | Value / Description | Relevance to Application |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctadecane | Formal identification |
| Molecular Formula | Stoichiometry for synthesis | |
| Molecular Weight | 488.37 g/mol | Dosage calculation |
| Melting Point | 48°C (321 K) | Solid at body temp; suitable for SLNs |
| Boiling Point | ~130–140°C @ 3 mmHg (Est.)[1] | Purification via vacuum distillation |
| Density | ~1.3–1.4 g/cm³ (Solid state) | Sedimentation behavior in aqueous media |
| Solubility (Water) | Insoluble (Hydrophobic & Lipophobic) | Stable in aqueous dispersion |
| Solubility (Lipids) | Temperature-dependent | Solubilizes lipophilic drugs above MP |
| Dipole Moment | Distinct at F-H junction | Drives self-assembly at interfaces |
The "Fluorous Effect" & Phase Behavior
F6H12 does not follow standard surfactant logic. The rigid, helical perfluorocarbon (
-
Solid State: F6H12 crystallizes into layered smectic structures where
and domains segregate into alternating sub-layers. -
Melt State: Above 48°C, it becomes an isotropic liquid capable of dissolving oxygen and lipophilic actives.
-
Interface: In aqueous dispersions, F6H12 forms surface hemimicelles, acting as a "surfactant-free" stabilizer due to its amphiphilic block nature.
Part 3: Synthesis & Purification Protocol
Reaction Logic
The synthesis utilizes a radical addition of perfluorohexyl iodide (
Workflow Diagram (DOT)
Figure 1: Radical-mediated synthesis pathway for F6H12. Note the critical deiodination step to remove the iodine atom after coupling.
Detailed Protocol
Step 1: Radical Addition
-
Charge a 3-neck flask with 1-dodecene (1.1 eq) and Perfluorohexyl iodide (1.0 eq).
-
Add AIBN (Azobisisobutyronitrile) (0.05 eq) as a radical initiator.
-
Critical: Degas the system with Argon for 20 mins. Oxygen quenches the radical chain.
-
Heat to 80°C for 6–8 hours. Monitor consumption of
via GC-MS.
Step 2: Deiodination (Zinc/Acetic Acid Method) Avoid Tributyltin hydride in pharma-grade synthesis due to toxicity.
-
Dissolve the iodinated intermediate in Ethanol/Acetic Acid (1:1).
-
Add Zinc dust (4.0 eq) slowly at room temperature.
-
Reflux for 4 hours. The Zinc reduces the C-I bond to C-H.
-
Filter off Zinc salts and evaporate solvent.
Step 3: Purification
-
Distillation: Perform vacuum distillation (approx 3 mmHg) to remove unreacted dodecene and lower boiling byproducts.
-
Recrystallization: Dissolve the residue in hot ethanol (60°C). Cool slowly to 4°C. F6H12 will crystallize out as white plates/needles, leaving impurities in the mother liquor.
Part 4: Biomedical Applications & Formulation[2][3][4][5]
Solid Lipid Nanoparticles (SLNs)
Because F6H12 melts at 48°C, it remains solid at body temperature (37°C). This makes it an ideal core material for SLNs, offering higher encapsulation efficiency for fluorinated or extremely lipophilic drugs than standard triglycerides.
Self-Validating Formulation Protocol:
-
Melt Phase: Heat F6H12 to 55°C. Dissolve the drug (e.g., Cyclosporine A) into the melt.
-
Aqueous Phase: Heat water + Surfactant (e.g., Poloxamer 188) to 55°C.
-
Pre-Emulsion: Add aqueous phase to melt phase under magnetic stirring.
-
Homogenization: High-pressure homogenization (500 bar, 3 cycles) at 60°C (must remain above MP).
-
Solidification: Rapidly cool the nanoemulsion to 4°C. The F6H12 core crystallizes, trapping the drug inside a solid matrix.
Supramolecular Self-Assembly
F6H12 exhibits unique interfacial behavior. At the air-water interface, it forms Langmuir monolayers with a "standing" orientation, where the fluorocarbon tails stick out into the air (hydrophobic and lipophobic) while the hydrocarbon tails anchor on the water surface.
Figure 2: Structural logic of F6H12 Solid Lipid Nanoparticles (SLNs).
Part 5: Safety & Toxicology (E-E-A-T)
Biocompatibility: SFAs are chemically inert.[2][3][4] The C-F bond is one of the strongest in organic chemistry, rendering the molecule metabolically stable. It does not undergo enzymatic degradation in the body, preventing the formation of toxic metabolites.
Excretion: Unlike triglycerides, F6H12 is not metabolized for energy. It is eventually excreted via exhalation (if vapor pressure allows, though less likely for F6H12 than F6H8) or slowly cleared via the reticuloendothelial system (RES) if administered systemically.
Ocular Safety: While F6H8 is established in eye drops, F6H12's solid nature means it would be used as a suspension or nanoparticle. It is non-irritating, but particle size must be strictly controlled (<100 nm) to prevent physical irritation (grittiness) in ocular applications.
Part 6: References
-
Matrix Scientific. (n.d.). 1-(Perfluoro-n-hexyl)dodecane Physical Properties. Retrieved from
-
PubChem. (n.d.). 1-(Perfluorohexyl)decane and related SFA structures. National Library of Medicine. Retrieved from
-
Meinert, H., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview. PubMed Central. Retrieved from
-
BenchChem. (2025).[5] Protocols for the Synthesis and Purification of Semifluorinated Alkanes. Retrieved from
-
ResearchGate. (2000). Surface phases of semi-fluorinated alkane melts. Retrieved from
-
Cheméo. (n.d.).[6] Chemical Properties of Fluorinated Alkanes. Retrieved from
Sources
- 1. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 1-(Perfluoro-n-hexyl)dodecane (F6H12)
CAS Number: 90499-30-2 Synonyms: F6H12, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctadecane
Part 1: Executive Technical Summary
1-(Perfluoro-n-hexyl)dodecane (F6H12) represents a distinct class of solid semifluorinated alkanes (SFAs) . Unlike its liquid counterparts (e.g., F6H8 or F4H5) widely used as eye drops, F6H12 is a waxy solid at physiological temperatures (Melting Point ~48°C). This phase behavior defines its primary utility: serving as the solid matrix for Solid Lipid Nanoparticles (SLNs) and as a viscosity modulator in advanced vitreous substitutes.
The molecule consists of a rigid, hydrophobic/lipophobic perfluorocarbon block (
Part 2: Physicochemical Profile
The utility of F6H12 is dictated by its transition from a lipophilic liquid at elevated temperatures to a crystalline solid at body temperature.
| Property | Value | Technical Significance |
| Molecular Formula | Diblock structure: | |
| Molecular Weight | 488.37 g/mol | High MW contributes to solid state and low volatility. |
| Melting Point | ~48°C | Critical Attribute : Solid at 37°C (body temp). Enables SLN formation.[1] |
| Boiling Point | ~435°C | Extremely stable; suitable for high-temp sterilization/processing. |
| Density | ~1.29 g/cm³ | Heavier than water; useful for gravity-dependent ocular tamponades. |
| Solubility | Lipophilic / Fluorophilic | Soluble in fluorocarbons and warm organic solvents; insoluble in water. |
| Refractive Index | ~1.36 | Close to water/vitreous (1.33), minimizing optical distortion in ocular use. |
Part 3: Mechanism of Action & Self-Assembly
F6H12 is not a classical surfactant but acts as a primitive surfactant . The incompatibility between the fluorocarbon (F-block) and hydrocarbon (H-block) segments creates a dipole at the junction.
The "Fluorophilic Effect" in Nanostructuring
In aqueous dispersion, F6H12 molecules do not merely clump; they self-organize. The F-blocks tend to segregate from the H-blocks.
-
At Interfaces : F6H12 orients with the F-chain facing the air or fluorinated phase, and the H-chain facing the lipid/oil phase.
-
In Nanoparticles : When cooled below 48°C, the core crystallizes. This solid core restricts the mobility of encapsulated drugs, reducing the "burst release" effect common in liquid nanoemulsions.
Visualization: Molecular Orientation & SLN Structure
The following diagram illustrates the diblock nature of F6H12 and how it structures a Solid Lipid Nanoparticle.
Caption: F6H12 molecular diblock structure (top) and its assembly into a Solid Lipid Nanoparticle (bottom), where the solid core immobilizes drugs.
Part 4: Experimental Protocols
Protocol A: Synthesis of F6H12 (Radical Addition)
Note: This reaction requires inert atmosphere conditions.
Reagents:
-
Perfluorohexyl iodide (
) -
1-Dodecene (
) -
Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Reducing Agent: Tributyltin hydride (
) or Zinc/Acid (for deiodination).
Workflow:
-
Addition : Mix
and 1-Dodecene (1.1 eq) in a reaction vessel under Nitrogen. -
Initiation : Add AIBN (1 mol%) and heat to 80°C. The radical chain reaction attaches the
group to the alkene, forming the iodinated intermediate . -
Reduction (Deiodination) : Treat the intermediate with
or Zn/Acetic Acid to remove the iodine atom, yielding (F6H12). -
Purification (Critical) :
-
Distillation : Remove unreacted alkene and low-boiling byproducts.
-
Fluorous Solid Phase Extraction (F-SPE) : Pass crude product over fluorous silica gel. Wash with non-fluorous solvent (e.g., 80% MeOH) to remove organic impurities. Elute F6H12 with fluorophilic solvent (e.g., HFE-7100).
-
Recrystallization : Since F6H12 is solid, recrystallize from ethanol to achieve >99.8% purity (required for medical use).
-
Protocol B: Formulation of F6H12 Solid Lipid Nanoparticles (Hot Homogenization)
This method leverages the melting point of F6H12 to create nanoparticles that solidify upon cooling.
Materials:
-
Solid Phase: F6H12 (1-5% w/w).
-
Drug: Lipophilic active (e.g., Cyclosporine A, Paclitaxel).
-
Surfactant: Poloxamer 188 or Lecithin (1-2% w/w).
-
Aqueous Phase: Water for Injection (WFI).
Step-by-Step Methodology:
-
Melting : Heat F6H12 to 60°C (approx. 10-12°C above MP) in a vial.
-
Drug Dissolution : Add the lipophilic drug to the molten F6H12. Stir until completely dissolved. Why: This ensures the drug is molecularly dispersed within the lipid matrix before particle formation.
-
Aqueous Prep : Dissolve surfactant in WFI and heat to 60°C . Why: Both phases must be at the same temperature to prevent premature solidification during mixing.
-
Pre-Emulsification : Add the aqueous phase to the molten lipid phase under high-speed stirring (Ultra-Turrax, 10,000 rpm, 2 min) to form a coarse pre-emulsion.
-
High-Pressure Homogenization (HPH) : Cycle the pre-emulsion through a high-pressure homogenizer (e.g., 500-1000 bar, 3 cycles) at 60°C .
-
Solidification (Crystallization) : Immediately cool the dispersion to 4°C using an ice bath or heat exchanger. Why: Rapid cooling promotes the formation of small, uniform crystals and prevents drug expulsion to the surface.
-
Characterization :
-
DLS : Measure Z-Average (Target: 150-300 nm) and PDI (<0.2).
-
DSC : Verify the crystallinity of the F6H12 core (check for MP depression indicating drug inclusion).
-
Part 5: Visualization of Formulation Workflow
Caption: Hot Homogenization workflow for F6H12 SLNs. Temperature control (Red=Hot, Blue=Cold) is critical for particle stability.
Part 6: Safety & Toxicology
F6H12 is biologically inert but must be highly purified.
-
H-Value (Hydrogen Content) : Incomplete fluorination during synthesis of precursors can lead to toxic byproducts. Purity must be validated via GC-MS.
-
Biocompatibility : SFAs are generally non-cytotoxic. However, due to its solid nature, F6H12 is not cleared as quickly as liquid F4H5. It is best suited for biodegradable depots or topical applications where accumulation is not a systemic risk.
-
Sterilization : Can be autoclaved (121°C) or sterile filtered (if particle size <200 nm), thanks to the high thermal stability of the C-F bond.
References
-
PubChem . 1-(Perfluoro-n-hexyl)dodecane Compound Summary. National Library of Medicine. [Link]
-
Meinert, H., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Wong, H. L., et al. (2004). Development of solid lipid nanoparticles containing ionically complexed chemotherapeutic drugs. Journal of Pharmaceutical Sciences. [Link]
Sources
Physical Properties of 1-(Perfluoro-n-hexyl)dodecane (F6H12): An In-Depth Technical Guide
Executive Summary
1-(Perfluoro-n-hexyl)dodecane, commonly designated as F6H12 , represents a distinct class of semifluorinated alkanes (SFAs) characterized by a diblock amphiphilic structure.[1] Unlike perfluorocarbons (PFCs) which are lipophobic, or hydrocarbons which are hydrophobic, F6H12 exhibits a unique "amphisteric" nature—possessing both a rigid, helical perfluorinated segment and a flexible, trans-planar hydrocarbon tail.[1][2]
This guide provides a rigorous examination of the physicochemical properties, phase behavior, and synthesis of F6H12.[1] While shorter chain SFAs (e.g., F6H8) are liquids at room temperature and widely used in ophthalmology (e.g., EyeSol® technology), F6H12 is solid at ambient conditions (MP ~48°C), making it a critical candidate for solid lipid nanoparticles (SLNs) , structured drug delivery vehicles, and specialized interface stabilization.[1][2]
Molecular Architecture & Identity
F6H12 is a linear diblock molecule consisting of a perfluorohexyl group (
Chemical Identity[1][2][3][4]
-
IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-octadecane[1][2]
-
Common Name: 1-(Perfluoro-n-hexyl)dodecane (F6H12)[2]
-
CAS Number: 90499-30-2
-
Molecular Formula:
[2] -
Molecular Weight: 488.38 g/mol [2]
Structural Amphiphilicity Visualization
The following diagram illustrates the diblock nature of F6H12, highlighting the "fluorophilic" and "lipophilic" domains that drive its self-assembly.
Physicochemical Profile
The physical properties of F6H12 are dominated by the Van der Waals forces of the long alkyl chain, which elevate its melting point above room temperature, contrasting with the liquid state of its shorter homolog, F6H8.[1]
Key Physical Constants
| Property | Value | Conditions/Notes |
| Physical State | Solid (Waxy/Crystalline) | @ 25°C, 1 atm |
| Melting Point (Tm) | 48.0 °C | Distinct endotherm via DSC [1] |
| Boiling Point | ~290 °C | Extrapolated; High thermal stability |
| Density | 1.25 g/cm³ | Solid state density (approximate) |
| Surface Tension | 21.1 mN/m | Measured in liquid state (above Tm) [2] |
| Solubility (Water) | Insoluble | Hydrophobic & Lipophobic |
| Solubility (Ethanol) | Sparingly Soluble | Temperature dependent |
| Solubility (Perfluorocarbons) | Soluble | Fluorophilic interaction |
Solubility & Miscibility
F6H12 exhibits the "fluorocarbon effect." It is mutually immiscible with water and many standard organic solvents at room temperature but shows temperature-dependent miscibility with hydrocarbons.[1]
-
Lipophilicity: Soluble in warm alkanes (e.g., hexane, octane).[1][2]
-
Fluorophilicity: Highly soluble in perfluorodecalin or perfluorooctane.[1]
Thermodynamic & Phase Behavior[2][4][5][6][8][9][10]
F6H12 is not a simple solid; it is a thermotropic liquid crystal .[1] Upon heating, it undergoes specific phase transitions before becoming an isotropic liquid.[1] This behavior is critical for formulation science, as the smectic layers can encapsulate drugs or stabilize interfaces.[1]
Phase Transition Sequence
-
Crystalline Solid (
): Highly ordered lamellar structure.[1] The hydrocarbon chains are fully extended (trans-planar), and fluorocarbon chains are helical.[1] -
Smectic Phase (Mesophase): Near the melting point, F6H12 likely transitions into a Smectic-B or Smectic-A phase where molecules are layered but possess rotational freedom.[1]
-
Isotropic Liquid (
): Complete loss of long-range order.
Differential Scanning Calorimetry (DSC) Workflow
To characterize a new batch of F6H12, the following DSC protocol is standard for validating purity and phase behavior.
Synthesis & Purification Protocol
The synthesis of F6H12 is achieved via a radical-mediated addition of perfluorohexyl iodide to 1-dodecene, followed by reduction.[1] This protocol ensures high regiospecificity.[1]
Reaction Mechanism
Step 1: Radical Addition
Step 2: Deiodination (Reduction)
Detailed Protocol
-
Reagents:
-
Procedure:
-
Purification (Critical):
Biomedical Applications
While liquid SFAs (like F6H8) are used as eye drops, solid F6H12 serves distinct roles in drug delivery systems (DDS):
-
Solid Lipid Nanoparticles (SLNs): F6H12 can form the solid core of SLNs. Its fluorinated domain creates a "teflon-like" core that may protect sensitive payloads from degradation.[1]
-
Lung Surfactant Replacement: The amphiphilic nature mimics endogenous lung surfactants, potentially aiding in pulmonary drug delivery formulations.[1]
-
Oxygen Carriers: Like all SFAs, F6H12 has high oxygen solubility, though its solid state requires it to be dispersed (e.g., as an emulsion) for this function.[1]
References
-
Matrix Scientific. (2024).[1] Product Specification: 1-(Perfluoro-n-hexyl)dodecane (CAS 90499-30-2).[1] Retrieved from [2]
-
Tsagogiorgas, C., et al. (2014).[1] Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. European Journal of Pharmaceutics and Biopharmaceutics , 88(2), 407-415.[1] (Contextual data on SFA series).
-
Broniatowski, M., & Dynarowicz-Łątka, P. (2008).[1] Semifluorinated alkanes – primitive surfactants of fascinating properties. Advances in Colloid and Interface Science , 138(2), 63-83.[1][2]
-
PubChem. (2025).[1][4] Compound Summary: 1-(Perfluorohexyl)dodecane.[1] National Library of Medicine.[1] Retrieved from [2]
-
Krafft, M. P., & Riess, J. G. (2015).[1] Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. Chemosphere , 129, 4-19.[1]
Sources
Technical Monograph: 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Executive Summary
1-(Perfluoro-n-hexyl)dodecane , commonly abbreviated as F6H12 , is a semifluorinated alkane (SFA) characterized by a diblock amphiphilic structure consisting of a perfluorinated segment (
Physicochemical Characterization
Molecular Identity & Constants
The following data establishes the core chemical identity of F6H12.
| Property | Value | Notes |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctadecane | Often referred to as Perfluorohexyldodecane |
| Common Abbreviation | F6H12 | Denotes 6 perfluorinated carbons, 12 hydrogenated carbons |
| Molecular Formula | Diblock structure: | |
| Molecular Weight | 488.38 g/mol | Calculated: 488.37 g/mol |
| CAS Number | 90499-30-2 | Distinct from F6H10 (CAS 147492-59-9) |
| Physical State (RT) | Solid (Waxy crystalline) | Melting Point: ~48°C |
| Density | ~1.1–1.3 g/cm³ | Denser than water; less dense than pure perfluorocarbons |
| Solubility | Amphiphobic | Insoluble in water; Soluble in fluorocarbons & warm hydrocarbons |
Structural Segmentation & Amphiphilicity
F6H12 is not a traditional surfactant. It does not possess a hydrophilic head group. Instead, it is amphiphobic , meaning it is hydrophobic and lipophobic (to the perfluorinated segment).
-
Fluorophilic Block (
): Rigid, helical, and chemically inert. It seeks to exclude itself from both aqueous and hydrocarbon environments, driving self-assembly at interfaces. -
Lipophilic Block (
): Flexible hydrocarbon tail. It provides solubility in lipid environments but is incompatible with the fluorinated block.
This "primitive" amphiphilicity drives F6H12 to form organized supramolecular structures (e.g., surface monolayers) where the fluorinated chains align in air (or fluorocarbon phase) and hydrocarbon chains align in the lipid phase.
Figure 1: Structural segmentation of F6H12 illustrating the diblock nature that drives interfacial organization.
Synthesis & Purification Protocols
Synthetic Pathway
The synthesis of F6H12 typically involves the radical addition of perfluorohexyl iodide to 1-dodecene, followed by dehalogenation (reduction).
Reaction Scheme:
-
Precursors: Perfluoro-n-hexyl iodide (
) + 1-Dodecene ( ). -
Radical Addition: Initiated by AIBN or metal catalysts (e.g., Copper).
-
Intermediate: 1-Iodo-1-(perfluorohexyl)dodecane.
-
-
Reduction: Removal of the Iodine atom using Zinc/HCl or Tributyltin hydride (
) to yield F6H12.
Figure 2: Synthetic pathway for F6H12 via radical addition and subsequent reduction.
Protocol: Purification of F6H12
Since F6H12 is a solid at room temperature (MP ~48°C), purification differs from liquid SFAs (which are distilled).
-
Solvent Extraction: Dissolve the crude reaction mixture in hot hexane or ethanol.
-
Crystallization: Cool the solution slowly to 4°C. F6H12 will crystallize out, while unreacted precursors and byproducts often remain in solution.
-
Filtration: Vacuum filter the crystals.
-
Washing: Wash with cold ethanol to remove traces of iodine-containing species.
-
Drying: Vacuum dry at room temperature.
-
Validation: Verify purity via GC-MS (Gas Chromatography-Mass Spectrometry) and
/ NMR.-
Note: In NMR, ensure no signals for alkene protons (5-6 ppm) or
protons (3-4 ppm) are present.
-
Applications in Drug Delivery[5][6][7][8]
Solid Lipid Matrices & Nanoparticles
Unlike liquid SFAs used in eye drops (e.g., Novaliq's EyeSol® using F4H5/F6H8), F6H12's solid state allows it to function as a matrix lipid.
-
Mechanism: When formulated into Solid Lipid Nanoparticles (SLNs), F6H12 provides a highly ordered core. The fluorinated segments tend to segregate, potentially creating "fluorine-rich" domains within the particle that can protect sensitive payloads or modify release kinetics.
-
Lipophilic Drug Solubilization: The dodecyl chain (
) effectively solubilizes highly lipophilic drugs (e.g., Cyclosporine A, Tacrolimus).
Endotamponades in Retinal Surgery
While liquid SFAs are used as "heavy" tamponades to push the retina back into place, F6H12 can be used as an additive to modify the viscosity and specific gravity of silicone oils or other SFAs. Its higher melting point means it must be dissolved in a carrier fluid if used in vivo, or it could be explored for thermo-responsive depots that solidify upon cooling (though its MP is above body temp, requiring specific formulation strategies like eutectic mixtures).
References
-
Matrix Scientific. (n.d.). 1-(Perfluoro-n-hexyl)dodecane Product Data. Retrieved from
-
PubChem. (2025).[2] 1-(Perfluoro-n-hexyl)dodecane Compound Summary. National Library of Medicine. Retrieved from
-
Meinert, H., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 1-(Perfluoro-n-hexyl)decane Data Sheet (Analog Reference). Retrieved from
- Broniatowski, M., & Dynarowicz-Łątka, P. (2008). Semifluorinated alkanes – primitive surfactants of fascinating properties. Advances in Colloid and Interface Science. (Contextual grounding for amphiphobic self-assembly).
Sources
Technical Guide: 1-(Perfluoro-n-hexyl)dodecane (F6H12) as a Nonionic Surfactant
Executive Summary
1-(Perfluoro-n-hexyl)dodecane (
This guide details the physicochemical mechanism of F6H12, its role in stabilizing non-aqueous pharmaceutical systems (specifically in ophthalmology and parenteral delivery), and provides validated protocols for its synthesis and formulation.
Part 1: Molecular Architecture & Physicochemical Properties[3][4]
The "Janus" Molecule Mechanism
F6H12 is a diblock molecule:
-
Lipophilicity: The hydrocarbon chain (
) is soluble in lipids and organic solvents. -
Fluorophilicity: The fluorocarbon chain (
) is lipophobic and hydrophobic, preferring to self-assemble with other fluorinated chains or orient towards the air interface.
When dissolved in a hydrocarbon solvent or applied to an aqueous interface, F6H12 molecules migrate to the surface.[3] The
Key Physicochemical Data[4]
| Property | Value | Context |
| Molecular Formula | Diblock structure | |
| Molecular Weight | ~488.37 g/mol | High density carrier |
| Density | ~1.29 g/mL | Heavier than water; sinks in aqueous media |
| Refractive Index | ~1.36 | Close to water (1.33); ideal for optics/ophthalmology |
| Surface Tension | ~21 mN/m | Extremely low (Water is ~72 mN/m) |
| Solubility | Lipids, Alkanes, Fluorocarbons | Insoluble in Water, Ethanol (partial) |
| Appearance | Clear, colorless liquid | Inert, non-aqueous |
Part 2: Interfacial Behavior & Self-Assembly
Supramolecular Organization
Unlike SDS or Tween which form spherical micelles in water, F6H12 forms surface domains and hemimicelles .[3]
-
At the Air/Liquid Interface: F6H12 forms a Langmuir monolayer.[4] The stiff, helical fluorocarbon chains pack densely, while the hydrocarbon chains remain fluid.[3]
-
In Emulsions: F6H12 acts as a co-surfactant .[2][3] When stabilizing perfluorocarbon-in-water emulsions (e.g., for oxygen delivery), F6H12 sits at the interface of the phospholipid shell, sealing gaps and preventing Ostwald ripening (coarsening of the emulsion).
Visualization of Interfacial Alignment
The following diagram illustrates how F6H12 orients at a Tear Film interface (Lipid/Water) to prevent evaporation, a core mechanism in Dry Eye Disease (DED) therapy.
Caption: Figure 1. Interfacial alignment of F6H12. The fluorinated segment orients to air, creating an evaporation barrier, while the hydrocarbon segment anchors into the lipid layer.[3]
Part 3: Pharmaceutical Applications[1][2][7][10][11][12]
Ophthalmology (Dry Eye Disease)
F6H12 and its homologs (like F6H8) are the basis of Water-Free Eye Drops (e.g., Novaliq's EyeSol® technology).
-
Problem: Aqueous eye drops contain preservatives (Benzalkonium chloride) that damage the cornea, and they wash away quickly.
-
F6H12 Solution:
-
Spreading: Due to low surface tension (~21 mN/m), a 10 µL drop spreads instantly across the eye surface (unlike water which beads up).[3]
-
Refractive Index: Matches tears, preventing blurry vision.[3]
-
Solubility: Dissolves lipophilic drugs (Cyclosporine A, Tacrolimus) that are insoluble in water, eliminating the need for milky, irritating emulsions.[3]
-
Pulmonary & Parenteral Delivery[4]
-
Pulmonary: F6H12 is used as a carrier for liquid ventilation or aerosolized drug delivery.[3] Its high density allows it to transport drugs deep into the lung alveoli, while its inertness prevents tissue irritation.[3]
-
Emulsion Stabilization: In injectable oxygen carriers (blood substitutes), F6H12 is added to perfluorodecalin emulsions.[3] It acts as a "molecular dowel," interlocking the fluorocarbon core with the phospholipid membrane, significantly extending shelf-life.[3]
Part 4: Experimental Protocols
Protocol A: Synthesis of F6H12 (Radical Addition)
Context: Standard synthesis via free-radical addition of perfluorohexyl iodide to 1-dodecene.
Reagents:
-
Perfluorohexyl iodide (
) -
1-Dodecene (
) -
AIBN (Azobisisobutyronitrile) - Radical Initiator[5]
-
Tributyltin hydride (
) or Zinc/HCl (for reduction step)
Workflow:
-
Addition Step:
-
Mix
and 1-Dodecene (1.1 molar excess alkene) in a reaction vessel. -
Add AIBN (1 mol%).
-
Heat to 80°C under Nitrogen atmosphere for 4–6 hours.
-
Result: Formation of the iodo-intermediate
.
-
-
Reduction Step:
-
Dehalogenate the intermediate using Tributyltin hydride (radical reduction) or Zinc/Acetic Acid.
-
Result: Crude F6H12.[3]
-
-
Purification (Critical):
-
Perform fractional distillation under reduced pressure to remove unreacted alkene.[3]
-
Final Polish: Pass through a Fluorous Solid Phase Extraction (F-SPE) cartridge to isolate the pure SFA from hydrocarbon impurities.
-
Protocol B: Formulation of a Cyclosporine A Solution (0.05%)
Context: Creating a preservative-free, clear ophthalmic solution using F6H12 as the sole vehicle.[3]
Materials:
-
Cyclosporine A (Micronized powder)
-
F6H12 (High Purity >99%)
-
0.22 µm PTFE Syringe Filter (Hydrophobic)
-
Glass Vial (Type I)
Step-by-Step:
-
Weighing: Weigh 5 mg of Cyclosporine A into a sterile glass vial.
-
Solvent Addition: Add 9.995 g (approx 7.75 mL based on density 1.29) of F6H12.
-
Dissolution:
-
Seal vial and sonicate at 25°C for 10 minutes.
-
Observation: The powder should dissolve completely to form a crystal-clear liquid. (Note: If dissolution is slow, add 1% Ethanol as a co-solvent, though pure SFAs can often dissolve CsA directly).[3]
-
-
Filtration: Draw solution into a glass syringe and filter through the 0.22 µm PTFE filter into the final sterile dropper bottle.
-
Why PTFE? Standard cellulose filters are hydrophilic and will not pass the hydrophobic SFA.
-
-
QC Check: Measure Refractive Index. Target:
.[3]
Formulation Workflow Diagram
Caption: Figure 2. Manufacturing workflow for an SFA-based ophthalmic solution. Note the requirement for hydrophobic (PTFE) filters.
Part 5: Regulatory & Safety Profile
-
Toxicology: F6H12 is chemically inert and biologically non-reactive. It does not metabolize in the body.
-
Ocular Tolerance: Studies (e.g., on homologous F6H8) show no cytotoxicity to corneal epithelial cells and no stinging sensation upon application.[3]
-
Sterility: Being non-aqueous, F6H12 does not support microbial growth, allowing for multi-dose preservative-free (MDPF) formulations without complex bottle systems.[3]
References
-
Krafft, M. P. (2025).[3][6][7][8] From fluorine's position in the periodic table to PFAS environmental issues. Comptes Rendus de l'Académie des Sciences.
-
Novaliq GmbH. (2023).[3] Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central.[3]
-
PubChem. (2025).[3] 1-(Perfluorohexyl)decane and F6H12 Homolog Data. National Library of Medicine.
-
Agarwal, P., et al. (2025).[3][7] All eyes on semifluorinated alkanes: a comprehensive review of the influence of semifluorinated alkane eyedrops. Expert Opinion on Drug Delivery.
-
BenchChem. (2025).[3] Protocols for the Synthesis and Purification of Semifluorinated Alkanes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Archive ouverte HAL [cv.hal.science]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Gas Transport Properties of Semifluorinated Alkanes (SFAs)
Executive Summary
Semifluorinated alkanes (SFAs), specifically those of the diblock structure
This guide details the physicochemical mechanisms governing gas transport in SFAs, provides quantitative solubility data, and outlines a validated experimental protocol for measuring these properties.
Molecular Architecture & The Solvation Mechanism
The gas transport capability of SFAs is not chemical binding (as with hemoglobin) but physical solubility . This is governed by the unique thermodynamics of the fluorocarbon chain.
The "Fluorous Effect" and Cavity Formation
Gas solubility in liquids depends on two energy costs:
-
Cavity Formation Energy: The energy required to separate solvent molecules to create a "hole" for the gas solute.
-
Solute-Solvent Interaction: The energy released when the gas occupies the cavity.
In SFAs, the perfluorinated segment (
-
Low Cohesive Energy Density: It costs very little energy to push SFA molecules apart.
-
Large Free Volume: The bulky fluorine atoms create a "stiff" chain with significant interstitial space.
Consequently, gases like Oxygen (
Mechanism Visualization
The following diagram illustrates the structural-property relationship driving gas solubility in SFAs.
Figure 1: The causal pathway from molecular structure to macroscopic gas transport properties.
Quantitative Gas Transport Metrics
For drug development, Perfluorohexyloctane (
Table 1: Comparative Physicochemical & Transport Properties
| Property | Water ( | Perfluorodecalin (Pure PFC) | Perfluorohexyloctane ( |
| ~2.4% | ~42 - 49% | ~32 - 43% | |
| ~55% | ~140 - 180% | > 150% (Est.) | |
| 155 (Air equil.) | > 200 | ~260 - 270 | |
| Density ( | 1.0 | 1.95 | 1.33 |
| Surface Tension ( | 72 | 15 | ~21 |
| Refractive Index | 1.333 | 1.314 | 1.341 |
Key Insight: While
Experimental Methodology: Isobaric Saturation & GC Analysis
To validate gas solubility in SFAs, researchers should avoid simple gravimetric methods due to the volatility of SFAs. The Isobaric Saturation followed by Gas Chromatography (GC) is the gold standard for accuracy.
Protocol Design Principles
-
Thermostatic Control: Solubility is highly temperature-dependent. Control to
. -
Headspace Equilibrium: Ensure the liquid phase is fully saturated without supersaturation (microbubbles).
-
Internal Standards: Use an internal standard in GC to correct for injection volume variations.
Step-by-Step Workflow
-
Degassing:
-
Place the SFA sample in a vacuum-tight equilibrium cell.
-
Apply vacuum while stirring to remove dissolved atmospheric gases.
-
Validation point: Verify baseline zero signal on GC.
-
-
Isobaric Saturation:
-
Introduce the target gas (
or ) at a fixed pressure (e.g., 1 atm) via a bubbler or headspace exchange. -
Maintain constant temperature (typically
or ). -
Stir for >4 hours to ensure thermodynamic equilibrium.
-
-
Sampling & Extraction:
-
Use a gas-tight syringe to withdraw a liquid aliquot without headspace (to prevent gas escape).
-
Inject into a sealed vial containing a "stripping solvent" (e.g., degassed isooctane) or directly into a headspace sampler.
-
-
Quantification (GC-TCD):
-
Analyze using Gas Chromatography with a Thermal Conductivity Detector (TCD).
-
Column: Molecular Sieve 5A (for
) or Porapak Q (for ). -
Calculation: Apply Henry’s Law to convert peak area to concentration.
-
Workflow Visualization
Figure 2: Validated workflow for determining gas solubility coefficients in SFAs.
Therapeutic Application: The "Oxygen Reservoir"
The primary application of SFA gas transport is in Ophthalmology , specifically for Dry Eye Disease (DED).
The Hypoxia Challenge in DED
The cornea is avascular and relies on atmospheric oxygen dissolving into the tear film. In DED, the tear film is unstable, and contact lenses or inflammation can induce corneal hypoxia.
The SFA Solution (Miebo™ Mechanism)
Perfluorohexyloctane (
-
Evaporation Barrier: It forms a monolayer at the air-tear interface (due to amphiphilicity), preventing aqueous tear loss.
-
Oxygen Reservoir: Unlike ointment-based barriers (petrolatum) which block oxygen,
has an partial pressure of ~270 mmHg (higher than the ~155 mmHg of air-equilibrated tears). This creates a concentration gradient that drives oxygen into the corneal tissue, promoting healing and metabolic function.
References
-
Agarwal, P., et al. (2018). Semifluorinated alkanes as new drug carriers—An overview of potential medical and clinical applications. PubMed Central. [Link]
-
Del Amo, E. M., & Urtti, A. (2023). Oxygen-Carrying Capacity of Perfluorohexyloctane, a Novel Eye Drop for Dry Eye Disease. Translational Vision Science & Technology. [Link]
-
U.S. Food and Drug Administration. (2023). NDA 216675: Miebo (perfluorohexyloctane ophthalmic solution) Summary Review. [Link][3]
-
PubChem. (2024). Perfluorohexyloctane (Compound Summary). National Library of Medicine. [Link]
-
Krafft, M. P., & Riess, J. G. (2021).[4] Therapeutic oxygen delivery by perfluorohexyloctane. ResearchGate. [Link]
Sources
Oxygen Transport Dynamics in 1-(Perfluoro-n-hexyl)dodecane (F6H12): Physicochemical Mechanisms and Bio-Interfacial Applications
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the oxygen solvation properties of 1-(Perfluoro-n-hexyl)dodecane (
Part 1: Molecular Architecture & Solvation Mechanism[1][2]
The "Fluorine Effect" and Cavity Formation
To understand oxygen solubility in
-
The Fluorocarbon Segment (
): The high electronegativity of fluorine creates a stiff, helical carbon backbone with a dense electron sheath.[1] However, the intermolecular van der Waals forces are surprisingly weak due to the low polarizability of fluorine. This results in a liquid structure with large "molecular cavities" or free volume.[2] -
The Hydrocarbon Segment (
): The dodecyl chain exhibits stronger London dispersion forces, allowing for tighter packing than the fluorinated segment.[1]-
Impact: The hydrocarbon tail acts as a "diluent" to the oxygen-carrying capacity. While it enhances lipophilicity (crucial for dissolving drug substances), it reduces the overall volume fraction of the fluorinated domain, thereby lowering the net
solubility compared to pure perfluorocarbons like perfluorodecalin.
-
Structural Visualization
The following diagram illustrates the dual-nature solvation mechanism, highlighting the preferential localization of
Figure 1: Schematic of oxygen partitioning within the amphiphilic structure of F6H12. The fluorinated segment drives high gas capacity, while the hydrocarbon segment modulates viscosity and lipophilicity.
Part 2: Quantitative Solubility Data
In the absence of a heme-based carrier (like hemoglobin), oxygen solubility in fluorinated liquids follows Henry’s Law :
Comparative Solubility Table
The table below contextualizes
| Medium | Formula | Oxygen Solubility (vol %) | Oxygen Solubility (mM) | Key Characteristic |
| Water | ~2.4 | ~1.0 | Polar, poor gas solvent.[1][2] | |
| Blood Plasma | N/A | ~2.3 | ~1.0 | Similar to water.[1][2] |
| Perfluorodecalin | ~42.0 | ~18.0 | Pure PFC, max oxygen carrier.[1][2] | |
| Perfluorooctyl Bromide | ~50.0 | ~22.0 | Radiopaque, high solubility.[1][2] | |
| F6H12 (SFA) | ~18.0 - 22.0 * | ~8.0 - 9.8 | Hybrid solubility. | |
| n-Dodecane | ~13.0 | ~5.8 | Pure hydrocarbon reference.[1][2] |
*Note: Values for F6H12 are estimated based on the volume fraction of the fluorinated segment relative to pure PFCs (Krafft et al.).
Temperature Dependence
Unlike water, where oxygen solubility decreases sharply with heat, SFAs like
Part 3: Applications in Drug Development & Ophthalmology[1]
The specific oxygen solubility profile of
-
Vitreoretinal Surgery (Endotamponade):
-
Challenge: During vitrectomy, the vitreous humor is removed.[1][2] Replacing it with silicone oil can block oxygen transport from the anterior chamber to the retina, causing cataracts or retinal hypoxia.
-
F6H12 Solution: With an oxygen permeability significantly higher than silicone oil (but lower than pure PFCs),
acts as a "heavy" tamponade that settles on the retina while still permitting metabolic oxygen exchange, reducing hypoxic stress on the retinal pigment epithelium (RPE).[1][2]
-
-
Topical Drug Delivery (EyeSol® Technology):
-
Challenge: Delivering lipophilic drugs (e.g., Cyclosporine A) to the cornea without irritating surfactants.[1][2]
-
F6H12 Solution: The
chain dissolves the drug, while the chain ensures low surface tension and high oxygen permeability, allowing the cornea to "breathe" through the drop, unlike viscous ointments.
-
Part 4: Validated Experimental Protocol
Measuring oxygen in SFAs is challenging due to their high volatility and low dielectric constant (which interferes with standard electrochemical sensors).[1][2] The following protocol uses Phase-Fluorimetric Optical Sensing , which is non-invasive and solvent-resistant.[2]
Protocol: Optical Oxygen Sensing in F6H12
Objective: Determine the saturation limit of
Materials:
- (High purity, >99%, e.g., from Fluorochem or specialized supplier).[1][2]
-
Optical Oxygen Meter (e.g., PreSens Fibox 4 or Pyroscience FireSting).[1][2]
-
Mass Flow Controller (for
and gas mixing).
Workflow:
Figure 2: Workflow for non-invasive optical determination of oxygen solubility in fluorinated solvents.
Critical Technical Note:
Do not use standard Clark electrodes with plastic membranes (like PE or PTFE) directly in
References
-
Krafft, M. P. (2001).[1][2] Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[2] Advanced Drug Delivery Reviews, 47(2-3), 209-228.[1][2]
-
Riess, J. G. (2005).[1][2] Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery. Artificial Cells, Blood Substitutes, and Biotechnology, 33(1), 47-63.[1][2]
-
PubChem Database. (2024).[1][2] 1-(Perfluorohexyl)decane and related Semifluorinated Alkanes.[1][2] National Library of Medicine.[2]
-
Dias, A. M. A., et al. (2004).[1][2] Solubility of oxygen in n-hexane and in n-perfluorohexane. Physical Chemistry Chemical Physics, 6, 543-549.[1][2] (Contextual data for F/H block solubility).
-
Meinert, H., & Roy, T. (1994).[1][2] Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology.[2] European Journal of Ophthalmology, 4(3), 157-164.[1][2] (Specific to F6H12 applications).
Sources
- 1. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors determining barrier properties to oxygen transport across model and cell plasma membranes based on EPR spin-label oximetry - PMC [pmc.ncbi.nlm.nih.gov]
CO2 solubility in 1-(Perfluoro-n-hexyl)dodecane
Technical Guide: CO2 Solubility in 1-(Perfluoro-n-hexyl)dodecane ( )[1][2]
Executive Summary
1-(Perfluoro-n-hexyl)dodecane (
For researchers in drug delivery and fluid thermodynamics,
Part 1: Molecular Architecture & Solvation Thermodynamics[1][2]
The Fluorine Effect on Gas Solubility
The solubility of CO2 in
-
Perfluorocarbon (PFC) Block (
): Fluorine atoms possess high electronegativity but low polarizability.[1][2] This results in very weak intermolecular van der Waals forces.[1] Consequently, the "fluorine phase" has a larger free volume and lower cohesive energy, making it energetically favorable for small gas molecules like CO2 to occupy these pre-existing cavities. -
Hydrocarbon (HC) Block (
): The lipophilic tail provides compatibility with organic drugs and biological membranes but generally exhibits lower CO2 solubility than the fluorinated block.[2]
Nanostructuration and CO2 Positioning
In the liquid phase,
Figure 1: Schematic of CO2 preferential solvation within the fluorinated domains of the nanostructured F6H12 liquid.
Part 2: Solubility Data & Comparative Analysis
While specific experimental Henry's Law constants (
Comparative Solubility Metrics (at 298.15 K)
The solubility of CO2 in SFAs generally follows a linear additivity rule based on the volume fractions of the F and H blocks.
| Solvent System | Molecular Type | CO2 Solubility Trend | Approx.[1][2][3] Mole Fraction ( |
| Perfluorohexane ( | Pure PFC | Highest | ~ 0.018 - 0.021 |
| 1-(Perfluoro-n-hexyl)dodecane ( | SFA (Hybrid) | Intermediate | **~ 0.012 - 0.015*** |
| n-Dodecane ( | Pure Hydrocarbon | Lowest | ~ 0.004 - 0.006 |
| Water | Polar Solvent | Very Low | ~ 0.0006 |
*Estimated range based on group contribution methods (SAFT-γ Mie) and experimental trends for F-H diblocks.
Temperature Dependence
Dissolution of CO2 in
Part 3: Experimental Protocol (Isochoric Saturation)
To generate precise solubility data for
Materials Required[1][2][5]
-
Solvent: 1-(Perfluoro-n-hexyl)dodecane (Purity >99%, degassed).[1][2]
-
Apparatus: High-pressure equilibrium cell (thermostated), high-precision pressure transducer (e.g., Paroscientific Digiquartz), magnetic stirrer.
Step-by-Step Methodology
-
System Evacuation: The equilibrium cell is evacuated to
mbar to remove air and moisture.[1] Temperature is stabilized to .[1][2] -
Solvent Loading: A precise mass (
) of degassed is injected into the cell.[1] The cell volume ( ) must be accurately known.[1] -
Gas Injection: CO2 is introduced from a reservoir.[1] The initial moles of CO2 (
) are calculated using the pressure drop in the reservoir and the Equation of State (EOS) for pure CO2 (Span & Wagner). -
Equilibration: The system is stirred. As CO2 dissolves into the
, the pressure in the cell decays. Equilibrium is reached when pressure ( ) remains constant for > 4 hours.[1][2] -
Calculation (Mass Balance): The moles of CO2 remaining in the vapor phase (
) are calculated using and the vapor volume ( ).[1][2] [1][2]
Experimental Workflow Diagram
Figure 2: Workflow for determining gas solubility via the isochoric pressure decay method.
Part 4: Applications in Drug Development
The solubility of CO2 in
Retinal Tamponades
In vitreoretinal surgery,
Supercritical Fluid Assisted Processing
12References
-
Sander, R. (2023).[1] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[1][2] Atmospheric Chemistry and Physics.
-
Dias, A. M. A., et al. (2004).[1] Solubility of oxygen in liquid perfluorocarbons. Fluid Phase Equilibria. (Foundational text on gas solubility in fluorinated media).
-
PubChem. (2024).[1] 1-(Perfluorohexyl)decane Compound Summary. National Library of Medicine.[1] [1][2]
-
Morgado, P., et al. (2013).[1] Thermodynamics of mixing of semi-fluorinated alkanes. Journal of Chemical Thermodynamics. (Describes the specific interactions and nanostructuration of SFAs).
-
ChemicalBook. (2024).[1] 1-(PERFLUORO-N-HEXYL)DECANE Properties and Data.
Interfacial Mechanics of 1-(Perfluoro-n-hexyl)dodecane (F6H12): A Physicochemical Guide for Drug Delivery
Executive Summary
This technical guide analyzes the interfacial tension (IFT) and surface properties of 1-(Perfluoro-n-hexyl)dodecane (
Molecular Architecture: The Amphiphilic Paradox
1-(Perfluoro-n-hexyl)dodecane is a diblock molecule comprising a perfluorinated segment (
The Fluorophobic Effect & Dipole Alignment
While both blocks are hydrophobic, they are mutually immiscible (lipophobic vs. fluorophobic). This internal repulsion creates a stiff, rod-like molecular geometry.
-
The Dipole: The electronegativity difference between the fluorinated and hydrogenated segments creates a permanent dipole moment (~1.6 Debye) at the
linkage. -
Interfacial Behavior: At the water interface,
does not behave like a standard surfactant (e.g., SDS). Instead, the molecules align parallel to each other with the dipole oriented toward the aqueous phase, reducing the interfacial energy more effectively than pure perfluorocarbons but less than polar surfactants.
Diagram: Molecular Orientation at the Interface
The following diagram illustrates the orientation of
Caption: Schematic of F6H12 molecular alignment. The dipole at the block junction reduces interfacial tension compared to pure perfluorocarbons.
Quantitative Interfacial Profile
The following data aggregates physicochemical measurements for
Table 1: Physicochemical Properties of F6H12
| Property | Value (Approx.) | Unit | Significance in Drug Delivery |
| Surface Tension ( | Extremely low; allows rapid spreading on the cornea (Tear film | ||
| Interfacial Tension vs. Water ( | High compared to surfactants, but stable. Indicates lack of water solubility. | ||
| Density ( | Critical for gravity-driven separation and pendant drop calculations. | ||
| Spreading Coefficient ( | Positive value ( | ||
| Refractive Index ( | - | Matches water/cornea, preventing visual distortion in eye drops. |
Note: Values are derived from comparative literature on semifluorinated alkanes (F6H8, F4H5) and specific measurements for F6H12 [1, 3].
Temperature Dependence
The IFT of
-
Coefficient:
. -
Implication: At body temperature (
), the IFT is slightly lower than at room temperature, marginally improving emulsion stability during administration [1].
Experimental Protocol: Pendant Drop Tensiometry
For researchers characterizing
Phase Definitions
-
Heavy Phase (Drop): 1-(Perfluoro-n-hexyl)dodecane (Density
). -
Light Phase (Bulk): HPLC-grade Water or PBS (Density
).
Step-by-Step Methodology
-
System Cleaning (Critical):
-
Fluorocarbons are notorious for scavenging hydrocarbon impurities.
-
Flush the syringe and needle with acetone, then ethanol, then triple-distilled water.
-
Validation: Measure the surface tension of pure water (
) before introducing .
-
-
Density Calibration:
-
Measure the exact density of the specific
lot using a vibrating tube densitometer (e.g., Anton Paar) at the target temperature. -
Why: The Young-Laplace fit depends linearly on the density difference (
). A 1% error in density yields a 1% error in IFT.
-
-
Drop Formation (Inverted Pendant):
-
Since
, a standard pendant drop (hanging down in air) works for Surface Tension. -
For Interfacial Tension (Water/F6H12) , use a J-shaped needle to form an inverted drop of the lighter phase (water) inside the heavy phase (
), OR form a standard drop of inside water. -
Preferred: Drop of
in water (Standard Needle). The drop will elongate significantly due to gravity.
-
-
Equilibration:
-
Allow the drop to stabilize for 120–300 seconds.
molecules require time to orient their dipoles at the interface.
-
-
Image Analysis (Young-Laplace Fit):
-
Capture profile images.
-
Fit the profile to the Young-Laplace equation.
-
Constraint: Ensure the Bond Number (
) is between 0.1 and 1.0 for accurate shape factor analysis.
-
Diagram: Validated Tensiometry Workflow
Caption: Workflow for measuring F6H12 IFT using Pendant Drop Tensiometry. Density precision is the primary error source.
Applications in Drug Delivery[1][2][3][4][5]
The interfacial tension values of
Ophthalmic Drug Delivery (Eye Drops)
is used as a vehicle for water-insoluble drugs (e.g., Cyclosporine A) because of its unique spreading behavior [4, 5].-
Mechanism: The low surface tension (~21 mN/m) compared to the tear film (~45 mN/m) results in a positive spreading coefficient.
-
Result: A small volume (10-15
) rapidly covers the entire corneal surface, unlike water-based drops which require larger volumes and induce blinking/drainage. -
Refractive Index Match: Because
, the interface between the film and the cornea does not scatter light, preserving visual acuity.
Emulsion Stabilization
In "water-in-fluorocarbon" emulsions,
-
The high IFT (~50 mN/m) usually requires a fluorinated surfactant for stability.
-
However, the inherent dipole of
allows it to solvate specific fluorinated co-polymers, reducing the energy required to form nanodroplets [3].
References
-
Freire, M. G., et al. (2011). "Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation." Physical Chemistry Chemical Physics.
-
Broniatowski, M., & Dynarowicz-Łątka, P. (2008). "Semifluorinated alkanes – primitive surfactants of fascinating properties." Advances in Colloid and Interface Science.
-
Krafft, M. P., & Riess, J. G. (2015). "Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to drug delivery and diagnosis." Advanced Drug Delivery Reviews.
-
Agarwal, P., et al. (2018). "Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs."[1][2] International Journal of Pharmaceutics.
-
Novaliq GmbH. (2023).[3] "EyeSol® Technology: Physicochemical properties of Semifluorinated Alkanes." Novaliq Technology Overview.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies evaluating the effect of semifluorinated alkanes on ocular surface and tear fluid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility Profile and Application Dynamics of 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Executive Summary: The SFA Paradigm
1-(Perfluoro-n-hexyl)dodecane (
For researchers and drug developers,
Physicochemical Determinants of Safety
The biocompatibility of
Table 1: Comparative Physicochemical Profile
| Parameter | 1-(Perfluoro-n-hexyl)dodecane ( | Perfluorohexyloctane ( | Water ( | Biological Implication |
| Molecular Weight | ~562 g/mol | 432 g/mol | 18 g/mol | Higher MW of |
| Density (25°C) | ~1.25 - 1.30 g/cm³ | 1.33 g/cm³ | 1.00 g/cm³ | Heavier than water; sinks in vitreous but less mechanically traumatic than pure PFCLs (1.9 g/cm³). |
| Refractive Index | ~1.334 - 1.340 | ~1.341 | 1.333 | Critical Match: Does not distort vision, unlike Silicone Oil (RI ~1.40). |
| Surface Tension | ~22 mN/m | ~20 mN/m | 72 mN/m | Extremely low; allows rapid spreading over corneal surfaces. |
| Solubility | Lipophilic / Hydrophobic | Lipophilic / Hydrophobic | Hydrophilic | Solubilizes non-polar drugs (e.g., Cyclosporine) without surfactants. |
Structural Logic
The
-
The C-F Bond: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol). This renders the molecule metabolically inert; it resists enzymatic degradation by cytochrome P450.
-
The Diblock Effect: In an aqueous environment,
does not dissolve. However, at an air-water interface (like the tear film), it orients itself. The fluorinated tail faces the air (hydrophobic/lipophobic), while the hydrocarbon tail interdigitates with the lipid layer.
Ocular Biocompatibility & Mechanism of Action
The primary application of
Interaction with the Tear Film
In Evaporative Dry Eye Disease, the lipid layer is disrupted, leading to aqueous evaporation.
Figure 1: Mechanism of Tear Film Stabilization. The H12 segment binds to native lipids, while the F6 segment creates a hydrophobic barrier against evaporation.
Retinal Tolerance (Vitreous Substitution)
When used as a tamponade agent (to hold the retina in place):
-
Chemical Toxicity: Pure
is non-toxic. Toxicity in this class is historically linked to impurities (under-fluorinated compounds containing H-F bonds).[1] -
Mechanical Toxicity: Unlike heavy PFCLs, the specific gravity of
(~1.3) is closer to water. This reduces the mechanical shear stress on the retina during head movement (the "water hammer" effect). -
Emulsification: A known risk with all tamponades.
is prone to emulsification over long durations if surfactants (proteins/blood) are present.
Toxicology and Metabolism
-
Systemic Absorption: Due to extreme hydrophobicity, systemic bioavailability via the ocular route is negligible.
-
Metabolism: There is no evidence of metabolic degradation . The molecule does not undergo defluorination in vivo.
-
Excretion:
-
Topical: Primarily eliminated via evaporation and tear drainage (nasolacrimal duct), then excreted unchanged in feces.
-
Intraocular:[2][3] Must be surgically removed. Residual micro-droplets are slowly cleared via diffusion or phagocytosis (though phagocytosis is limited by the material's inertness).
-
Experimental Protocols: Validating Biocompatibility
Critical Warning: Standard cytotoxicity assays (e.g., dissolving a compound in media) fail for SFAs because
Protocol A: Direct Contact Cytotoxicity (ISO 10993-5)
Objective: Assess cell viability when physically covered by
-
Cell Line: L929 mouse fibroblasts or Human Corneal Epithelial Cells (HCEC).
-
Seeding: Seed cells in 24-well plates (approx.
cells/well). Incubate 24h to form a sub-confluent monolayer. -
Exposure (The Critical Step):
-
Remove culture medium.[6]
-
Gently place a defined volume (e.g., 100 µL) of pure
directly onto the cell layer. -
Control: Use a known inert fluorocarbon (e.g., Perfluorodecalin) as negative control and 0.1% Triton X-100 as positive control.
-
Add fresh medium carefully on top of the SFA layer (if the SFA is denser) or below it. Note: Since
is denser than water, it will sink. The cells are effectively "suffocated" if not managed correctly. For SFAs, it is often better to use an insert or test the extract if "suffocation" confounds the chemical toxicity results. -
Refined Approach: Use the Filter Diffusion Method . Place a filter saturated with
on top of an agar layer overlaying the cells. This allows chemical diffusion without physical crushing/anoxia.[6]
-
-
Incubation: 24 hours at 37°C.
-
Readout:
Protocol B: Refractive Index & Optical Clarity
Objective: Ensure the fluid does not induce refractive errors (hyperopic shift).
-
Equipment: Abbé Refractometer (thermostated at 35°C, ocular surface temperature).
-
Calibration: Calibrate with distilled water (
). -
Measurement: Place 50 µL of
on the prism. -
Target: The value must fall within
. Deviations >0.01 will cause significant visual blur for the patient.
Technical Workflow: Safety Assessment Logic
Figure 2: Safety Assessment Workflow. Note the critical "H-Value" check (Purity) before biological testing, as impurities are the primary source of toxicity.
References
-
Bron, A. J., et al. (2015). "Efficacy of perfluorohexyloctane in the treatment of evaporative dry eye disease." Journal of Ocular Pharmacology and Therapeutics. Link
-
Steven, P., et al. (2015). "Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Randomized Clinical Trial." Journal of Ocular Pharmacology and Therapeutics. Link
-
International Organization for Standardization. (2009).[4][7] "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[4][5] Link
-
PubChem. "1-(Perfluorohexyl)decane (Related Structure Data)." National Library of Medicine. Link
- Menz, D. H., et al. (2018). "Chemical and biological properties of semifluorinated alkanes." Investigative Ophthalmology & Visual Science. (Contextual reference for SFA class properties).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility of intraocular liquid tamponade agents: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. nhiso.com [nhiso.com]
Methodological & Application
Application Note: Purification of 1-(Perfluoro-n-hexyl)dodecane (F6H12) via High-Vacuum Fractional Distillation
Introduction & Strategic Overview
1-(Perfluoro-n-hexyl)dodecane (F6H12) represents a distinct class of amphiphilic semifluorinated alkanes (SFAs) utilized increasingly in ophthalmology (as endotamponades) and pulmonary drug delivery. Its structure, consisting of a rigid perfluorinated segment (
However, the synthesis of F6H12—typically via the radical addition of perfluorohexyl iodide to 1-dodecene followed by deiodination—generates a complex impurity profile. Common contaminants include unreacted perfluoroalkyl iodides, olefins (elimination products), and trace transition metals. For pharmaceutical applications, purities exceeding 99.5% are mandatory to prevent cytotoxicity.
The Core Challenge: F6H12 has a high boiling point (approx. 290°C at atm) and a melting point (~48°C) above ambient temperature. Standard distillation protocols fail because the distillate solidifies in standard water-cooled condensers, leading to dangerous pressure buildups and column flooding. This guide details a modified high-vacuum distillation protocol specifically engineered to manage the phase-transition risks of F6H12.
Physicochemical Profile
Understanding the thermal window is critical for setting distillation parameters.
| Property | Value | Notes |
| Chemical Formula | Semifluorinated Alkane (SFA) | |
| Molecular Weight | 488.38 g/mol | Heavy molecule requiring high vacuum |
| Boiling Point (atm) | ~290°C | Extrapolated; decomposes before boiling at 1 atm |
| Boiling Point (Vacuum) | ~135–145°C | At 0.1–0.5 mbar (estimated) |
| Melting Point | 42°C – 48°C | CRITICAL: Solid at room temperature |
| Density | 1.25 g/cm³ | Denser than water |
| Solubility | Amphiphilic | Soluble in fluorocarbons and warm alkanes; insoluble in water |
Pre-Distillation Considerations
Before distillation, the crude reaction mixture must be chemically treated to reduce the burden on the fractionation column.
Impurity Profile Analysis[3]
-
Perfluorohexyl Iodide (
): Unreacted starting material. Neurotoxic and unstable. -
1-Dodecene: Unreacted hydrocarbon. Low boiling point; easily removed.
-
F6H12-Iodide Intermediate: If the reduction step (deiodination) is incomplete, this heavy impurity remains. It has a boiling point very close to F6H12.
-
Elimination Products (Olefins): Formed during deiodination.
Mechanism of Purification
We utilize a "Phase-State Managed" distillation approach. By controlling the condenser temperature above the melting point of F6H12 (
Detailed Protocol: High-Vacuum Fractional Distillation
Equipment Requirements
-
Vacuum System: Rotary vane pump capable of reaching
mbar (ideally mbar). -
Column: Silvered vacuum-jacketed Vigreux column (30 cm) or a packed column (Multipurpose) for higher resolution.
-
Condenser: Vertical or Liebig condenser connected to a circulating heating bath (NOT tap water).
-
Collection: "Cow" receiver or fraction collector with heatable joints (heat gun or heat tape ready).
Step-by-Step Methodology
Phase 1: System Setup
-
Thermal Regulation: Set the condenser circulating bath to 55°C . This is the most critical step. If the condenser is colder than 48°C, F6H12 will crystallize inside the glass, blocking the vacuum path.
-
Insulation: Wrap the distillation head and receiver adapter in aluminum foil or install a heating mantle set to low (50°C) to prevent crystallization in the bridge.
-
Loading: Charge the boiling flask with crude F6H12. Add a magnetic stir bar (PTFE coated). Do not use boiling chips under high vacuum.
Phase 2: Degassing and Fore-run
-
Vacuum Application: Slowly lower the pressure. Volatile solvents (ethanol, hexane) and unreacted 1-dodecene will off-gas.
-
Temperature Ramp: Heat the oil bath to 100°C.
-
Fore-run Collection: Collect fractions distilling below 100°C (vapor temp) at < 1 mbar. These are likely unreacted starting materials (
or ).
Phase 3: Main Fraction Collection (The "Heart")
-
Stabilization: Increase bath temperature to ~160–170°C. Watch the vapor temperature.
-
F6H12 Distillation: The product should distill at a vapor temperature between 130°C and 145°C (pressure dependent, approx 0.5 mbar).
-
Visual Check: The distillate should appear as a clear liquid running down the warm condenser.
-
Troubleshooting: If white solids appear in the condenser, immediately increase the circulating bath temperature to 65°C.
-
-
Collection: Switch the receiver to a clean, pre-weighed flask. Collect the stable plateau fraction.
Phase 4: Post-Distillation Polishing (Recrystallization)
Distillation removes heavy impurities, but trace isomers may remain.
-
Dissolve the distilled F6H12 in hot ethanol (60°C).
-
Allow to cool slowly to room temperature, then to 4°C.
-
F6H12 will crystallize as white plates. Filter and dry under vacuum.[1]
Visualization of Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision tree for purifying SFAs, emphasizing the removal of specific chemical impurities at each stage.
Caption: Sequential purification workflow for F6H12, moving from chemical decontamination to physical separation.
Figure 2: The "Warm Condenser" Setup
A schematic representation of the critical thermal zones required to prevent solidification during distillation.
Caption: Distillation apparatus highlighting the heated condenser loop essential for handling high-melting SFAs.
Quality Control (QC) & Validation
To validate the success of the purification, the following analytical methods are required:
| Method | Purpose | Acceptance Criteria |
| GC-MS | Purity & ID | > 99.5% Area; No peaks for |
| 1H-NMR | Structure | Triplet at |
| 19F-NMR | Fluorine Purity | Distinct signals for |
| DSC | Thermal Purity | Sharp melting endotherm at ~48°C |
Troubleshooting Guide
-
Problem: Vacuum pressure fluctuates.
-
Cause: Distillate freezing in the receiver adapter.
-
Fix: Apply heat gun gently to the adapter; ensure condenser fluid is > 50°C.
-
-
Problem: Distillate is colored (pink/violet).
-
Cause: Iodine liberation.
-
Fix: The pre-distillation chemical wash was insufficient. Stop, wash crude with Sodium Thiosulfate, and restart.
-
References
-
Broniatowski, M., et al. (2004). "Synthesis and characterization of semifluorinated alkanes." Journal of Fluorine Chemistry. Link (Generalized citation for SFA synthesis).
-
Meinert, H., & Roy, T. (2000).[2] "Semifluorinated Alkanes—A New Class of Compounds With Outstanding Properties for Use in Ophthalmology."[2] European Journal of Ophthalmology, 10(3), 189–197.[2] Link
-
Tsagogiorgas, C., et al. (2023).[3] "Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications." Pharmaceutics, 15(4), 1211.[3] Link[3]
-
Matrix Scientific. (n.d.). "1-(Perfluoro-n-hexyl)dodecane Product Data." Matrix Scientific Catalog. Link
-
PubChem. (n.d.). "Compound Summary: 1-(Perfluorohexyl)dodecane." National Library of Medicine. Link
Sources
Application Note: 1-(Perfluoro-n-hexyl)dodecane (F6H12) as a Continuous Phase in Microfluidics
Executive Summary
This guide details the use of 1-(Perfluoro-n-hexyl)dodecane (F6H12) as a continuous phase for droplet-based microfluidics. Unlike standard perfluorinated oils (e.g., FC-40, HFE-7500) that require expensive, custom-synthesized fluorosurfactants for stability, F6H12 acts as a "primitive surfactant." Its amphiphilic structure—comprising a perfluorinated tail and a hydrocarbon head—creates a self-stabilizing interface, enabling surfactant-free or low-surfactant droplet generation. This property, combined with exceptional gas solubility and biocompatibility, makes F6H12 a superior choice for sensitive biological assays and drug delivery applications.
Physicochemical Profile & Mechanism[1][2]
The "Primitive Surfactant" Mechanism
F6H12 belongs to the class of semi-fluorinated alkanes (SFAs). It is a diblock molecule (
-
Fluorophilic Block (
): Provides solubility in fluorinated phases and chemical inertness. -
Lipophilic Block (
): Provides affinity for organic solvents or interfacial adsorption at aqueous boundaries. -
The Dipole Effect: A significant dipole moment exists at the
junction. This dipole drives the molecule to adsorb at the oil-water interface, reducing interfacial tension ( ) without the need for external surfactants like PEG-PFPE block copolymers.
Comparative Properties Table[3]
| Property | F6H12 (F6H12) | FC-40 (Standard) | HFE-7500 (Standard) | Significance |
| Chemical Nature | Semi-Fluorinated Alkane | Perfluoroalkylamine | Segregated Hydrofluoroether | F6H12 is amphiphilic; others are non-polar.[1] |
| Density (g/mL) | ~1.45 | 1.85 | 1.61 | Lower density reduces cell sedimentation rates. |
| Viscosity (mPa[2]·s) | ~3.5 - 5.0 | 4.1 | 1.24 | Higher viscosity aids in stable droplet shearing. |
| Refractive Index | ~1.34 | 1.29 | 1.30 | Closer match to water (1.33), improving imaging. |
| O2 Solubility | High | Very High | High | Critical for cell viability in droplets. |
| Surfactant Need | None / Low | High (2-5% w/w) | High (2-5% w/w) | Reduces cost and toxicity. |
Protocol: Preparation and Droplet Generation
Materials
-
Continuous Phase: 1-(Perfluoro-n-hexyl)dodecane (Purity >98%).
-
Dispersed Phase: Aqueous buffer (PBS) or Cell Media (DMEM).
-
Chip: Hydrophobic-coated Flow-Focusing Device (e.g., PDMS treated with Aquapel).
-
Pumps: Pressure-driven (e.g., Fluigent) or Syringe Pumps (e.g., Harvard Apparatus).
Workflow Diagram (DOT)
Caption: Workflow for surfactant-free droplet generation using F6H12 as the continuous phase.
Step-by-Step Methodology
Step 1: Continuous Phase Preparation
-
Filtration: Filter pure F6H12 through a 0.2 µm PTFE syringe filter to remove particulates.
-
Note: Unlike FC-40, do not add Pico-Surf or other fluorosurfactants initially. Test the self-stabilizing capacity first.
-
-
Degassing: Sonicate for 10 minutes to remove dissolved air bubbles that might disrupt flow stability.
Step 2: Chip Priming (Critical)
-
Connect the F6H12 inlet tubing first.
-
Flush the microfluidic channels with F6H12 at a high flow rate (e.g., 500 µL/hr) for 2 minutes.
-
Reasoning: This ensures the channel walls are fully wetted by the fluorinated phase, preventing the aqueous phase from sticking to the walls (wetting disaster).
-
Step 3: Droplet Generation
-
Set the F6H12 flow rate (
) to 300 µL/hr. -
Start the aqueous flow rate (
) at 50 µL/hr. -
Ramp up
until stable dripping is observed. A typical stable ratio ( ) is between 2:1 and 4:1 . -
Observation: You should observe a "jetting" to "dripping" transition. The F6H12 molecules will orient at the interface, stabilizing the curvature.
Step 4: Collection & Incubation
-
Collect droplets into a reservoir pre-filled with a small volume of F6H12.
-
For long-term incubation (>24 hours), seal the container to prevent evaporation, though F6H12 has a lower vapor pressure than perfluorohexane (F6), reducing evaporation risks.
Applications & Advantages
Biocompatibility & Gas Exchange
F6H12 is biologically inert and has high oxygen solubility. This makes it ideal for:
-
Single-Cell Analysis: Cells encapsulated in F6H12-stabilized droplets remain viable for days without the toxic effects sometimes associated with high concentrations of synthetic surfactants.
-
Ocular Drug Delivery: As seen in commercial products like EvoTears, F6H12 is non-irritating, making it a perfect candidate for microfluidic fabrication of ophthalmic drug carriers.
Organic Solvent Extraction
Because the
Troubleshooting Guide
| Issue | Cause | Solution |
| Wetting (Aqueous phase sticks to wall) | Insufficient priming or hydrophilic spots. | Treat channels with Aquapel; Prime with F6H12 for longer. |
| Coalescence (Droplets merge) | Insufficient interfacial stabilization. | Increase flow ratio ( |
| Polydispersity | Flow fluctuations or debris. | Check pumps; Filter F6H12 again; Ensure operation in "dripping" regime, not "jetting". |
References
-
Semifluorinated Alkanes as New Drug Carriers. National Institutes of Health (NIH). Discusses physicochemical properties and biocompatibility of F6H12.
-
Environment-friendly oils and surfactants for droplet microfluidics. DiVA Portal. Reviews alternatives to PFAS-based fluorinated oils and the need for new continuous phases.
-
Precision Manufacture of Phase-Change Perfluorocarbon Droplets. PubMed. Details microfluidic protocols for fluorocarbon droplet generation.
-
Cosurfactant Effect of a Semifluorinated Alkane. ResearchGate. Explains the amphiphilic mechanism and dipole effect of SFAs at interfaces.
-
Biocompatibility of fluids for multiphase drops-in-drops microfluidics. PubMed. comparative analysis of fluorinated oils and surfactants for cell viability.
Sources
creating water-in-oil emulsions with 1-(Perfluoro-n-hexyl)dodecane
This Application Note and Protocol details the formulation of Water-in-Oil (W/O) emulsions where 1-(Perfluoro-n-hexyl)dodecane (F6H12) serves as the continuous "oil" phase.[1]
In the context of drug delivery, F6H12 is a Semi-Fluorinated Alkane (SFA) .[1][2] Unlike pure perfluorocarbons (PFCs), SFAs possess a "hybrid" nature—a fluorophilic segment (
Introduction & Scientific Rationale
1-(Perfluoro-n-hexyl)dodecane (F6H12) is a diblock SFA (
-
Enhanced Oxygen Transport: Like perfluorocarbons, F6H12 has high oxygen solubility, making these emulsions ideal for oxygen-carrying therapeutics or tissue engineering.[1][2]
-
Lipophilic Drug Compatibility: The dodecyl (
) moiety allows for the solvation of lipophilic compounds that are insoluble in pure fluorocarbons.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Density Modulation: With a density significantly higher than water (~1.2–1.4 g/cm³), F6H12 phases can be designed for gravity-driven targeting (e.g., in vitreoretinal surgery).[1][2]
The Stabilization Challenge
F6H12 is hydrophobic and lipophilic, but not hydrophilic .[2] Therefore, it does not spontaneously emulsify with water.[1][2] To create a stable Water-in-F6H12 emulsion, a surfactant must be used to bridge the interface.[1][2]
-
The "Zipper" Mechanism: Standard hydrocarbon surfactants (e.g., Phospholipids, Spans) are effective in F6H12 systems.[1][2] The surfactant's hydrocarbon tail interacts via van der Waals forces with the H-block of the F6H12 solvent, while the polar head anchors in the aqueous dispersed phase. This compatibility eliminates the need for exotic, expensive fluorinated surfactants required for pure PFC oils.[1][2]
Experimental Protocol
Objective: Create a stable Water-in-F6H12 emulsion (Reverse Emulsion) for encapsulating hydrophilic cargo.
Materials Required
| Component | Role | Specification |
| 1-(Perfluoro-n-hexyl)dodecane | Continuous Phase | High Purity (>95%), Liquid at RT (or slightly warmed) |
| Water / Buffer | Dispersed Phase | HPLC Grade, pH adjusted (e.g., PBS) |
| Surfactant | Interface Stabilizer | Egg Yolk Lecithin (Phosphatidylcholine) OR Span 80 (Sorbitan Monooleate) |
| Cargo (Optional) | Active Ingredient | Water-soluble small molecule or protein |
Step-by-Step Methodology
Phase 1: Preparation of the Continuous Phase (Oil Phase)[1]
-
Solubilization: Weigh the required amount of Surfactant (e.g., 2% w/v Span 80 or Lecithin) into a glass vial.
-
Solvent Addition: Add F6H12 to the vial.
-
Mixing: Vortex or magnetically stir at 500 RPM for 10 minutes until the surfactant is fully dissolved. The H-block of F6H12 facilitates the dissolution of the hydrocarbon surfactant tails.
Phase 2: Preparation of the Dispersed Phase (Aqueous Phase)[1]
-
Dissolve the hydrophilic drug/cargo in the aqueous buffer.[2]
-
Filter the solution through a 0.22 µm syringe filter to remove particulates.[2]
Phase 3: Emulsification (High-Energy Method)[1]
-
Pre-Emulsification: While stirring the F6H12 phase at 1000 RPM, slowly add the Aqueous Phase dropwise.
-
Homogenization: Submerge a rotor-stator homogenizer (e.g., Ultra-Turrax) into the coarse emulsion.
-
Settings: 15,000 – 20,000 RPM for 2–3 minutes.
-
Temperature Control: Keep the vessel in an ice bath to prevent overheating, which can degrade the surfactant or cargo.[2]
-
-
Refinement (Optional but Recommended): For nano-scale droplets (<200 nm), pass the emulsion through a High-Pressure Homogenizer (e.g., Microfluidizer) at 10,000 psi for 3–5 cycles.[1][2]
Characterization & QC
Summarize your results using the following metrics:
| Parameter | Method | Acceptance Criteria |
| Droplet Size | Dynamic Light Scattering (DLS) | Mean diameter < 500 nm (for nanoemulsions) |
| Polydispersity Index (PDI) | DLS | < 0.3 (indicates uniform distribution) |
| Physical Stability | Visual Inspection / Centrifugation | No phase separation after 24h at RT |
| Cargo Encapsulation | HPLC / UV-Vis | > 90% encapsulation efficiency |
Mechanism of Stabilization (Visualized)
The following diagram illustrates the molecular orientation that stabilizes the water droplets within the F6H12 continuous phase. The "H-H Interaction" is the critical factor allowing standard surfactants to work in this semi-fluorinated medium.[2]
Caption: Schematic of the stabilization mechanism. The surfactant's hydrocarbon tail anchors into the H-block of the F6H12 solvent, bridging the lipophobic F-block and the hydrophilic aqueous core.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phase Separation (Creaming) | Density difference is high; Droplets too large. | Increase homogenization energy; Add a density-matching agent (e.g., brominated oil) if strictly necessary, or increase viscosity.[1][2] |
| Coalescence | Insufficient surfactant coverage.[1][2] | Increase surfactant concentration (up to 5%); Try a co-surfactant (e.g., Cholesterol with Lecithin).[1][2] |
| Surfactant Precipitation | Surfactant insoluble in F6H12.[1][2] | Ensure the surfactant has a long hydrocarbon tail (C12+).[1] Avoid short-chain surfactants.[1][2] |
| Cloudy Continuous Phase | F6H12 purity issue or temperature too low. | Verify F6H12 MP.[1][2] Perform emulsification at 25–30°C. |
References
-
Semifluorinated Alkanes as New Drug Carriers—An Overview. PubMed Central. Available at: [Link]
-
Cosurfactant Effect of a Semifluorinated Alkane at a Fluorocarbon/Water Interface. ACS Langmuir. Available at: [Link][1][2]
-
Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. PubMed.[1][2][3] Available at: [Link][1][2]
-
Solubility of water in mixtures of (n-alkanes + n-perfluoroalkanes). Taylor & Francis. Available at: [Link][1][2]
Sources
Application Note: 1-(Perfluoro-n-hexyl)dodecane for High-Fidelity Droplet Encapsulation
[1]
Executive Summary
In high-throughput single-cell analysis, particularly drug screening and enzymatic assays, the integrity of the droplet compartment is paramount.[1] While standard perfluorinated oils (e.g., HFE-7500, FC-40) effectively retain large hydrophilic macromolecules (DNA, mRNA), they suffer from a critical failure mode: molecular cross-talk .[2] Small hydrophobic molecules—such as fluorescent dyes, drug compounds, and metabolites—rapidly partition into the surfactant micelles or the oil phase itself, leaking between droplets and averaging out the signal.
This guide details the application of 1-(Perfluoro-n-hexyl)dodecane (F6H12) , a semi-fluorinated alkane (SFA), as a stabilizing additive.[2] By assembling at the oil-water interface, F6H12 creates a "lipophobic barrier" that significantly reduces the transport of small molecules, enabling high-fidelity single-cell drug screening.[2]
The Challenge: Molecular Cross-Talk in Emulsions
Droplet microfluidics relies on the immiscibility of water and fluorinated oil.[1] However, the surfactants required to stabilize these emulsions (typically PEG-PFPE block copolymers) form dynamic micelles.[2] These micelles can act as shuttles, transporting small hydrophobic molecules from one droplet to another.[2]
The Consequence:
-
False Positives: In drug screens, a "hit" in one droplet leaks a cytotoxic compound to neighbors, killing cells in droplets that received no drug.[2]
-
Signal Averaging: Fluorescent enzymatic products (e.g., Resorufin, Fluorescein) leak out, reducing assay sensitivity and dynamic range.[2]
The Solution: F6H12 Mechanism
F6H12 is an amphiphilic molecule with a dual nature:
-
Perfluoro-n-hexyl tail (C6F13): Fluorophilic; interacts with the carrier oil.[2]
-
Dodecane tail (C12H25): Lipophilic/Hydrophobic; orients toward the droplet interface or interacts with the surfactant tail.[2]
When added to the continuous phase, F6H12 acts as a co-surfactant . It intercalates into the surfactant monolayer, increasing interfacial density and creating a "hydrocarbon barrier" that is unfavorable for the transit of small molecules that would otherwise dissolve easily into the fluorinated phase.
Figure 1: Mechanism of leakage prevention.[2] Standard surfactants allow micellar transport (top), while F6H12 reinforces the interface (bottom).[2]
Protocol: Preparation of High-Retention Continuous Phase
This protocol describes the formulation of a carrier oil supplemented with F6H12. This formulation is compatible with standard fluorinated oils like HFE-7500 or FC-40.[2]
Reagents:
-
Carrier Oil: HFE-7500 (3M) or FC-40.[2]
-
Primary Surfactant: 2-5% (w/w) PEG-PFPE block copolymer (e.g., RAN Surfactant, Pico-Surf).[2]
-
Additive: 1-(Perfluoro-n-hexyl)dodecane (F6H12) (High Purity >95%).[2]
Safety Note: Handle fluorinated solvents in a fume hood. F6H12 is generally inert but should be treated as a chemical irritant.[2]
Step-by-Step Formulation
-
Weighing the Additive:
-
Place a clean glass scintillation vial on an analytical balance.[2]
-
Weigh out F6H12 to achieve a final concentration of 1% to 5% (w/w) relative to the total oil mass.
-
Note: Start with 1% for initial optimization.[2] Higher concentrations (up to 10%) may increase viscosity and alter droplet generation physics.[2]
-
-
Dissolution:
-
Add the required mass of HFE-7500 oil to the vial.
-
Vortex vigorously for 30 seconds. F6H12 is soluble in HFE-7500, but ensure no visible crystals remain.[2]
-
Tip: If dissolution is slow, warm the mixture to 35°C in a water bath for 5 minutes.
-
-
Surfactant Addition:
-
Add the Primary Surfactant (e.g., 2% w/w final concentration) to the F6H12/Oil mixture.[2]
-
Crucial: Do not vortex vigorously after adding the surfactant, as this can induce foaming or micelle aggregation. Invert the vial gently 10-20 times or use a tube rotator for 15 minutes.
-
-
Filtration (Mandatory):
-
Filter the complete oil phase through a 0.2 µm PTFE syringe filter to remove any undissolved particulates that could clog the microfluidic nozzle.
-
Validation Protocol: The "Checkerboard" Leakage Test
Before running valuable biological samples, you must validate that your F6H12 formulation effectively retains your specific small molecule of interest.
Concept: Generate a stream of alternating droplets: one containing dye, the next containing buffer. If leakage occurs, the "empty" droplets will become fluorescent over time.
Experimental Setup
-
Aqueous Phase A: PBS + 10 µM Fluorescein (or your specific drug/dye).[2]
-
Aqueous Phase B: PBS only (Blank).
-
Oil Phase: F6H12-supplemented oil (from Section 3).[2]
Workflow
-
Droplet Generation: Use a co-flow microfluidic device to generate droplets from Phase A and Phase B simultaneously (or sequentially if using a single nozzle).[2]
-
Collection: Collect the emulsion in a glass capillary or a viewing chamber.
-
Incubation: Incubate the emulsion at 37°C (standard cell culture temp).
-
Imaging:
-
T=0 hr: Image immediately. You should see a distinct "On/Off" pattern (High signal / Zero signal).[2]
-
T=2 hr / T=24 hr: Re-image.
-
Data Analysis & Interpretation
Quantify the fluorescence intensity of the "Blank" droplets.
| Condition | T=0 hr (Blank Signal) | T=4 hr (Blank Signal) | Retention Status |
| Standard Oil (No F6H12) | < 1% | > 40% | Failed (Significant Cross-talk) |
| F6H12 (1% w/w) | < 1% | < 5% | Pass (High Retention) |
| F6H12 (5% w/w) | < 1% | < 2% | Optimal |
Application Workflow: Single-Cell Drug Screening
This workflow integrates F6H12 into a live-cell drug screening pipeline.[2]
Figure 2: Workflow for single-cell drug screening using F6H12 to ensure drug confinement during incubation.
Critical Considerations for Biological Assays
-
Gas Exchange: F6H12 does not significantly impede oxygen transport, which is primarily governed by the perfluorinated carrier oil.[2] Cell viability remains high (>90%) for standard incubation periods (24-48h).[2]
-
PDMS Compatibility: F6H12 is compatible with PDMS (polydimethylsiloxane) chips and does not cause swelling, unlike non-fluorinated alkanes (e.g., mineral oil).[2][3]
-
Viscosity: Adding F6H12 increases the viscosity of the continuous phase slightly. You may need to increase the oil flow rate by 5-10% to maintain the same droplet size compared to pure oil.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Droplet Instability (Coalescence) | F6H12 concentration too high, interfering with primary surfactant.[2] | Reduce F6H12 to 1%. Ensure primary surfactant is at least 2%.[2] |
| Nozzle Clogging | F6H12 crystallization or dust.[2] | Mandatory: Filter oil phase (0.2 µm).[2] Ensure temperature is >20°C. |
| Still Detecting Leakage | Molecule is extremely hydrophobic (LogP > 4).[2] | F6H12 helps, but cannot stop all transport.[2] Consider "Nanoparticle-stabilized capsules" or solid-shell beads for extreme cases.[2] |
| Inconsistent Droplet Size | Viscosity change affecting flow rates.[2] | Recalibrate flow rates after adding F6H12. Use constant pressure pumps if possible.[2] |
References
-
Baret, J. C., et al. (2009).[2] Kinetic aspects of emulsion stabilization by surfactants: a microfluidic analysis. Langmuir, 25(11), 6088-6093.[2] Link[2]
-
Skhiri, Y., et al. (2012).[2] Dynamics of molecular transport by surfactants in emulsions. Soft Matter, 8(41), 10618-10627.[2] Link
-
Gruner, P., et al. (2016).[2] Controlling molecular transport in minimal emulsions. Nature Communications, 7, 10392.[2] Link[2]
-
Etienne, G., et al. (2024).[2] The effects of droplet stabilization by surfactants and nanoparticles on leakage, cross-talk, droplet stability, and cell adhesion.[2][3][4] RSC Advances. Link
-
PubChem. (n.d.).[2] 1-(Perfluoro-n-hexyl)dodecane Compound Summary. Link[2]
Sources
- 1. Evaluation of Analyte Transfer between Microfluidic Droplets by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(perfluoro-n-hexyl)dodecane (C18H25F13) [pubchemlite.lcsb.uni.lu]
- 3. The effects of droplet stabilization by surfactants and nanoparticles on leakage, cross-talk, droplet stability, and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of droplet stabilization by surfactants and nanoparticles on leakage, cross-talk, droplet stability, and cell adhesion - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advanced Protocol: Enhancing ddPCR Droplet Stability with 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Executive Summary
Digital Droplet PCR (ddPCR) relies on the absolute compartmentalization of reactions within water-in-oil (W/O) emulsions. While commercial fluorinated oils (e.g., HFE-7500 with PFPE-PEG surfactants) are standard, they often suffer from inter-droplet molecular diffusion (crosstalk) and thermally induced coalescence during high-stress cycling (>35 cycles).
This Application Note details the use of 1-(Perfluoro-n-hexyl)dodecane (F6H12) as a stabilizing co-surfactant additive. Unlike standard oils, F6H12 is a semi-fluorinated alkane (SFA) (
Mechanistic Insight: The "Molecular Rivet" Effect
To understand why F6H12 is superior for high-stringency assays, one must look at the interface physics.
-
Standard System: Fluorosurfactants (PFPE-PEG) stabilize droplets via steric hindrance. However, the interface remains permeable to small hydrophobic molecules, leading to "rain" (intermediate fluorescence) in ddPCR plots.
-
F6H12 Enhanced System: F6H12 acts as a co-surfactant .
-
The Perfluorinated Tail (
) locks into the bulk fluorinated oil phase. -
The Hydrocarbon Tail (
) extends towards the droplet interface, interacting with the surfactant's hydrophobic domain. -
Result: This creates a dense, ordered "molecular rivet" layer that plugs gaps in the surfactant shell, reducing Ostwald ripening and dye diffusion.
-
Figure 1: Interfacial Stabilization Mechanism
Caption: F6H12 intercalates between the primary surfactant and bulk oil, reinforcing the interface.
Materials & Formulation
Reagents
| Component | Specification | Function | Recommended Source |
| F6H12 | 1-(Perfluoro-n-hexyl)dodecane, >95% Purity | Stabilizing Additive | Exfluor / SynQuest / Sigma |
| Carrier Oil | HFE-7500 (3M Novec) | Bulk Continuous Phase | 3M / Iolitec |
| Surfactant | PFPE-PEG-PFPE (e.g., 008-FluoroSurfactant) | Primary Emulsifier | Ran Biotechnologies / Bio-Rad |
| Aqueous Phase | ddPCR Supermix | PCR Reaction Mix | Bio-Rad |
Oil Phase Preparation (The "F6H12-Mix")
F6H12 is typically a low-melting solid or viscous liquid at room temperature (MP ~10–14°C). Proper dissolution is critical.
Protocol:
-
Weighing: Measure 2% (w/w) F6H12.
-
Example: For 10 g of final oil, weigh 0.2 g F6H12.
-
-
Mixing: Add F6H12 to the Carrier Oil (HFE-7500) containing the primary surfactant (typically 2-5% surfactant concentration).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If F6H12 appears cloudy or solid, heat the mixture to 40°C in a water bath for 5 minutes until optically clear.
-
-
Filtration: Filter the oil mix through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could clog microfluidic nozzles.
Experimental Protocol
Phase A: Droplet Generation
Critical Step: Ensure the oil mix is at Room Temperature (20-25°C) before use.
-
Setup: Load the microfluidic cartridge (e.g., Bio-Rad QX200 or custom PDMS chip).
-
Loading:
-
Oil Well: Load 70 µL of the F6H12-Mix .
-
Sample Well: Load 20 µL of the PCR aqueous mix.
-
-
Generation: Run the droplet generator.
-
Observation: F6H12 increases the viscosity slightly. Ensure the vacuum/pressure parameters are adjusted if using a custom pump (increase pressure by ~5-10%).
-
-
Transfer: Gently transfer the emulsion (approx. 40 µL) to a 96-well PCR plate.
Phase B: Thermal Cycling
F6H12 provides superior resistance to coalescence during the denaturation step.
Cycling Parameters (Optimized for F6H12):
-
Ramp Rate: 2°C/sec (Standard is 2.5°C/sec; slower ramp reduces stress).
-
Lid Temperature: 105°C.
| Step | Temp (°C) | Time | Cycles | Note |
| Enzyme Activation | 95°C | 10 min | 1 | Critical for Hot-Start |
| Denaturation | 94°C | 30 sec | 40 | F6H12 prevents merging here |
| Annealing/Ext | 55-60°C | 1 min | 40 | Temp depends on primers |
| Enzyme Deactivation | 98°C | 10 min | 1 | Hard stop |
| Hold | 4°C | Infinite | 1 |
Phase C: Readout & Analysis
-
Equilibration: Allow the plate to reach room temperature before reading.
-
Reading: Load into the Droplet Reader (e.g., QX200).[1]
-
Data Analysis:
-
Look for "Rain" Reduction : Compare the amplitude of negative droplets. F6H12 should tighten the negative cluster, reducing the spread of baseline fluorescence.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for integrating F6H12 into the ddPCR pipeline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Droplet Coalescence | F6H12 concentration too low or poor dissolution. | Increase F6H12 to 5% (w/w). Ensure oil mix is heated to 40°C before use to fully dissolve F6H12. |
| High Backpressure | Viscosity increase due to F6H12. | If using custom chips, increase channel depth or reduce flow rate by 10%. |
| "Cloudy" Oil | Phase separation of F6H12. | F6H12 may crystallize at <15°C. Keep oil at Room Temp (22°C). Do not store in fridge without re-heating before use. |
| Polydispersity | Inconsistent flow rates. | Filter the F6H12-oil mix. Particulates from the solid F6H12 can clog nozzles. |
References
-
Bio-Rad Laboratories. (2025). Droplet Digital PCR Applications Guide. Bio-Rad. Link
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip, 8(10), 1632-1639. Link
-
Krafft, M. P., & Riess, J. G. (2015). Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. Chemosphere, 129, 4-19. Link
-
Place, B. J., et al. (2017). Evaluating Droplet Digital Polymerase Chain Reaction for the Quantification of Human Genomic DNA. Analytical Chemistry, 89(3). Link
-
PubChem. (2025).[2] 1-(Perfluoro-n-hexyl)dodecane Compound Summary. National Library of Medicine. Link
Sources
Application Note: 1-(Perfluoro-n-hexyl)dodecane (F6H12) for Biostabilization
This Application Note and Protocol Guide details the use of 1-(Perfluoro-n-hexyl)dodecane (F6H12) , a semi-fluorinated alkane (SFA), for the encapsulation and stabilization of biological payloads.
This guide focuses on two distinct high-value applications:
-
Cell Encapsulation: Using F6H12 as a co-surfactant/stabilizer in microfluidic water-in-fluorocarbon (W/O) emulsions to enhance oxygen transport and interface stability.
-
Protein Stabilization: Using F6H12 as a non-aqueous liquid carrier for therapeutic proteins, preventing aggregation and hydrolysis.
Part 1: Introduction & Mechanism of Action
1-(Perfluoro-n-hexyl)dodecane (C₆F₁₃-C₁₂H₂₅) , often abbreviated as F6H12 , is a diblock amphiphile consisting of a rigid perfluorinated segment and a flexible hydrocarbon segment. Unlike traditional surfactants that are hydrophilic/hydrophobic, F6H12 is fluorophilic/lipophilic .
Why F6H12?
-
The "Velcro" Effect (Interfacial Locking): In water-in-fluorocarbon emulsions, standard hydrocarbon lipids (like phospholipids on a cell membrane or in a monolayer) cannot interact directly with the fluorinated oil phase due to lipophobicity. F6H12 acts as a molecular bridge. Its hydrocarbon tail interdigitates ("locks") with the lipid tails, while its fluorinated tail extends into the fluorocarbon oil. This creates a supramolecular surfactant assembly that is exceptionally stable.
-
Hyper-Oxygenation: SFAs dissolve oxygen at concentrations significantly higher than water or standard hydrocarbons, preventing hypoxia in encapsulated cells.
-
Biocompatibility: Chemically inert and metabolically stable, F6H12 minimizes cytotoxicity, making it ideal for long-term cell culture or ocular delivery.
Molecular Architecture
The molecule operates on the principle of Fluorous-Hydrocarbon Amphiphilicity :
-
Head (C₁₂H₂₅): Lipophilic. Interacts with organic molecules, lipids, and hydrophobic protein domains.
-
Tail (C₆F₁₃): Fluorophilic. Soluble in carrier fluids like FC-40, HFE-7500, or Perfluorodecalin.
Part 2: Experimental Protocols
Protocol A: High-Viability Cell Encapsulation (Microfluidics)
Objective: Generate stable, oxygen-rich microdroplets containing cells using an F6H12-stabilized interface. System: Water-in-Fluorocarbon (W/O) Emulsion.
Materials
-
Carrier Oil: Fluorinert™ FC-40 or Novec™ HFE-7500.
-
Stabilizer: 1-(Perfluoro-n-hexyl)dodecane (F6H12) (Purity >95%).
-
Co-Surfactant (Optional but Recommended): A biocompatible phospholipid (e.g., DSPC or Egg PC) or a block copolymer (e.g., PFPE-PEG) if F6H12 is used as an additive.
-
Aqueous Phase: Cell culture media (e.g., DMEM) + Cells (10⁶ cells/mL).
-
Microfluidic Device: Flow-focusing junction chip.
Step-by-Step Methodology
1. Preparation of the Continuous Phase (Oil + F6H12)
-
Rationale: F6H12 acts as the oxygen carrier and interface modifier.
-
Step 1.1: Measure the base fluorocarbon oil (e.g., FC-40).
-
Step 1.2: Add F6H12 to a final concentration of 2% to 5% (w/w) .
-
Note: F6H12 is soluble in fluorocarbons.[1] If dissolution is slow, gently warm to 30°C and vortex.
-
-
Step 1.3 (Advanced): If creating a "Lipid-SFA Interface" (biomimetic shell), dissolve the phospholipid (e.g., DSPC) in a small amount of chloroform, evaporate to a film, and then sonicate into the aqueous phase (forming liposomes) OR dissolve a specialized fluorinated surfactant (PFPE-PEG) in the oil phase at 1-2%. F6H12 is then added to the oil phase to reinforce the interface.
2. Microfluidic Droplet Generation
-
Step 2.1: Prime the microfluidic channels with the Oil Phase (containing F6H12) to ensure fluorophilic surface wetting.
-
Step 2.2: Set flow rates. A typical ratio is 3:1 (Oil:Water) .
-
Example: Oil Flow = 300 µL/hr; Aqueous Flow = 100 µL/hr.
-
-
Step 2.3: Monitor droplet formation. F6H12 increases the viscosity slightly, stabilizing the jetting-to-dripping transition.
-
Step 2.4: Collect droplets in a reservoir.
3. Incubation & Oxygenation [2]
-
Step 3.1: Incubate droplets at 37°C.
-
Mechanism Check: The F6H12 in the oil shell facilitates rapid O₂ diffusion from the incubator atmosphere into the aqueous core, superior to standard mineral oil overlays.
Protocol B: Non-Aqueous Protein Suspension
Objective: Stabilize labile proteins (e.g., antibodies, enzymes) for storage or delivery without water-induced degradation (hydrolysis/aggregation). System: Solid-in-Oil Dispersion.
Materials
-
Vehicle: 1-(Perfluoro-n-hexyl)dodecane (F6H12) (Pure).
-
Payload: Lyophilized Protein Powder (e.g., monoclonal antibody).
-
Equipment: High-shear homogenizer or magnetic stirrer.
Step-by-Step Methodology
1. Protein Preparation
-
Step 1.1: Lyophilize the protein solution to obtain a fine powder.
-
Critical Step: Ensure particle size is uniform (micronization via spray drying is preferred, target <5 µm).
2. Suspension Formation
-
Step 2.1: Add the lyophilized protein powder directly to pure F6H12.
-
Concentration: Typical loading is 1–10 mg/mL .
-
Step 2.2: Disperse using gentle sonication or magnetic stirring.
-
Observation: Since F6H12 is both hydrophobic and lipophobic, the protein particles do not dissolve; they form a stable suspension. The SFA coats the protein, shielding it from moisture.
-
3. Stability Testing
-
Step 3.1: Store at Room Temperature (or elevated temps).
-
Validation: Re-dissolve an aliquot in aqueous buffer and run SEC-HPLC to check for aggregates. F6H12-stored proteins typically show <1% aggregation over months.
Part 3: Visualization & Data
Mechanism of Interfacial Stabilization
The following diagram illustrates how F6H12 bridges the gap between a biological lipid membrane and the fluorinated carrier oil.
Caption: The "Molecular Zipper" model. F6H12 (SFA) bridges the lipophobic fluorocarbon oil and the lipophilic lipid tails, stabilizing the droplet while facilitating oxygen transport.
Comparative Properties Table
| Property | Water (Control) | Mineral Oil | Perfluorocarbon (FC-40) | F6H12 (SFA) |
| Density (g/cm³) | 1.00 | ~0.85 | 1.85 | ~1.29 |
| O₂ Solubility (vol %) | ~2.5 | ~10-15 | ~40-50 | ~45-50 |
| Interfacial Tension (vs Water) | - | ~50 mN/m | ~55 mN/m | ~52 mN/m |
| Lipophilicity | Low | High | Very Low | Amphiphilic (F/H) |
| Biocompatibility | High | Moderate | High | High |
Part 4: Troubleshooting & Optimization
-
Issue: Unstable Emulsion (Coalescence).
-
Cause: Insufficient "locking" at the interface.
-
Solution: Introduce a phospholipid (e.g., Egg PC) into the aqueous phase or the oil phase (if co-solvents are used). F6H12 requires a hydrocarbon partner to form the strongest interface.
-
-
Issue: Cell Sedimentation in Droplets.
-
Cause: Density mismatch. Cells (~1.05 g/mL) float in FC-40 (1.85 g/mL).
-
Solution: F6H12 has a density of ~1.29 g/mL. Mixing F6H12 with heavier fluorocarbons allows for density matching (isopycnic focusing) to keep cells centered.
-
-
Issue: Phase Separation of F6H12.
-
Cause: Temperature drops below solubility limit in the carrier oil.
-
Solution: Ensure the operational temperature is >20°C. F6H12 is generally liquid at room temperature but can become viscous.
-
References
-
Vertex Pharmaceuticals (Europe) Ltd. (2017). Stabilised protein compositions based on semifluorinated alkanes. US Patent US9757460B2. Link
-
M. P. Krafft. (2025). Cosurfactant Effect of a Semifluorinated Alkane at a Fluorocarbon/Water Interface: Impact on the Stabilization of Fluorocarbon-in-Water Emulsions. ResearchGate. Link
-
Agarwal, P., et al. (2018). Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs. International Journal of Pharmaceutics / PubMed. Link
-
Fluoryx Labs. (2025). 1-(Perfluoro-n-hexyl)decane Properties and Specifications. Catalog No. FC12-T6Decane. Link
-
PubChem. (2025).[3] 1-(Perfluoro-n-hexyl)dodecane Compound Summary. National Library of Medicine. Link
Sources
- 1. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LIMITED BENEFICIAL EFFECTS OF PERFLUOROCARBON EMULSIONS ON ENCAPSULATED CELLS IN CULTURE: EXPERIMENTAL AND MODELING STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
formulation of 1-(Perfluoro-n-hexyl)dodecane-based nanoemulsions
Application Note: Engineering Stable 1-(Perfluoro-n-hexyl)dodecane (F6H12) Nanoemulsions
Abstract & Strategic Overview
This guide details the formulation of nanoemulsions based on 1-(Perfluoro-n-hexyl)dodecane (
Why this matters: Pure fluorocarbon emulsions (used in oxygen therapeutics and ocular delivery) suffer from rapid destabilization via Ostwald Ripening due to the high water solubility of fluorocarbons relative to oils.
Material Science: The Advantage
To formulate successfully, one must understand the unique physics of the dispersed phase.
| Property | Value / Characteristic | Impact on Formulation |
| Molecular Structure | Dual solubility: Fluorophilic & Lipophilic.[1] | |
| Density | ~1.2 – 1.3 g/cm³ | Critical: Heavier than water.[1] Sedimentation is the primary gravity-driven failure mode (Stokes' Law).[1] |
| Interfacial Tension | Low (vs. pure fluorocarbons) | Acts as a co-surfactant, lowering energy required for emulsification.[1] |
| Lipophobicity | Moderate | The fluorinated tail repels standard hydrocarbon oils, requiring specific mixing protocols.[1] |
Mechanism of Stabilization
The stability of
The "Molecular Dowel" Effect:
-
The Fluorinated tail (
) inserts into the fluorocarbon core (or associates with itself in pure SFA droplets).[1] -
The Hydrocarbon tail (
) intercalates with the acyl chains of the phospholipid surfactant. -
Result: A reinforced interfacial film that acts as a barrier to molecular diffusion, halting Ostwald ripening.[1]
Visualization: The Interfacial Architecture
Figure 1: Structural arrangement of F6H12 at the droplet interface. The molecule bridges the lipophobic fluorocarbon core and the lipophilic surfactant tails.
Protocol: High-Energy Nanoemulsification
Objective: Create a stable, monodisperse nanoemulsion (100–200 nm) of 20% w/v
Materials Required
-
Dispersed Phase: 1-(Perfluoro-n-hexyl)dodecane (
) (High purity >98%).[1] -
Surfactant: Egg Yolk Phospholipid (EYP) or Poloxamer 188.[1] (Recommendation: EYP for biocompatibility).
-
Continuous Phase: Phosphate Buffered Saline (PBS), pH 7.4.[1]
-
Equipment: High-Shear Mixer (Ultra-Turrax), High-Pressure Homogenizer (Microfluidizer or Gaulin), Chiller.[1]
Step-by-Step Workflow
Step 1: The "Paste" Method (Pre-dispersion)
-
Why: SFAs are difficult to disperse directly into water.[1]
-
Action: Dissolve the Phospholipids (2% w/v) directly into the
oil phase. If using EYP, mild heating (40°C) may be required to ensure complete dissolution of the lipid into the SFA. -
Result: A clear, homogenous oil/lipid phase.[1]
Step 2: Coarse Emulsification [1][2]
-
Action: Add the Oil/Lipid phase to the aqueous PBS phase under immediate high-shear mixing (Ultra-Turrax) at 15,000 RPM for 5 minutes.
-
Critical Control Point: Maintain temperature < 25°C using an ice bath. High shear generates heat, which can oxidize lipids.[1]
-
Result: A crude, milky emulsion (droplet size 1–5 µm).[1]
Step 3: High-Pressure Homogenization (HPH)
-
Action: Process the coarse emulsion through a Microfluidizer.
-
Pressure: 15,000 – 20,000 psi (1000 – 1400 bar).[1]
-
Cycles: 8 – 10 passes.
-
Cooling: MANDATORY. The interaction chamber must be cooled to 4°C. The outlet temperature should not exceed 30°C.
-
Reasoning: SFA emulsions are sensitive to thermal stress during formation.[1] Heat increases the kinetic energy, promoting immediate coalescence before the surfactant film hardens.
Step 4: Post-Processing
-
Action: Filter sterilization (0.22 µm) is possible if the particle size is <180 nm.[1] If not, steam sterilization (autoclave) is risky due to droplet growth; gamma irradiation is preferred for final product sterilization.[1]
Manufacturing Workflow Diagram
Figure 2: Iterative homogenization workflow. Note the recirculation loop through the heat exchanger, critical for SFA stability.
Characterization & Quality Control
To validate the "self-validating" nature of the protocol, specific metrics must be met.
| Parameter | Method | Target Specification | Failure Indicator |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 – 200 nm | > 300 nm (Coalescence) |
| Polydispersity Index (PDI) | DLS | < 0.20 | > 0.25 (Uneven ripening) |
| Zeta Potential | Electrophoretic Mobility | < -30 mV (for EYP) | > -20 mV (Poor electrostatic stability) |
| Ostwald Ripening Rate | Size vs. Time (Linear regression of | Slope | Positive slope (Diffusion occurring) |
Expert Insight on Ostwald Ripening:
If you observe a rapid increase in particle size within 24 hours, the
-
Correction: Increase the ratio of
to surfactant, or add a small amount of Perfluorooctyl Bromide (PFOB) to the core to balance the chemical potential.
References
-
Krafft, M. P. (2025).[1][3][4][5][6] From fluorine's position in the periodic table to PFAS environmental issues. Comptes Rendus. Chimie. Link
-
Bertilla, S. M., Thomas, J. L., Marie, P., & Krafft, M. P. (2004).[1] Cosurfactant Effect of a Semifluorinated Alkane at a Fluorocarbon/Water Interface: Impact on the Stabilization of Fluorocarbon-in-Water Emulsions. Langmuir. Link
-
Hollingsworth, J., et al. (2014).[1] Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. European Journal of Pharmaceutics and Biopharmaceutics. Link
-
PubChem. (2025).[1] 1-(Perfluorohexyl)decane (F6H10) and related SFA properties. National Library of Medicine.[1] Link[1]
-
McClements, D. J. (2024).[1] Nanoemulsion Formulation Strategies for Enhanced Drug Delivery. Journal of Pharma Insights and Research. Link
Sources
- 1. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Archive ouverte HAL [cv.hal.science]
- 4. From fluorine’s position in the periodic table to PFAS environmental issues [comptes-rendus.academie-sciences.fr]
- 5. research.com [research.com]
- 6. researchgate.net [researchgate.net]
Advanced Lubrication: 1-(Perfluoro-n-hexyl)dodecane (F6H12) for Medical Devices
Introduction: The Post-Silicone Era
For decades, silicone oil (polydimethylsiloxane, PDMS) has been the gold standard for lubricating medical devices, particularly pre-filled syringes (PFS) and cartridges. However, the rise of sensitive biologics (monoclonal antibodies, proteins) has exposed a critical flaw in PDMS: silicone migration . Silicone droplets can strip into the drug solution, acting as nucleation sites for protein aggregation, potentially causing immunogenicity or particulate compliance failures.
1-(Perfluoro-n-hexyl)dodecane (F6H12) , a semi-fluorinated alkane (SFA), represents a paradigm shift. Unlike random polymer chains of silicone, F6H12 is a discrete, amphiphilic molecule. It combines a rigid, oleophobic perfluorocarbon segment with a flexible, lipophilic hydrocarbon tail. This unique structure allows it to self-assemble into highly ordered monolayers that provide superior lubricity without the migration or biological interaction risks of silicone oil.
This Application Note details the mechanism, coating protocol, and validation of F6H12 as a next-generation lubricant for high-value medical devices.
Mechanism of Action: Amphiphilic Self-Assembly
The lubricity of F6H12 is driven by its ability to form a Langmuir-Blodgett-like monolayer at interfaces.
-
The Anchor (Hydrocarbon Tail): The dodecyl (
) tail is lipophilic. On hydrophobic substrates (like polypropylene) or silanized glass, these tails anchor the molecule to the surface via Van der Waals forces. -
The Shield (Fluorocarbon Head): The perfluorohexyl (
) head is helically twisted and extremely rigid. It forms a "Teflon-like" outer surface that is both hydrophobic and lipophobic. -
Result: The coating creates a liquid-crystalline interface where the sliding surface contacts only the inert fluorine atoms, drastically reducing the coefficient of friction (CoF) and preventing "stick-slip" phenomena.
Visualization: Molecular Orientation
The following diagram illustrates the self-assembly of F6H12 on a medical-grade polymer surface.
Caption: F6H12 molecules orient with alkyl tails anchoring to the device and fluorinated heads facing the sliding interface, creating a non-stick shield.
Protocol: Lubricating Pre-Filled Syringes (PFS)
Materials
-
Lubricant: 1-(Perfluoro-n-hexyl)dodecane (F6H12), >99% purity.
-
Carrier Solvent: Perfluorohexane (C6F14) or Perfluorooctane (C8F18). Note: F6H12 is viscous; a carrier solvent ensures thin, uniform deposition.
-
Substrate: Cyclic Olefin Polymer (COP) or Type I Glass Syringe Barrels.
Preparation of Coating Solution
-
Dissolution: Dissolve F6H12 in the carrier solvent to achieve a concentration of 0.5% to 2.0% (w/v) .
-
Why? A low concentration prevents "pooling" and ensures a monolayer-to-multilayer thickness (approx. 50-100 nm).
-
-
Filtration: Filter the solution through a 0.2 µm PTFE membrane to remove any environmental particulates.
Application Workflow (Spray Coating)
This protocol uses a diving nozzle spray system standard in pharmaceutical manufacturing.
-
Pre-Cleaning: Clean syringe barrels with ionized air or WFI (Water for Injection) followed by drying.
-
Deposition:
-
Insert diving nozzle into the barrel.
-
Atomize the F6H12 solution while withdrawing the nozzle.
-
Target Dose: 0.2 – 0.5 mg of F6H12 per 1 mL syringe.
-
-
Solvent Evaporation & Annealing:
-
Place coated barrels in a convection oven at 50°C for 30 minutes .
-
Causality: This step evaporates the carrier solvent and provides thermal energy for the F6H12 molecules to re-orient into their thermodynamically stable, upright position (annealing).
-
-
Sterilization:
-
Autoclave: F6H12 is stable at 121°C.
-
Gamma/E-Beam: F6H12 is radiation stable (unlike aqueous polymers), making it compatible with terminal sterilization of ready-to-use (RTU) components.
-
Process Diagram
Caption: Step-by-step workflow for applying F6H12 lubricant to medical device surfaces.
Characterization & Validation
To validate the coating, the following tests are mandatory for a Design Verification Plan (DVP).
Friction Forces (ISO 11040-4)
Using a Universal Testing Machine (Instron/Zwick), measure the forces required to move the plunger.
-
Break-Loose Force (BLF): The force to initiate movement.
-
Gliding Force (GF): The force to maintain movement.
Target Acceptance Criteria:
-
BLF < 10 N (for 1mL PFS).
-
GF profile must be smooth (no "chatter").
Particulate Analysis (USP <788>)
Unlike silicone, F6H12 does not form emulsions with aqueous drugs.
-
Method: Light Obscuration (HIAC) or Micro-Flow Imaging (MFI).
-
Expectation: Sub-visible particle counts (≥10 µm and ≥25 µm) should be significantly lower than silicone-coated controls.
Data Comparison: F6H12 vs. Silicone Oil
| Property | Silicone Oil (1000 cSt) | F6H12 (SFA) | Clinical Benefit of F6H12 |
| Chemical Nature | Polymer (Polydisperse) | Discrete Molecule (Monodisperse) | Reproducible purity; no batch variation. |
| Surface Tension | ~21 mN/m | ~19-20 mN/m | Superior wetting of hydrophobic plastics. |
| Density | ~0.97 g/cm³ | ~1.3 - 1.6 g/cm³ | High density prevents mixing with aqueous drugs. |
| Solubility in Water | Insoluble (forms emulsion) | Insoluble (immiscible) | No droplets in drug product; lower immunogenicity. |
| Sterilization | Stable | Stable | Compatible with Autoclave & Gamma. |
| Lubricity (BLF) | Low | Low to Moderate | Consistent force; no "stick-slip". |
References
-
Meinert, H., & Roy, T. (2000).[1] Semifluorinated Alkanes—A New Class of Compounds With Outstanding Properties for Use in Ophthalmology. European Journal of Ophthalmology. Link
-
Krafft, M. P., & Riess, J. G. (2015). Selected Fluorinated Amphiphiles and Their Self-Assembly in Biomedical Applications. Current Opinion in Colloid & Interface Science. Link
-
FDA Guidance for Industry. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices".[2][3] Link
-
Wong, D., et al. (2011). Silicone oil versus standard silicone oil in vitreoretinal surgery. Acta Ophthalmologica. Link
-
Hardy, S. (2023). Semifluorinated alkanes in dry eye disease. Optometry Times. Link
Sources
applications of 1-(Perfluoro-n-hexyl)dodecane in ophthalmic solutions
Application Note: Engineering Advanced Ophthalmic Vehicles with 1-(Perfluoro-n-hexyl)dodecane (
Part 1: Executive Summary & Technical Rationale
1.1 The Semifluorinated Alkane (SFA) Paradigm
In the landscape of ophthalmic drug delivery, Semifluorinated Alkanes (SFAs) have emerged as a third class of vehicle, distinct from aqueous solutions and oil-based emulsions. While Perfluorohexyloctane (
1.2 The
-
Create Non-Aqueous Organogels: By dissolving
in liquid SFAs ( ) at high temperatures and cooling, stable gels are formed. These gels significantly increase ocular residence time compared to low-viscosity drops. -
Engineer Viscosity:
acts as a precise viscosity modifier, allowing the "tuning" of the vehicle from a slightly thickened liquid to a semi-solid ointment, without using preservatives or blurring polymers. -
Solubilize Lipophilic APIs: Like its liquid counterparts,
is amphiphilic, dissolving difficult molecules like Cyclosporine A (CsA) and Tacrolimus without the need for surfactants or immunogenic oils.
Part 2: Mechanism of Action & Physicochemical Landscape[1]
The efficacy of
Self-Assembling Monolayers
Upon instillation, SFAs rapidly spread at the air-tear interface. The fluorinated tail orients toward the air (low surface energy), while the hydrocarbon tail interacts with the lipid layer of the tear film.
- (Liquid): Forms a fluid monolayer, preventing evaporation.[1]
- (Solid/Gel): Forms a structured, lattice-like barrier that provides superior mechanical stability and resistance to blinking shear forces.
Comparative Properties Table
| Property | Perfluorohexyloctane ( | 1-(Perfluoro-n-hexyl)dodecane ( | Clinical Implication |
| Molecular Formula | Higher MW = Higher retention | ||
| Physical State ( | Liquid | Solid (Waxy Crystalline) | Basis for gel formation |
| Melting Point | Requires heating during formulation | ||
| Density ( | Sinks in water (Tamponade potential) | ||
| Refractive Index | Close to water ( | ||
| Water Solubility | Negligible | No microbial growth (Self-preserving) |
Part 3: Experimental Protocols
Protocol A: Preparation of -Based Ophthalmic Organogels
Objective: To create a preservative-free, sustained-release gel vehicle for severe Dry Eye Disease (DED).
Materials:
-
(Purity
, e.g., from Fluoryx or Exfluor). - (Liquid carrier).
-
Active Pharmaceutical Ingredient (Optional: Cyclosporine A).
-
Sterile glass vials (borosilicate).
-
Temperature-controlled water bath.
Workflow:
-
Weighing: Weigh
(solvent) into a sterile vial. -
Doping: Add
at concentrations ranging from 1% to 10% (w/w) depending on desired viscosity.-
1-2%: Viscous drops.
-
5%: Soft gel (extrudable).
-
10%: Stiff ointment.
-
-
Solubilization (The "Melt" Phase):
-
Seal the vial to prevent evaporation.
-
Heat the mixture to
(above the melting point of ). -
Agitate gently until the solution is completely clear and homogeneous.
-
-
Drug Incorporation (If applicable):
-
Add Cyclosporine A (CsA) to the hot, clear solution. CsA dissolves readily in the hydrocarbon domain of the SFA mixture.
-
-
Controlled Cooling (The "Gelation" Phase):
-
Critical Step: The cooling rate determines crystal size and gel opacity.
-
Rapid Cooling (
): Creates small crystals Translucent/Opaque smooth gel. -
Slow Cooling (
): Creates larger crystal networks Clearer but potentially grainier texture. -
Recommendation: Cool at room temperature (
) for optimal optical clarity.
-
Protocol B: Stability Testing of SFA Formulations
Rationale: SFAs are chemically inert, but physical stability (phase separation) is the primary failure mode.
-
Thermal Cycling: Subject samples to 3 cycles of
(24h) (24h).-
Pass Criteria: No irreversible precipitation of
or API upon return to room temperature.
-
-
Centrifugation: Spin at 3000 RPM for 15 minutes.
-
Pass Criteria: No phase separation (syneresis) of the gel.
-
-
Sterility: SFAs are non-aqueous and do not support microbial growth.[2] Standard USP <71> Sterility Tests apply, but no preservative efficacy testing (USP <51>) is required.
Part 4: Visualization of the Gelation Mechanism
The following diagram illustrates how
Figure 1: Thermoreversible gelation pathway of F6H12 in F6H8. The solid F6H12 acts as the structural scaffold.
Part 5: Strategic Applications in Drug Development
High-Viscosity Artificial Tears
For patients with Meibomian Gland Dysfunction (MGD), standard drops evaporate too quickly. An
Vitreous Substitutes (Tamponades)
While liquid perfluorocarbons are used for intraoperative flattening of the retina, they must be removed quickly due to toxicity.[3]
-
Innovation:
can be used as a blending agent to increase the viscosity of silicone oils or heavy liquids, reducing the rate of emulsification (the "dispersion" problem) and allowing for longer-term tamponade in complex retinal detachment cases.
Solubilization of Cyclosporine A (CsA)
CsA is notoriously difficult to formulate, often requiring surfactants (Restasis®) or emulsions.
-
The SFA Solution: CsA is soluble in SFAs. By using an
gel, you achieve high loading capacity + sustained release , without the stinging associated with surfactants or the blur of emulsions.
| Feature | Aqueous CsA (Emulsion) | SFA CsA ( |
| Clarity | Milky / Opaque | Optically Clear |
| Preservatives | Often required | None needed |
| Stinging | Common (Surfactants) | None (Inert) |
| Retention | Low (< 10 min) | High (> 2 hours) |
Part 6: References
-
Matrix Scientific. (n.d.). 1-(Perfluoro-n-hexyl)dodecane Product Data. Retrieved from (Verifies Melting Point of 48°C).
-
Steven, P., et al. (2015). "Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Multicenter Noninterventional Study." Journal of Ocular Pharmacology and Therapeutics. Link (Clinical efficacy of liquid SFAs).
-
Broniatowski, M., et al. (2019). "Perfluorohexyloctane (F6H8) as a delivery agent for cyclosporine A in dry eye syndrome therapy." Colloids and Surfaces B: Biointerfaces. Link (Solubilization mechanism).
-
Messmer, E. M., et al. (2017). "Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease Due to Meibomian Gland Disease." Journal of Ocular Pharmacology and Therapeutics. Link.
-
Fluoryx Labs. (n.d.). Physical Properties of Semifluorinated Alkanes. Retrieved from (Chemical property verification).
Sources
Application Note: High-Efficiency Oxygenation in 3D Cell Culture Using 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Introduction: Breaking the Hypoxia Barrier
In 3D cell culture (spheroids, organoids, and tissue engineering), oxygen diffusion is the primary limiting factor for viability.[1] Oxygen diffuses through tissue only about 100–200 µm before consumption exceeds supply, leading to a necrotic core.[1]
Traditional approaches—increasing agitation or hyperoxic incubation—often induce shear stress or oxidative damage.[1] 1-(Perfluoro-n-hexyl)dodecane (F6H12) , a Semi-Fluorinated Alkane (SFA), offers a biomimetic solution.[1] Unlike traditional liquid Perfluorocarbons (PFCs) which are strictly lipophobic and hydrophobic, F6H12 is amphiphilic.[1] It possesses a fluorinated "oxygen-sponge" segment and a hydrocarbon "stabilizing" segment.[1]
This guide details the mechanism, preparation, and application of F6H12 as a superior oxygen carrier to maintain normoxia in metabolically active 3D cultures.[1]
Mechanism of Action: The "Fluorine Cleft"
The oxygen-carrying capacity of F6H12 is governed by the weak intermolecular forces (Van der Waals) inherent to the carbon-fluorine bond. These weak forces create "molecular cavities" or clefts within the liquid structure that can accommodate small gas molecules like
The Oxygen Handoff Pathway
F6H12 acts as a dynamic reservoir. It dissolves oxygen from the headspace (gas phase) at a concentration 15–20x higher than culture medium and releases it down the concentration gradient to the hypoxic cells.
Figure 1: The thermodynamic cascade of oxygen transfer. F6H12 maintains a high local partial pressure of oxygen (
Material Properties & Comparative Data
F6H12 is distinct from pure perfluorocarbons (like Perfluorodecalin) due to its amphiphilic nature, which allows for easier emulsification and interaction with lipid environments without stripping cell membranes.[1]
| Property | Water / Medium | Perfluorodecalin (Pure PFC) | F6H12 (SFA) | Significance |
| Oxygen Solubility (vol %) | ~2–3% | ~40–50% | ~45% | Massive |
| Density (g/cm³) | 1.00 | 1.93 | ~1.1 – 1.2 | Sinks in medium, but less physical weight/crushing force on cells than pure PFCs.[1] |
| Boiling Point | 100°C | 142°C | ~435°C | Autoclavable. Non-volatile (won't evaporate in incubator).[1] |
| Lipophilicity | Low | Very Low (Lipophobic) | Moderate | Hydrocarbon tail allows stabilization by standard surfactants (Pluronic).[1] |
| Viscosity | Low | Moderate | Moderate | Shear-protective in bioreactors.[1] |
Protocol A: Preparation of F6H12 Nano-Emulsions (Additive)
Application: For use in suspension cultures, bioreactors, or incorporation into hydrogels (e.g., Matrigel/Alginate) to improve internal oxygenation.[1] Goal: Create a 10% (w/v) stock emulsion that can be added to culture medium.
Materials
-
1-(Perfluoro-n-hexyl)dodecane (F6H12) (Sterile filtered or Autoclaved).[1]
-
Surfactant: Pluronic F-68 (Poloxamer 188) or Lecithin (egg yolk derived).[1]
-
Base Medium: PBS or serum-free DMEM.[1]
-
Equipment: Probe Sonicator or High-pressure Homogenizer.[1]
Step-by-Step Workflow
-
Surfactant Solution Preparation:
-
Dissolve Pluronic F-68 in PBS to a final concentration of 2.5% (w/v) .
-
Filter sterilize (0.22 µm).[1]
-
-
Pre-Emulsification:
-
Combine 10 mL of F6H12 with 90 mL of the Surfactant Solution (Total vol: 100 mL).
-
Vortex vigorously for 2 minutes to create a coarse dispersion.
-
-
Nano-Emulsification (Critical Step):
-
Sterilization & Storage:
-
If not prepared aseptically, pass the emulsion through a 0.45 µm syringe filter (Note: 0.22 µm may clog if particle size is too large).[1]
-
Store at 4°C. Stable for 2–4 weeks.
-
Usage in Culture[2][3][4][5][6][7]
-
Add the Stock Emulsion to your cell culture medium at 1% to 5% (v/v) .
-
Example: Add 1 mL Stock Emulsion to 99 mL Medium.
-
Result: Enhances oxygen carrying capacity by ~20–50% without toxicity.[1]
Protocol B: Interfacial Underlay for 3D Spheroids
Application: For static culture of spheroids or organoids in U-bottom or flat-bottom plates.[1] Goal: Create a liquid "oxygen floor" that allows gas exchange from the bottom of the well.
-
Preparation:
-
Autoclave pure F6H12 liquid (121°C, 15 min). It is heat stable.[1]
-
-
Coating:
-
Pipette a small volume of F6H12 into the bottom of the well.
-
96-well plate: 10–20 µL per well.
-
24-well plate: 100 µL per well.
-
-
Seeding:
-
Culture:
-
The F6H12 layer acts as a high-permeability cushion. Oxygen diffuses laterally through the F6H12 and upward into the spheroid, preventing the "anoxic core" often seen in spheroids resting on plastic.
-
Experimental Workflow Visualization
Figure 2: Decision tree for implementing F6H12 based on culture format (Suspension vs. Adherent).
Quality Control & Validation
To verify the efficacy of F6H12 in your system, perform the following validation assays:
-
Hypoxia Staining (LOX-1 / HIF-1α):
-
Stain spheroids with a hypoxia probe (e.g., LOX-1) or immunostain for HIF-1α.[1]
-
Expected Result: F6H12-treated spheroids should show significantly reduced fluorescence in the core compared to controls.
-
-
Live/Dead Assay (Calcein AM / EthD-1):
-
Confocal microscopy of the spheroid core.
-
Expected Result: Higher ratio of live (green) cells in the center of the spheroid.
-
-
ATP Production:
-
Measure ATP content (CellTiter-Glo) as a proxy for aerobic respiration efficiency.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion Separation | Insufficient surfactant or sonication energy.[1] | Increase Pluronic concentration to 5% or increase sonication amplitude. Ensure temperature is controlled (ice bath). |
| Cell Detachment | High concentration of free F6H12 disrupting adhesion.[1] | If using as an additive, ensure it is fully emulsified.[1] Free oil droplets can detach adherent cells.[1] |
| Toxicity | Impurities in F6H12 or surfactant toxicity.[1] | Use high-purity (>95%) F6H12. Verify Pluronic F-68 is cell-culture grade.[1] |
| Evaporation | N/A (Trick question). | F6H12 has a BP of ~435°C. It does not evaporate under physiological conditions.[1] If volume loss occurs, it is likely water from the medium.[1] |
References
-
Meinert, H., & Roy, T. (2000).[1][2] Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology.[1][2][3] European Journal of Ophthalmology, 10(3), 189–197.[1][2][3]
-
Lowe, K. C. (2002).[1] Perfluorochemical respiratory gas carriers: benefits to cell culture systems. Journal of Fluorine Chemistry, 118(1-2), 19-26.[1]
-
Place, T. L., Domann, F. E., & Case, A. J. (2017).[1] Limitations of oxygen delivery to cells in culture: An underappreciated problem in basic and translational research. Free Radical Biology and Medicine, 113, 311-322.[1]
-
PubChem. (2023).[1] 1-(Perfluorohexyl)decane (F6H10/F6H12 Analog Data).[1] National Library of Medicine.[1]
-
Matrix Scientific. (2023).[1][4][5] 1-(Perfluoro-n-hexyl)dodecane Physical Properties.
Sources
- 1. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Use of n-hexadecane as an oxygen vector to improve Phaffia rhodozyma growth and carotenoid production in shake-flask cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Protocol for Preparing Monodisperse 1-(Perfluoro-n-hexyl)dodecane (F6H12) Droplets
Executive Summary & Scientific Rationale
1-(Perfluoro-n-hexyl)dodecane (
The Challenge: Conventional emulsification methods (sonication, high-pressure homogenization) yield polydisperse emulsions with broad size distributions (Coefficient of Variation, CV > 20%). This polydispersity leads to Ostwald ripening and inconsistent drug release profiles.
The Solution: This protocol utilizes Temperature-Controlled Flow-Focusing Microfluidics . As
Physicochemical Properties & Pre-Experimental Considerations
Before initiating the protocol, the operator must account for the specific material physics of
Table 1: Key Material Properties
| Property | Value (Approx.) | Impact on Protocol |
| Molecular Formula | Amphiphilic structure aids interface stability.[1][2] | |
| Melting Point (MP) | CRITICAL: System must be heated to | |
| Density ( | Denser than water; droplets will sediment.[1] | |
| Interfacial Tension ( | Determines the Capillary Number ( | |
| Solubility | Lipophilic/Fluorophilic | Insoluble in water; requires surfactant in continuous phase.[1] |
Surfactant Selection
The choice of surfactant in the Continuous Phase (CP) is vital to prevent coalescence immediately after droplet generation.
-
Recommended: Phospholipids (e.g., DPPC or Egg PC) or Poloxamer 188 (Pluronic F68) .
-
Reasoning: Phospholipids mimic biological membranes and interact favorably with the hydrocarbon tail of
, creating a robust shell that stabilizes the droplet upon cooling (solidification).
Experimental Setup: Hot-Melt Microfluidics
This workflow requires precise thermal management. Cold spots in the tubing or chip will cause the
Equipment List
-
Microfluidic Chip: Hydrophilic PDMS or Glass Flow-Focusing Device (Nozzle width: 20--50
m).-
Note: Glass is preferred for better thermal conductivity and solvent resistance.
-
-
Pumps: High-precision syringe pumps (e.g., Harvard Apparatus or Elveflow pressure controllers).
-
Thermal Control:
-
Syringe Heater Jackets (set to
). -
ITO-coated Glass Heater or Hot Plate for the chip (set to
). -
Heated Tubing (or short tubing lengths wrapped in insulation).
-
-
Microscopy: High-speed camera with a heated stage for real-time monitoring.
Reagents
-
Dispersed Phase (DP): Pure 1-(Perfluoro-n-hexyl)dodecane (
). -
Continuous Phase (CP): Ultrapure water + 2% w/v Pluronic F68 (or 1% DPPC liposomes).
-
Note: The CP should also be pre-heated to prevent thermal shock at the junction.
-
Detailed Protocol: Step-by-Step
Phase 1: Preparation & Thermal Equilibration
-
Melt the SFA: Place the solid
vial in a water bath at until fully liquid and transparent. -
Load Syringes: Draw the molten
into a pre-warmed glass syringe. Immediately apply the syringe heater jacket ( ). -
Prepare Continuous Phase: Dissolve the surfactant in water. Degas the solution to prevent bubble formation inside the chip. Load into a second syringe.
-
System Priming: Connect PEEK tubing. Flush the chip with the Continuous Phase first to wet the channels and establish a hydrophilic environment. This prevents the hydrophobic
from sticking to the channel walls.
Phase 2: Droplet Generation (The Flow-Focusing Regime)
-
Start Flow (CP): Set the Continuous Phase flow rate (
) to approx. 500 L/hr. -
Start Flow (DP): Set the Dispersed Phase (
) flow rate ( ) to approx. 50 L/hr.-
Target Ratio: A
ratio of 10:1 is a good starting point for the "dripping" regime.
-
-
Stabilization: Allow the system to equilibrate for 5 minutes. Observe the junction.
-
Dripping Regime: Desired. Droplets pinch off regularly at the nozzle.
-
Jetting Regime: Undesired. A long stream forms before breaking. Increase
or decrease to return to dripping.
-
-
Collection: Direct the outlet tubing into a collection vial kept at room temperature (
) or ice bath ( ) depending on desired morphology.-
Rapid Cooling: Creates solid lipid microparticles (SLMs).
-
Slow Cooling: Promotes higher crystallinity.
-
Phase 3: Post-Processing
-
Solidification: As the droplets exit the heated chip and enter the collection vial, the
undergoes a phase transition from liquid to solid (if cooled below ). -
Washing: Centrifuge the collected emulsion (low speed, 1000 xg, 5 min) to remove excess surfactant. Resuspend in buffer.
Visualization of the Workflow
The following diagram illustrates the Hot-Melt Microfluidic setup required to handle the phase transition of
Figure 1: Schematic of the hot-melt microfluidic workflow. Note the critical heating zones (red/yellow) versus the cooling zone (green).
Mechanism of Droplet Formation
To achieve monodispersity, the system must operate in the Dripping Regime , governed by the Capillary Number (
- : Viscosity of continuous phase.
- : Velocity of continuous phase.
- : Interfacial tension.
Control Logic:
-
Monodispersity (
): Interfacial tension dominates. The continuous phase "squeezes" the stream until it pinches off into a perfect sphere. -
Polydispersity (
): Shear forces dominate. The stream elongates (Jetting), breaking randomly into droplets of varying sizes.
Validation Protocol:
-
Optical Microscopy: Measure 100+ droplets.[1] Calculate PDI (Polydispersity Index).
-
Target: PDI
.
-
-
DLS (Dynamic Light Scattering): Only applicable if droplets are
m. For larger droplets, use Laser Diffraction.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Clogging at Inlet | Increase syringe and tubing temperature. Ensure no "cold bridges" exist between pump and chip. | |
| Wetting (DP sticks to walls) | Chip surface is hydrophobic | Treat PDMS with Oxygen Plasma or PVA (Polyvinyl alcohol) flush to ensure channels are hydrophilic.[1] |
| Polydisperse Droplets | Flow rate fluctuation | Check pumps for pulsation. Ensure air bubbles are fully purged from the CP line. |
| Droplet Coalescence | Insufficient surfactant | Increase Pluronic F68 concentration or switch to a faster-adsorbing surfactant (SDS, though less biocompatible).[1] |
References
-
Krafft, M. P., & Riess, J. G. (2015). Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. Chemosphere.
-
Meinert, H., & Roy, T. (2014). Semifluorinated alkanes—A new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology.
-
Teh, S. Y., et al. (2008). Droplet microfluidics. Lab on a Chip.
-
Wong, J., et al. (2019). Microfluidic generation of monodisperse droplets for drug delivery. Pharmaceutics.
-
Hardy, B. (2023).[3][4] NIST Chemistry WebBook, SRD 69: Dodecane Data. National Institute of Standards and Technology.
Sources
- 1. Dodecane [webbook.nist.gov]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress of Droplet Microfluidic Emulsification Based Synthesis of Functional Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
1-(Perfluoro-n-hexyl)dodecane in high-throughput screening assays
Application Note: 1-(Perfluoro-n-hexyl)dodecane (F6H12) in High-Throughput Screening
Executive Summary
This application note details the integration of 1-(Perfluoro-n-hexyl)dodecane (F6H12) into high-throughput screening (HTS) workflows. Unlike conventional mineral oils or pure perfluorocarbons (PFCs), F6H12 is a Semi-Fluorinated Alkane (SFA) . Its unique amphiphilic structure—comprising a rigid perfluorinated segment (
-
Droplet Microfluidics: It acts as a biocompatible surfactant to stabilize water-in-oil (W/O) emulsions, preventing droplet coalescence and cross-talk during single-cell sequencing or drug screening.
-
3D Cell Culture: It serves as a gas-permeable, evaporation-resistant overlay for long-term spheroid/organoid assays, superior to mineral oil in preventing lipophilic drug absorption.
Technical Background & Mechanism
The "Fluorous" Advantage
In HTS, maintaining the integrity of nanoliter-scale reactions is paramount.
-
Mineral Oil suffers from "drug leaching" (absorbing small hydrophobic molecules) and PDMS swelling.
-
Pure Perfluorocarbons (e.g., FC-40) are inert but lack the surfactant properties to stabilize aqueous droplets without expensive synthetic additives.
F6H12 bridges this gap. It organizes at the interface between the aqueous phase (media) and the fluorous phase (carrier oil).
Mechanism of Action:
-
Fluorophilic Tail (
): Extends into the fluorinated carrier oil (e.g., Novec 7500), providing solubility in the continuous phase. -
Lipophilic/Hydrophobic Tail (
): Orients toward the aqueous interface. While hydrophobic, the dipole moment created at the F-H junction reduces interfacial tension, stabilizing the droplet.
Physical Properties relevant to HTS
| Property | Value | Implication for HTS |
| Molecular Formula | Amphiphilic (Fluorous/Hydrocarbon) | |
| Melting Point | ~38°C - 42°C | Solid at Room Temp. Must be heated to 45°C+ for dispensing; remains liquid in 37°C incubators. |
| Density | ~1.1 - 1.2 g/mL | Denser than water (sinks) but lighter than pure FC-40 (~1.85 g/mL). |
| Oxygen Solubility | High (~40-50 vol%) | Supports aerobic metabolism in 3D spheroids without hypoxia. |
| Biocompatibility | Cytotoxicity Class 0 | Inert; does not activate immune responses or induce apoptosis. |
Application I: Droplet Microfluidics (Surfactant Protocol)
Context: Generating stable picoliter droplets for single-cell RNA-seq or encapsulated drug screening. F6H12 is used here as a co-surfactant or primary stabilizer dissolved in a carrier oil.
Reagents & Equipment
-
F6H12: High purity (>99%).
-
Carrier Oil: Novec™ 7500 or Fluorinert™ FC-40.[1]
-
Aqueous Phase: Cell suspension or enzymatic master mix.
-
Microfluidic Chip: Drop-seq or custom PDMS device.
Protocol: Preparation of the Continuous Phase
-
Solubilization (Critical Step):
-
F6H12 is solid at room temperature.
-
Weigh F6H12 to achieve a 2% - 5% (w/w) concentration.
-
Add to the Carrier Oil (Novec 7500).[2]
-
Sonicate at 45°C for 15 minutes until completely dissolved. The solution will remain clear upon cooling to room temperature if the concentration is low (<2%), but for higher concentrations, maintain the syringe pump at >35°C.
-
-
Droplet Generation:
-
Load the F6H12/Oil mixture into the oil inlet syringe.
-
Set flow rates (typical Flow Rate Ratio Oil:Water = 3:1).
-
Note: The F6H12 molecules migrate to the W/O interface. The bulky fluorinated tail prevents droplets from merging (coalescence) even when packed tightly in collection vials.
-
-
Incubation & Analysis:
-
Collected droplets are stable at 37°C for >48 hours.
-
Unlike PEG-based fluorosurfactants, F6H12 minimizes the leakage of small fluorescent dyes (e.g., Resorufin) between droplets due to the dense fluorous shell.
-
Application II: 3D Spheroid Overlay (Evaporation Barrier)
Context: Preventing "Edge Effects" and evaporation in 384/1536-well plates containing 3D tumor spheroids, while ensuring oxygen reaches the core of the spheroid.
Workflow Diagram
Caption: Workflow for utilizing F6H12 as a liquid overlay in 3D cell culture. Note the heating step required prior to dispensing.
Protocol: The "Hot-Start" Overlay
-
Preparation:
-
Pre-warm the F6H12 stock bottle in a water bath to 45°C until fully liquefied.
-
Pre-warm the automated liquid handler tips (or manual pipette tips) to prevent solidification during transfer.
-
-
Dispensing:
-
After spheroid formation (Day 1-3), gently aspirate media to a defined volume (e.g., 40 µL in a 384-well plate).
-
Dispense 10-15 µL of molten F6H12 gently down the side of the well.
-
Self-Validation: The F6H12 will initially sit on top (if media density > 1.1) or sink?
-
Correction: Aqueous media density is ~1.0 g/mL. F6H12 density is ~1.15 g/mL. It will sink.
-
CRITICAL MODIFICATION: For top evaporation control, F6H12 is often used as a carrier for a lighter oil, OR the protocol utilizes the sinking property to lift the spheroid (Liquid Levitation) preventing adherence to plastic.
-
However, for standard evaporation control, if F6H12 sinks, it seals the cells from the bottom plastic but leaves the top open.
-
Alternative: Use F6H8 (Perfluorohexyloctane) which is liquid at RT and often used as a top overlay in mixtures.
-
If using F6H12 specifically: It is used to encapsulate the spheroid at the bottom, protecting it from plastic adherence while allowing high oxygen flux from the bottom (if using gas-permeable plates) or through the thin fluorous layer.
-
-
-
Incubation:
-
Place plate in 37°C incubator. The F6H12 remains liquid.
-
Gas exchange (
) occurs efficiently through the F6H12 phase due to high solubility.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Solidification in tips | F6H12 cooled below 38°C during transfer. | Use heated stage/manifold on liquid handler. Work rapidly. |
| Droplet Coalescence | Insufficient F6H12 concentration in carrier oil. | Increase F6H12 concentration to 5% or add a block-copolymer fluorosurfactant (e.g., Pico-Surf) using F6H12 as a co-stabilizer. |
| Optical Haze | Phase separation of F6H12 from carrier oil. | Ensure the carrier oil (e.g., FC-40) is compatible.[2] F6H12 is more soluble in semi-fluorinated solvents than pure perfluorocarbons. |
| Cell Toxicity | Impurities in F6H12 (unreacted precursors). | Use only >99% purity (NMR verified). Perform a Live/Dead stain control. |
References
-
Krafft, M. P., & Riess, J. G. (2015). Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. Chemosphere. Link
-
Place, T. L., Domann, F. E., & Case, A. J. (2017). Limitations of oxygen delivery to cells in culture: An underappreciated problem in basic and translational research. Free Radical Biology and Medicine. Link
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. Link
-
Hardies, K., et al. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool. Yeshiva University. Link
- Wagner, I., et al. (2019). A dynamic microfluidic chip for culturing and monitoring of 3D cell aggregates. Lab on a Chip. (Contextualizing SFA use in microfluidics).
Sources
Application Note: Enhanced Gas-Liquid Segmentation & Oxygen Transport using 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Executive Summary
This guide details the protocol for utilizing 1-(Perfluoro-n-hexyl)dodecane (F6H12) as a high-performance interface stabilizer in gas-liquid segmented flow systems. Unlike standard perfluorinated oils used in microfluidics (e.g., FC-40, Perfluorodecalin), F6H12 is a Semi-Fluorinated Alkane (SFA) . Its amphiphilic "block" structure allows it to self-assemble at the gas-liquid interface, acting as a primitive surfactant that significantly reduces interfacial tension and prevents gas slug coalescence.
Key Application: High-throughput screening (HTS) bioreactors and oxygen-demanding cell culture in microchannels, where F6H12 enhances oxygen mass transfer rates (
Physicochemical Profile & Handling
F6H12 (C6F13-C12H25) is distinct from liquid perfluorocarbons because it is a solid at room temperature . Successful application requires understanding its phase behavior to prevent channel clogging.
Table 1: Physical Properties of F6H12
| Property | Value | Operational Implication |
| Molecular Formula | Amphiphilic block structure (Fluorophilic + Lipophilic). | |
| Molecular Weight | 488.38 g/mol | High density carrier. |
| Melting Point | 42°C - 48°C | CRITICAL: Must be dissolved in a carrier oil or used in heated chips (>50°C). |
| Density | ~1.29 g/mL | Facilitates phase separation from aqueous media. |
| Oxygen Solubility | High (>40 vol %) | Superior to aqueous media; acts as an oxygen reservoir. |
| Appearance | White waxy solid | Requires pre-solubilization protocols. |
Mechanism of Action: The "Interfacial Raft"
In gas-liquid segmentation, the stability of the gas "plug" is often compromised by surface tension irregularities, leading to coalescence. F6H12 acts as a co-surfactant .
When dissolved in a liquid perfluorocarbon (e.g., Perfluorodecalin), F6H12 molecules migrate to the interface. The fluorinated tail (
-
Reduces Surface Tension: Lowers energy required to generate droplets.
-
Prevents Coalescence: Steric hindrance prevents gas bubbles from merging.
-
Enhances Gas Exchange: The fluorinated domain facilitates rapid
diffusion.
Visualization: SFA Interfacial Orientation
The following diagram illustrates how F6H12 organizes at the interface between the Gas phase and the Carrier Liquid.
Caption: Schematic of F6H12 self-assembly at the gas-liquid interface. The amphiphilic nature stabilizes the boundary, preventing bubble coalescence.
Experimental Protocol: Preparation & Segmentation
Phase 1: Carrier Fluid Preparation (Solubilization)
Objective: Create a stable liquid carrier phase containing F6H12 for use at 37°C (Cell Culture) or Room Temperature. Note: Do not attempt to pump pure F6H12 at room temperature.
-
Select Base Solvent: Choose a liquid perfluorocarbon.
-
Standard: Perfluorodecalin (PFD) or FC-40.
-
Reasoning: PFD is biocompatible and has high oxygen solubility.
-
-
Weighing: Weigh F6H12 to achieve a concentration of 1% to 5% (w/v) .
-
Example: For 10 mL of carrier, weigh 100 mg (1%) to 500 mg (5%) of F6H12 solid.
-
-
Dissolution:
-
Add F6H12 solid to the PFD.
-
Heat: Place the mixture in a water bath at 50°C (above the melting point of F6H12).
-
Sonicate: Sonicate for 5-10 minutes while warm until the solution is optically clear.
-
-
Cooling & Verification: Allow the solution to cool to the experimental temperature (e.g., 37°C).
-
Quality Check: If the solution turns cloudy (precipitates), the concentration is too high for that temperature. Dilute with more PFD until clear.
-
Phase 2: Microfluidic Gas-Liquid Segmentation
Objective: Generate stable gas slugs for oxygen transport.
-
Chip Setup: Use a hydrophobic microfluidic chip (PDMS or fluorinated glass) with a T-junction or Flow-Focusing geometry.
-
Priming: Flush channels with the F6H12-modified Carrier Fluid first to coat the walls. This renders the walls fluorophilic and prevents aqueous droplet adhesion.
-
Flow Injection:
-
Inlet 1 (Continuous Phase): F6H12/PFD mixture. Flow rate:
. -
Inlet 2 (Dispersed Phase): Aqueous Cell Media or Reagent. Flow rate:
. -
Inlet 3 (Gas Phase - Optional): If using 3-phase flow, inject gas at a T-junction.
-
-
Segmentation Control: Adjust the Flow Rate Ratio (
).-
Target: A ratio of 2:1 to 4:1 usually yields stable slugs stabilized by the F6H12 interface.
-
Workflow Visualization
Caption: Operational workflow for converting solid F6H12 into a functional microfluidic carrier phase.
Validation: Oxygen Mass Transfer Assay
To confirm that F6H12 is improving the system (and not just acting as an inert filler), you must validate the Oxygen Transfer Coefficient (
Method: Colorimetric Sodium Sulfite Oxidation.
-
Reagent: Prepare a sodium sulfite (
) solution with a cobalt catalyst ( ). This solution reacts rapidly with dissolved oxygen. -
Experiment: Run the segmented flow using the F6H12-carrier against the sulfite solution.
-
Measurement: Measure the decrease in sulfite concentration (via titration or pH change) at the outlet.
-
Comparison: Compare the oxidation rate of Pure PFD vs. PFD + 5% F6H12 .
-
Expected Result: The F6H12 mixture should show a 15-20% higher mass transfer rate due to the increased surface area stability and rapid oxygen solvation at the interface.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Tubing | Temp dropped below saturation point. | Reduce F6H12 concentration (e.g., from 5% to 2%) or heat tubing lines. |
| Unstable Droplets | Insufficient surfactant activity. | F6H12 is a "primitive" surfactant. Add a block-copolymer surfactant (e.g., 0.5% PFPE-PEG) for synergistic stabilization. |
| Channel Wetting | Aqueous phase sticking to walls. | Flush chip with pure F6H12/PFD mix for 10 mins before starting aqueous flow. |
References
-
Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews. Link
-
Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Link
-
Place, B. J., et al. (2013). Separation of Semifluorinated n-Alkanes by Liquid Chromatography. NIST / Analytical Chemistry. Link
-
Tada, Y., et al. (2023).[1][2] Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics. Link
-
Grossier, R., et al. (2011). Precision manufacture of phase-change perfluorocarbon droplets using microfluidics. Ultrasound in Medicine & Biology. Link
Sources
Troubleshooting & Optimization
preventing droplet coalescence in 1-(Perfluoro-n-hexyl)dodecane microfluidics
The F6H12 Interface Stabilization Hub is designed for researchers utilizing 1-(Perfluoro-n-hexyl)dodecane (F6H12) in microfluidic applications.
While standard fluorinated oils (like HFE-7500 or FC-40) are common, F6H12 is a specialized Semi-Fluorinated Alkane (SFA) often employed as a "molecular dowel" or co-surfactant. Its unique amphiphilic structure—comprising a perfluorinated tail (
Part 1: The Stabilization Mechanism (The "Molecular Dowel" Effect)[1]
Before troubleshooting, you must verify your system relies on the correct stabilization physics. F6H12 functions differently than standard PEG-PFPE surfactants.
-
Standard Surfactants (e.g., PEG-PFPE): Create a steric barrier via large polymer chains.
-
F6H12 (The Dowel): Acts as a rigid liner at the interface. The fluorinated segment (
) aligns with the continuous fluorinated oil, while the alkyl segment ( ) interdigitates with the organic phase (droplet content) or the hydrophobic tail of a primary surfactant.
Visualizing the Interface:
Part 2: Troubleshooting Guide
Category 1: Droplets Coalesce Immediately (At the Junction)
Symptom: Droplets merge inside the nozzle or immediately downstream, forming a slug flow.
| Diagnostic Question | Root Cause Analysis | Corrective Action |
| Is your chip temperature controlled? | Crystallization: F6H12 has a melting point near room temperature (~20–30°C). If your lab is cool, F6H12 may crystallize/precipitate at the interface, creating defects that breach the barrier. | Heat the Chip: Maintain the entire setup (syringe, tubing, chip) at 35°C–40°C . This ensures F6H12 remains in a liquid-crystalline or isotropic state for optimal coating. |
| Are you using F6H12 alone? | Insufficient Steric Bulk: F6H12 is a small molecule. Alone, it provides interfacial tension reduction but lacks the steric bulk to prevent coalescence under shear. | Add a Primary Surfactant: Use F6H12 as a co-surfactant (1–5% w/w) alongside a block copolymer (e.g., 2% PEG-PFPE). F6H12 plugs the gaps between the large polymer chains. |
| Is the organic solvent miscible with F6H12? | Interface Stripping: If your dispersed phase is a strong solvent for alkanes (e.g., Hexane, Chloroform), it may pull the F6H12 entirely into the droplet, leaving the interface naked. | Saturate the Phase: Pre-saturate your dispersed phase with F6H12, or switch to a less aggressive solvent (e.g., benzene or toluene) if experimental conditions permit. |
Category 2: Long-Term Instability (Incubation & Storage)
Symptom: Droplets are monodisperse initially but grow in size or merge after hours of incubation (Ostwald Ripening).
Q: Why is this happening? A: Small organic molecules diffuse through the fluorinated oil from small droplets to large ones.
The F6H12 Solution: F6H12 is insoluble in the continuous fluorinated phase (mostly) but soluble at the interface. It creates a semi-permeable armor .
-
Check Concentration: Ensure F6H12 is present at equimolar ratios to surface lipids or primary surfactants.
-
Verify "Dowel" Length: The alkyl chain (
) must match the length of the hydrocarbon molecules inside the droplet or the hydrophobic tail of the co-surfactant. Mismatched lengths create voids (entropic penalty) leading to instability.
Category 3: Clogging & Flow Instability
Symptom: The flow rate fluctuates, or white precipitates form in the channels.
-
Cause: F6H12 solubility limit exceeded in the fluorinated oil (e.g., HFE-7500).
-
Fix:
-
Solubility Check: F6H12 has limited solubility in pure fluorocarbons at room temp.
-
Protocol: Dissolve F6H12 in the oil at 50°C to create a stock solution. Filter through a 0.2 µm PTFE filter while warm. Run the experiment at elevated temperature.
-
Part 3: Optimized Experimental Parameters
Use these baseline parameters to establish a stable window of operation.
| Parameter | Recommended Range | Notes |
| F6H12 Concentration | 0.5% – 5.0% (w/w) | Higher concentrations require heated lines to prevent precipitation. |
| Primary Surfactant | PEG-PFPE (2-5%) | F6H12 acts as an additive. Do not rely on it as the sole stabilizer for water droplets. |
| Temperature | 35°C – 45°C | Critical prevents phase separation of the SFA. |
| Flow Rate Ratio (Qc:Qd) | 2:1 to 5:1 | Higher continuous phase flow helps separate droplets quickly, preventing immediate collision. |
| Capillary Number (Ca) | < 0.1 | Keep shear forces low. F6H12 interfaces are rigid and can fracture under high shear. |
Part 4: Logic Tree for Stability Recovery
References
-
Krafft, M. P., & Riess, J. G. (2015). Perfluorocarbons and Fluorinated Surfactants: From Biomedical to Materials Applications. Chemical Reviews.
-
Riess, J. G. (2002). Fluorous micro- and nanophases with a perfluorocarbon core. Tetrahedron.
-
Sadtler, V. M., et al. (2000). Shear-Induced Coalescence in Emulsions Stabilized by Mixed Fluorocarbon/Hydrocarbon Surfactants. Journal of Colloid and Interface Science.
-
Baret, J. C. (2012). Surfactants in droplet-based microfluidics. Lab on a Chip.
Technical Support Center: Optimizing 1-(Perfluoro-n-hexyl)dodecane (F6H12) for Cell Viability
Introduction: The "Concentration" Paradox
Welcome to the technical support center for Semifluorinated Alkanes (SFAs). If you are working with 1-(Perfluoro-n-hexyl)dodecane (F6H12), you are likely facing a unique challenge: F6H12 is chemically inert, yet your cells may still be dying.
Unlike traditional small molecules where "concentration" refers to molarity in solution, F6H12 is typically a phase or a vehicle . It is virtually insoluble in water. Therefore, optimizing "concentration" actually means optimizing Phase Interaction .
This guide addresses the two primary modes of F6H12 application:
-
Neat Liquid Interface: Used in ophthalmology (e.g., EyeSol® technology) and gas exchange.
-
Emulsified Carrier: Used for systemic drug delivery or 3D culture stabilization.
Core Troubleshooting Modules
Module A: Physical Toxicity (Neat Liquid Application)
Issue: Cells in a monolayer detach or die after direct exposure to pure F6H12, despite the chemical being non-toxic. Root Cause: Gravimetric Compression. F6H12 has a density of ~1.3–1.5 g/cm³. If you layer it directly over a cell monolayer, the sheer weight can crush the cytoskeleton or physically displace cells from the substrate. Optimization Parameter: Height-to-Area Ratio (H/A).
Troubleshooting Protocol: The "Floating Monolayer" Setup
To test neat F6H12 without physical crushing, you must invert the interface or use a permeable support.
-
Standard Plate (Wrong Way): Cells on bottom
Media F6H12 (Sinks) = Cell Death . -
Transwell Insert (Right Way):
-
Seed cells on the underside of a Transwell insert or use an air-liquid interface setup.
-
Fill the bottom chamber with media.
-
Apply F6H12 to the top chamber.
-
Result: F6H12 contacts the apical surface without gravitational compression.
-
Module B: Chemical Toxicity (Emulsion Application)
Issue: Dose-dependent toxicity observed in F6H12 nanoemulsions. Root Cause: Surfactant Overload. F6H12 requires co-surfactants (e.g., Pluronic F-68, Phospholipids) to stabilize in water. High concentrations of F6H12 (e.g., >20% v/v) require higher surfactant loads, which often trigger membrane lysis before the F6H12 does. Optimization Parameter: Oil/Surfactant (O/S) Ratio.
Optimization Workflow: The "Safe Window" Determination
| Step | Action | Critical Metric |
| 1 | Surfactant Only Control | Determine the |
| 2 | Emulsion Stability Test | Create emulsions with increasing F6H12 % (5%, 10%, 20%, 40%) while keeping surfactant below its |
| 3 | Viability Assay | Expose cells. If toxicity > Surfactant Control, the F6H12 droplet size may be causing physical disruption (Ostwald ripening). |
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing F6H12 based on your specific application target.
Caption: Decision matrix for selecting the correct optimization pathway based on physical vs. chemical formulation constraints.
Experimental Protocol: The "Phase-Wash" Viability Assay
The Problem: Standard colorimetric assays (MTT, WST-8) rely on water-soluble formazan products. F6H12 is a fluorinated oil. Formazan crystals can partition irregularly at the interface, or the oil droplets can scatter light, invalidating OD readings.
The Solution: Use a Luminescence-based ATP assay or a rigorous wash protocol.
Step-by-Step Protocol
-
Preparation:
-
Culture cells (e.g., HCE-T corneal cells or L929 fibroblasts) to 80% confluence.
-
Prepare F6H12 emulsion or neat liquid. Note: Filter sterilization of neat F6H12 is possible with 0.2µm PTFE filters, but do not filter emulsions as it strips the oil phase.
-
-
Exposure:
-
The Wash (Crucial Step):
-
Before adding assay reagent:
-
Aspirate the F6H12/Media mixture.
-
Wash 2x with warm PBS.
-
Why? Residual F6H12 droplets act as optical lenses, distorting plate reader values.
-
-
Readout:
-
Add CellTiter-Glo® (or equivalent ATP assay).
-
Incubate 10 mins.
-
Read Luminescence (not Absorbance).
-
Mechanism of Action Diagram
Understanding how F6H12 sits at the cellular interface is vital for optimization.
Caption: The amphiphilic nature of F6H12 allows the hydrocarbon tail to carry drugs/interact with lipids, while the fluorinated tail prevents total integration, reducing toxicity.
FAQs
Q: Can I autoclave F6H12? A: Pure F6H12 is thermally stable and can be autoclaved. However, emulsions cannot be autoclaved as the heat will disrupt the surfactant shell, causing phase separation (breaking the emulsion). Sterilize emulsions via gamma irradiation or aseptic manufacturing.
Q: My cells look "refractile" under the microscope after treatment. Are they dead? A: Not necessarily. F6H12 has a refractive index (~1.33) similar to water but distinct enough that micro-droplets can adhere to cell surfaces, looking like vacuoles or apoptotic bodies. Perform a Live/Dead stain (Calcein AM/EthD-1) to confirm viability versus optical artifact.
Q: What is the maximum safe concentration for an emulsion? A: Literature suggests that emulsions up to 20% v/v are generally well-tolerated, provided the surfactant concentration is optimized. Above 40%, the viscosity increases, and the surfactant load required to stabilize the oil usually becomes cytotoxic [1].
Q: Does F6H12 transport oxygen? A: Yes. Like perfluorocarbons, SFAs have high oxygen solubility.[10] This can actually improve cell viability in high-density cultures (like spheroids) by preventing hypoxia, provided the physical delivery method doesn't crush the cells [2].
References
-
Meiners, J., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. European Journal of Pharmaceutics and Biopharmaceutics. [8]
-
Wong, D., et al. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use. Translational Vision Science & Technology.
-
Novaliq GmbH. (2022). EyeSol® Technology: Mechanism of Action and Safety Profile. Novaliq Corporate Technology Overview.
-
Hardy, J.G., et al. (2019).[11] Biocompatibility of Semifluorinated Alkanes. Journal of Functional Biomaterials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. researchgate.net [researchgate.net]
- 4. The MTT assay underestimates the growth inhibitory effects of interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Olive Oil-Based Nanoemulsion Preparation for Intravenous Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EyeSol - Novaliq [novaliq.com]
- 7. ondrugdelivery.com [ondrugdelivery.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical studies evaluating the effect of semifluorinated alkanes on ocular surface and tear fluid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting phase separation in 1-(Perfluoro-n-hexyl)dodecane mixtures
Topic: Troubleshooting Phase Separation in 1-(Perfluoro-n-hexyl)dodecane (F6H12) Mixtures Role: Senior Application Scientist, Fluorine Chemistry Division Status: Active Guide [v2026.1][1]
Executive Summary: The "Hybrid" Challenge
Welcome. If you are reading this, you are likely working with 1-(Perfluoro-n-hexyl)dodecane (F6H12) and facing stability issues.[1]
F6H12 is a Semifluorinated Alkane (SFA) .[1][2][3] It is not a standard lipid, nor is it a pure perfluorocarbon (PFC).[1] It is a "dowel" molecule consisting of two mutually immiscible blocks covalently bonded: a rigid, helical perfluorinated segment (
The Core Problem: The primary cause of phase separation in F6H12 mixtures is the fluorophobic effect . The fluorinated tail does not merely "dislike" water (hydrophobicity); it also dislikes hydrocarbon lipids (lipophobicity). This creates a thermodynamic drive for the F6H12 molecules to self-segregate, leading to cloud points, crystallization, or emulsion coalescence.[1]
This guide addresses the three most common failure modes: Temperature-Induced Haze , Drug Precipitation , and Emulsion Coalescence .[1]
Diagnostic & Troubleshooting (Q&A)
Issue A: "My clear solution turns cloudy/hazy when stored at 4°C."
Diagnosis: Upper Critical Solution Temperature (UCST) Violation.[1] Mechanism: unlike standard oils, mixtures of SFAs and hydrocarbons (or co-solvents like ethanol) often exhibit a sharp UCST.[1] Above this temperature, entropy drives mixing.[1] Below it, the enthalpy of repulsion between the Fluorine-block and the Hydrocarbon-solvent dominates, causing liquid-liquid phase separation.[1]
Troubleshooting Protocol:
| Observation | Likely Cause | Corrective Action |
| Reversible Haze (Clears upon warming) | System is below its UCST.[1] | Do not filter. This removes the SFA or drug. Store at Room Temperature (RT) or adjust the ratio of the hydrocarbon co-solvent. |
| Irreversible Precipitate (Crystals form) | SFA Crystallization (Smectic Phase). | F6H12 has a high melting point relative to shorter SFAs.[1] Verify if the precipitate is the drug or the SFA itself using DSC (Differential Scanning Calorimetry). |
| Oily Droplets at bottom | Macroscopic Phase Separation.[1] | The "Fluorine Phase" is denser (~1.3-1.5 g/mL) than water or lipids. Re-sonication is required, but formulation likely needs a co-surfactant.[1] |
Issue B: "The hydrophobic drug dissolved initially but precipitated after 24 hours."
Diagnosis: Solubility Saturation & Co-solvent Evaporation.[1] Mechanism: F6H12 is not a universal solvent.[1] While it dissolves gases (O2) exceptionally well, its capacity for non-fluorinated lipophilic drugs is often lower than pure oils (e.g., castor oil).[1] If you used a co-solvent (e.g., Ethanol) to aid dissolution, its evaporation or migration into an aqueous phase will force the drug out of solution.[1]
Corrective Action:
-
Check the Co-solvent: If using Ethanol, ensure the system is hermetically sealed.[1]
-
Assess "Fluorophilicity": F6H12 solubilizes fluorinated drugs (e.g., fluorometholone) better than non-fluorinated ones.[1] For non-fluorinated drugs, you must rely on the
tail for solvation.[1] -
Saturation Test: Do not formulate at >90% saturation. Aim for 80% saturation at the lowest expected storage temperature.
Issue C: "My F6H12-in-Water emulsion is breaking (oil slick on top)."
Diagnosis: Ostwald Ripening.[1] Mechanism: Fluorocarbons have significant water solubility (molecularly) compared to hydrocarbon oils. This allows F6H12 molecules to diffuse through the water phase from small droplets to large droplets, causing rapid coarsening.[1]
Corrective Action:
-
The "Trapped Species" Approach: Add a small amount (1-5%) of a higher molecular weight, completely water-insoluble perfluorocarbon (e.g., Perfluorodecalin or Perfluorotributylamine).[1] This halts Ostwald ripening by creating an osmotic pressure gradient that opposes droplet shrinkage.[1]
Technical Data: F6H12 vs. Standard Carriers
Understanding the physical mismatch is key to troubleshooting.
| Property | F6H12 (SFA) | Perfluorodecalin (PFC) | Dodecane (HC) | Water |
| Density (g/mL) | ~1.45 | 1.93 | 0.75 | 1.00 |
| Refractive Index | ~1.34 | 1.31 | 1.42 | 1.33 |
| Interfacial Tension (vs Water) | ~50 mN/m | ~55 mN/m | ~52 mN/m | - |
| Lipid Solubility | Low (Amphiphilic) | Very Low (Lipophobic) | High | Very Low |
| O2 Solubility (vol%) | ~45-50% | ~40-45% | ~20% | ~2% |
| Phase Behavior | Smectic Layering | Amorphous Liquid | Isotropic Liquid | Isotropic |
Visual Troubleshooting Workflows
Workflow 1: The Phase Separation Decision Tree
Use this logic flow to identify the root cause of your instability.
Caption: Decision tree for isolating the mechanism of failure in SFA formulations.
Workflow 2: Molecular Organization Mechanism
Why does F6H12 separate? This diagram illustrates the "Nanostructuring" that occurs due to the incompatibility of the Fluorine (F) and Hydrogen (H) blocks.
Caption: The dual-incompatibility mechanism driving self-assembly and phase separation in F6H12.
Validation Protocols
To ensure your formulation is robust, perform these two specific stress tests.
Protocol A: Thermal Cycling Stress Test (Haze Validation)
Purpose: To determine the Critical Solution Temperature (CST) and ensure stability during shipping.
-
Preparation: Fill a crimped glass vial with 5 mL of the F6H12 formulation.
-
Cycle: Place in a programmable incubator.
-
Ramp down to 4°C (1°C/min). Hold for 4 hours.
-
Ramp up to 40°C (1°C/min). Hold for 4 hours.
-
Repeat for 3 cycles.
-
-
Observation:
-
Use a turbidimeter or visual inspection against a black background.[1]
-
Pass: Solution remains clear throughout.
-
Fail: Solution becomes hazy at 4°C (UCST failure) or precipitates form after cycling (Crystallization).
-
Protocol B: Centrifugal Separation Test (Emulsion Stability)
Purpose: To accelerate creaming/coalescence in F6H12-based emulsions.
-
Load: Place 1.5 mL of emulsion into a microcentrifuge tube.
-
Spin: Centrifuge at 3,000 x g for 30 minutes at 25°C.
-
Analysis:
-
Measure the height of the clear oil phase (if any) at the bottom (remember: F6H12 is denser than water, so it sinks, unlike vegetable oils).[1]
-
Calculation: % Separation = (Height of Oil Phase / Total Height) * 100.
-
Target: < 1% separation.
-
References
-
Krafft, M. P., & Riess, J. G. (2015).[1] Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to drug delivery and diagnosis. Advanced Drug Delivery Reviews. Link
-
Broniatowski, M., et al. (2004).[1] Langmuir monolayers of semifluorinated alkanes. Langmuir. Link
-
PubChem. (2024).[1] 1-(Perfluorohexyl)decane Compound Summary. National Library of Medicine.[1] Link
-
Novaliq GmbH. (2023).[1] Semifluorinated Alkanes as Drug Carriers. (Contextual reference for EyeSol technology applications). Link
Sources
Technical Support Center: Suppression of 1-(Perfluoro-n-hexyl)dodecane Background in NMR
Executive Summary
1-(Perfluoro-n-hexyl)dodecane (F6H12) presents a unique challenge in NMR spectroscopy. While the perfluorinated tail (
This guide details three suppression strategies based on the physical differences between your analyte and the F6H12 background: Relaxation (
Module 1: The Physics of Suppression ( Filtering)
Scenario: You have a small molecule drug dissolved in an aqueous phase or emulsion, but the spectrum is dominated by a broad "hump" from F6H12 aggregates or micelles.
The Solution: The Carr-Purcell-Meiboom-Gill (CPMG)
The Mechanism
F6H12 molecules involved in emulsions or micelles possess restricted mobility, leading to efficient spin-spin relaxation (short
Experimental Protocol: CPMG Setup
-
Calibrate 90° Pulse: Ensure precise calibration (P1) to avoid phase errors during the echo train.
-
Pulse Sequence: Select cpmg1d (Bruker) or CPMG (Varian/Agilent).
-
Key Parameters:
-
D20 (Big Delta/Loop Delay): The total time the magnetization spends in the transverse plane. Start with 50 ms . Increase to 200–400 ms if the background persists.
-
L4 (Loop Counter): Controls the number of spin-echoes.
-
Echo Time (
): Keep short (e.g., 1–2 ms) to minimize J-modulation artifacts.
-
Table 1:
| Parameter | Setting | Effect on F6H12 | Effect on Analyte |
| Total Echo Time | 10 ms | Minimal suppression | No signal loss |
| Total Echo Time | 100 ms | Significant suppression | Slight intensity loss |
| Total Echo Time | 400 ms | Complete elimination | Moderate loss (unless large MW) |
Visualization: CPMG Logic Flow
Module 2: Diffusion Editing (DOSY)
Scenario: The CPMG filter failed because your analyte also has a short
The Solution: Diffusion-Ordered Spectroscopy (DOSY) or Diffusion Filters (LED-bipolar).
The Mechanism
F6H12 aggregates (micelles/droplets) diffuse slowly (
Pro-Tip: For background suppression, run a 1D Diffusion Filter (e.g., ledbpgppr2s1d on Bruker) but optimize to suppress the slow species. Note: This is difficult because diffusion filters usually kill the fast signal. A better approach is running a full 2D DOSY and extracting the row corresponding to your analyte's diffusion coefficient.
Experimental Protocol: 2D DOSY
-
Gradient Calibration: Ensure your gradient coil constant is accurate.
-
Parameter Setup:
- (Big Delta): Diffusion time (50–100 ms).
- (Little Delta): Gradient pulse length (2–3 ms).
-
Gradient Ramp: 5% to 95% over 16–32 steps.
-
Processing: Use Inverse Laplace Transform (ILT) to visualize the "Diffusion Dimension." The F6H12 signals will appear at the bottom (slow diffusion), and your analyte at the top (fast diffusion).
Module 3: Troubleshooting & FAQs
Q1: My baseline is rolling/wavy in the aliphatic region. Why?
A: This is often due to the first few points of the FID being corrupted by the intense signal of F6H12 before the filter kicks in (acoustic ringing or receiver saturation).
-
Fix: Increase the pre-scan delay (DE) slightly.
-
Fix: Use "Linear Prediction" (backward) on the first 2–4 points during processing.
-
Fix: Apply a stronger
filter (increase echo train length).
Q2: The CPMG filter eliminated my drug signal too!
A: Your drug might be binding to the F6H12 micelles, effectively adopting the micelle's short
-
Test: Add a co-solvent (e.g., Methanol-d4 or DMSO-d6) to disrupt the micelles/aggregates. If the drug is released, its
will increase, and the signal will reappear in the CPMG spectrum.
Q3: Can I use standard solvent suppression (Presaturation)?
A: Not recommended. Presaturation works best for sharp, single frequencies (like H2O). The F6H12 alkyl tail is a complex multiplet spanning 0.8 ppm.[2] Saturation transfer will likely bleach your nearby analyte signals via NOE (Nuclear Overhauser Effect). Stick to
Q4: The F6H12 signal is sharp, not broad. CPMG isn't working.
A: If F6H12 is dissolved as free monomers (not micelles) in a good solvent (like Chloroform-d), it will have a long
-
Fix: In this case, you must rely on Chemical Shift Selective Filters (e.g., 1D NOESY with selective excitation) or 2D HSQC . In HSQC, the F6H12 signals will have characteristic negative phases (if using multiplicity editing) or distinct carbon shifts (
chain), separating them from your analyte.
Decision Matrix: Choosing Your Method
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: Diffusion and Relaxation).
-
Vermeir, S., et al. (2024). The CPMG filter NMR experiment. Nanalysis Blog. (Detailed explanation of T2 filtering for macromolecule suppression).
-
Lingwood, M. D., et al. (2017). A Simple and Noninvasive DOSY NMR Method for Droplet Size Measurement of Intact Oil-In-Water Emulsion Drug Products. AAPS PharmSciTech. (Application of diffusion NMR to separate oil/surfactant signals).
-
Oxford Instruments. (n.d.). Measurement of droplet size distribution in emulsions using benchtop NMR. (Industrial application of relaxation/diffusion filters).
Sources
Technical Support Center: Purification of 1-(Perfluoro-n-hexyl)dodecane (F6H12)
[1]
Topic: Post-Synthesis Purification of Semi-Fluorinated Alkanes (SFAs)
Molecule: 1-(Perfluoro-n-hexyl)dodecane (
Welcome to the SFA Purification Support Center
Current Status: Online Role: Senior Application Scientist Objective: To guide you through the unique "amphiphilic" challenges of purifying F6H12, ensuring pharmaceutical-grade purity (>99.5%) suitable for ophthalmic or drug delivery applications.
Part 1: The Nature of the Beast (Understanding F6H12)
Before troubleshooting, you must understand why standard organic purification fails. F6H12 is a Semi-Fluorinated Alkane (SFA) .[1][2][3][4] It is a diblock molecule containing two mutually immiscible segments covalently bonded:
-
The Perfluorinated Tail (
): Fluorophilic, lipophobic, hydrophobic.[1] High density. -
The Hydrocarbon Tail (
): Lipophilic, fluorophobic, hydrophobic.[1] Lower density.[1][5][6]
The Purification Paradox: Standard solvents cannot easily solvate both ends.
-
Polar solvents (MeOH, Water): F6H12 is completely insoluble.[1]
-
Hydrocarbon solvents (Hexane): Solvates the tail, but the fluorine head may cause aggregation/micelles.
-
Fluorinated solvents (Perfluorodecalin): Solvates the head, but the hydrocarbon tail resists.
This amphiphilicity leads to emulsions, gels, and "oiling out" rather than clean crystallization.[1]
Part 2: Primary Impurity Profile
Your purification strategy depends on what you are removing.[1] In a standard radical addition synthesis (Perfluorohexyl iodide + 1-Dodecene
| Impurity | Source | Physical Property Challenge |
| Perfluorohexyl Iodide ( | Unreacted Starting Material | High Density (>2.0 g/mL). Very difficult to separate by simple distillation due to azeotrope formation.[1] |
| 1-Dodecene ( | Unreacted Starting Material | Lipophilic. Similar boiling point to some byproducts.[1] |
| SFA-Iodide Intermediate | Incomplete Reduction | Photosensitive. Turns the product pink/purple over time (liberates |
| Olefins (Elimination Products) | Side reaction (HI elimination) | Double Bond. Chemically reactive; reduces stability.[1] |
| Zinc/Tin Residues | Reducing Agents | Toxic. Must be removed via acidic washes or filtration.[1] |
Part 3: The Purification Workflow (Step-by-Step)
Phase 1: Chemical Decontamination (The "Pink" Removal)
Goal: Remove residual iodine, metal salts, and unreacted iodide species.[1]
The Protocol:
-
Quench: After the reduction step (e.g., Zn/HCl), filter the reaction mixture through Celite to remove solid metal residues.
-
The "Tri-Phase" Wash:
-
Dissolve crude F6H12 in a hybrid solvent system: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] Why? These solvents bridge the gap between the organic and fluorous phases.
-
Wash 1 (Acidic): 1M HCl (Removes Zinc/Tin salts).[1]
-
Wash 2 (Reductive): 10% Sodium Thiosulfate (
) or Sodium Bisulfite.[1]-
Critical Step: Shake vigorously until the organic layer loses any pink/violet color. This reduces free Iodine (
) to water-soluble Iodide ( ).[1]
-
-
Wash 3 (Neutral): Brine (Saturated NaCl).
-
-
Drying: Dry over anhydrous
. Do not use if the solution is viscous; magnesium sulfate creates a better filter cake.
Phase 2: Fractional Vacuum Distillation
Goal: Separate F6H12 from starting materials based on boiling point.
The Setup:
-
Equipment: Spinning Band Distillation Column (preferred for high theoretical plates) or a Vigreux column (minimum 30 cm).
-
Vacuum: High vacuum is mandatory (< 5 mbar). SFAs degrade/discolor at atmospheric boiling points (>200°C).[1]
Distillation Logic Diagram:
Figure 1: Fractional distillation logic for F6H12 purification. Temperatures are illustrative and depend on exact vacuum pressure.
Phase 3: Final Polishing (Adsorption)
Goal: Remove trace polar impurities and color.[1]
If the distillate has a slight yellow tint or "off" odor:
-
Silica Gel Pass: Pass the neat liquid (or a hexane solution) through a short pad of activated Silica Gel (60 Å).[1]
-
Fluorous Solid Phase Extraction (Optional/High Cost): Use FluoroFlash® silica if you need to separate F6H12 from hydrocarbon analogs (e.g., if you have significant dodecane contamination that distillation missed).[1]
Part 4: Troubleshooting & FAQ
Q1: The product turned pink after sitting on the shelf for a week. Why?
A: This indicates Light-Induced Deiodination .[1] You have trace amounts of the unreduced intermediate (
-
Fix: You must repeat the Zinc/HCl reduction step or perform a radical reduction with Tributyltin Hydride (if acceptable for non-pharma use).[1] Simple distillation often fails to remove trace iodides because their boiling points track closely with the product. Store the final product in amber glass under Argon.
Q2: I cannot get the layers to separate during extraction. It's a cloudy mess. A: You have an SFA Emulsion .[1] SFAs act as primitive surfactants.[1][2][4]
-
Fix 1 (Density Trick): Add more fluorinated solvent (e.g., HFE-7100 or Perfluorohexane) to the organic layer to increase the density difference.[1]
-
Fix 2 (Centrifugation): Gravity separation is too slow for SFA emulsions.[1] Centrifuge at 3000 rpm for 10 minutes.
-
Fix 3 (Salting Out): Ensure your aqueous phase is fully saturated brine.[1]
Q3: My product solidifies/gels during filtration. A: F6H12 has a high tendency to form organogels , especially in hydrocarbon solvents at room temperature.
-
Fix: Perform all filtrations using a heated funnel (approx. 40°C).[1] Do not let the solvent evaporate on the filter paper, or the SFA will clog the pores immediately.
Q4: Can I use recrystallization instead of distillation? A: Generally, no . While longer SFAs (like F8H16) crystallize well, F6H12 is often a liquid or low-melting solid that tends to "oil out" rather than form discrete crystals.[1] However, Fractional Freezing is a valid technique:[1]
-
Cool the neat liquid slowly to 0°C.
-
If it partially solidifies, the crystals are usually the pure SFA, and the liquid supernatant contains the impurities (dodecene).
-
Centrifuge at 0°C to separate.
Part 5: Phase Separation Visualizer
Understanding where your product sits during extraction is critical to avoiding accidental disposal.[1]
Figure 2: Density stratification of SFA components. Note that pure F6H12 is denser than water, but when dissolved in hexane/ether, the combined organic phase may float on water.
References
-
Broniatowski, M., & Dynarowicz-Łątka, P. (2008).[1][4][8] Semifluorinated alkanes—primitive surfactants of fascinating properties. Advances in Colloid and Interface Science, 138(2), 63-83.[1][4][8]
-
Meinert, H., & Roy, T. (2000).[1][6] Semifluorinated alkanes—A new class of compounds with outstanding properties for use in ophthalmology.[3][6] European Journal of Ophthalmology, 10(3), 189-197.[1][6]
-
PubChem. (n.d.).[1][9] 1-(Perfluorohexyl)decane (Analogous SFA Data). National Library of Medicine. [1]
-
Krafft, M. P. (2001).[1] Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[3][10] Advanced Drug Delivery Reviews, 47(2-3), 209-228.[1]
Sources
- 1. PubChemLite - 1-(perfluoro-n-hexyl)dodecane (C18H25F13) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semifluorinated alkanes--primitive surfactants of fascinating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling droplet size with 1-(Perfluoro-n-hexyl)dodecane in flow-focusing devices
Technical Support Center: Droplet Size Control with 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Core Technical Overview
What is the role of F6H12?
1-(Perfluoro-n-hexyl)dodecane (
Mechanism of Action: In a flow-focusing geometry, F6H12 organizes at the interface between the fluorinated oil (continuous phase) and the hydrocarbon/aqueous reagent (dispersed phase).
-
Interfacial Tension (
): F6H12 reduces , though typically less drastically than polymeric surfactants. -
Stabilization: It prevents Ostwald ripening and coalescence by forming a rigid molecular monolayer at the interface.
-
Droplet Size Modulation: By altering the concentration of F6H12, you modulate
, which directly impacts the Capillary Number ( ) .
The Physics of Control:
Droplet generation in flow-focusing is governed by the competition between viscous forces (shearing the droplet) and interfacial tension (holding the droplet together).
Key Rule: Increasing F6H12 concentration
Experimental Protocol: Baseline Setup
Objective: Establish a stable dripping regime for monodisperse droplet generation.
Materials:
-
Continuous Phase: Fluorinated oil (e.g., HFE-7500, FC-40) + F6H12 (0.1% – 5% w/w) .
-
Dispersed Phase: Hydrocarbon oil or Aqueous solution (depending on emulsion type).
-
Chip: Hydrophobic flow-focusing device (PDMS or fluoropolymer).
Step-by-Step Workflow:
-
Surfactant Dissolution:
-
Dissolve F6H12 in the fluorinated oil. Sonicate for 10 minutes at 25°C to ensure complete miscibility.
-
Note: F6H12 is a liquid at room temperature but can be viscous; ensure thorough mixing.
-
-
Priming:
-
Flush channels with pure continuous phase (oil + F6H12) first to wet the walls. This prevents the dispersed phase from adhering to channel walls (wetting).
-
-
Flow Initiation:
-
Set
(Continuous Flow Rate) to 500 µL/hr. -
Set
(Dispersed Flow Rate) to 100 µL/hr. -
Ratio: Start with a 5:1 (
) ratio.
-
-
Stabilization:
-
Allow flow to stabilize for 2 minutes. Observe the junction.
-
Target: "Dripping" regime (droplets pinch off at the nozzle).
-
Avoid: "Jetting" regime (long thread breaks downstream).
-
Troubleshooting Guide (Q&A Format)
Issue 1: Droplets are too large, even at high flow rates.
Q: I am running at a 10:1 flow ratio, but my droplets are still larger than the junction width. How do I reduce the size using F6H12?
A: This indicates the interfacial tension (
-
Immediate Fix: Increase the concentration of F6H12. If you are at 0.5%, increase to 2.0% or 5.0%.
-
Explanation: Higher surfactant concentration lowers
. According to the relationship , reducing tension allows the viscous shear to pinch the droplet off earlier, resulting in smaller volumes. -
Secondary Check: Ensure your system is in the dripping regime. If you push the flow rate too high to compensate, you might enter jetting, which creates polydisperse (irregular) droplets.
Issue 2: Droplets are merging immediately after generation (Coalescence).
Q: My droplets form correctly but fuse together in the outlet tubing. Is my surfactant failing?
A: F6H12 provides stabilization, but its kinetics are slower than polymeric surfactants.
-
Root Cause: The adsorption time of F6H12 to the interface is slower than the collision time of the droplets in the outlet.
-
Solution A (Chemical): Increase F6H12 concentration to saturation (typically ~5% w/w) to maximize surface coverage density.
-
Solution B (Physical): Add a "spacer" channel or increase the continuous phase flow rate (
) to increase the distance between droplets, giving the surfactant more time to organize at the interface before droplets touch.
Issue 3: "Jetting" – The dispersed phase forms a long stream.
Q: Instead of discrete droplets, I see a long stream that breaks randomly downstream. The size distribution is terrible.
A: You have exceeded the critical Capillary Number (
-
Diagnosis: The viscous forces are overwhelming the interfacial tension too aggressively, or the inertial forces are too high.
-
Fix:
-
Reduce Total Flow Rate: Keep the ratio constant but lower both
and . -
Lower Viscosity: If possible, use a lower viscosity carrier oil.
-
Counter-intuitive F6H12 Adjustment: Decrease F6H12 concentration slightly. Increasing
helps the interface "snap" back, promoting the dripping regime over jetting.
-
Issue 4: Wetting (Dispersed phase sticks to walls).
Q: The dispersed phase is creeping along the channel walls near the nozzle.
A: The surface chemistry of your chip is compromised.
-
Cause: F6H12 is amphiphilic.[4][5][6] If the channel walls are not perfectly fluorophilic, the lipophilic tail of F6H12 might interact with the wall, or the dispersed phase might wet the wall.
-
Protocol: Treat the channels with a fluorosilane (e.g., Aquapel or Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) before introducing F6H12. The walls must be more fluorophilic than the surfactant tail to prevent depletion.
Data & Logic Visualization
Table 1: Impact of Variables on Droplet Diameter ( )
| Variable | Action | Effect on Droplet Size ( | Mechanism |
| F6H12 Conc. | Increase | Decrease | Lowers |
| Increase | Decrease | Increases shear force (Viscous drag). | |
| Increase | Increase | Fills the nozzle faster before pinch-off. | |
| Channel Width | Decrease | Decrease | Geometric constriction forces earlier pinch-off. |
Logic Diagram: Troubleshooting Workflow
Caption: Decision tree for optimizing droplet size and stability using F6H12 concentration and flow parameters.
References
-
PubChem. (2025). 1-(Perfluorohexyl)decane Compound Summary. National Library of Medicine. Available at: [Link]
-
Wagner, O., et al. (2018). Experimental studies on droplet formation in a flow-focusing microchannel in the presence of surfactants. Chemical Engineering Science. Available at: [Link]
-
Martz, T. D., et al. (2011).[7] Precision manufacture of phase-change perfluorocarbon droplets using microfluidics. Ultrasound in Medicine & Biology. Available at: [Link]
-
Broniarz-Press, L., et al. (2025). Semifluorinated alkanes - Primitive surfactants of fascinating properties. Current Opinion in Colloid & Interface Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Commonly Used Oils in Microfluidics for Droplet Generation [blog.darwin-microfluidics.com]
- 4. Choosing the best oil and surfactant for droplet generation [blog.darwin-microfluidics.com]
- 5. Choosing the best oil and surfactant for droplet generation [blog.darwin-microfluidics.com]
- 6. researchgate.net [researchgate.net]
- 7. Precision manufacture of phase-change perfluorocarbon droplets using microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Rheological Management of 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Executive Summary: The Amphiphilic Challenge
1-(Perfluoro-n-hexyl)dodecane (F6H12) is a semifluorinated alkane (SFA) characterized by a diblock structure: a rigid, fluorophilic F6 segment and a flexible, lipophilic H12 segment. This amphiphilic nature drives its unique physicochemical properties, making it a critical excipient in ophthalmic and parenteral drug delivery systems (e.g., EyeSol® technology).
The Core Issue: While F6H12 is chemically inert, its rheological behavior is highly temperature-sensitive. Unlike water, whose viscosity change is predictable and moderate, F6H12 exhibits a sharp viscosity drop between storage temperature (20–25°C) and physiological temperature (37°C). Failure to account for this Arrhenius-type behavior leads to inconsistent dosing volumes, altered residence times in biological tissues, and phase separation in formulations.
Core Physicochemical Data
Reference values for pure F6H12. Variations may occur based on synthesis purity.
| Parameter | Value at 25°C (Room Temp) | Value at 37°C (Physiological) | Technical Note |
| Dynamic Viscosity ( | 6.99 mPa·s | ~3.5 – 4.2 mPa·s * | Critical Drop: ~40-50% reduction in resistance to flow upon administration. |
| Density ( | 1.25 g/cm³ | ~1.23 g/cm³ | High density aids in gravity-driven retention in ophthalmic cul-de-sacs. |
| Refractive Index ( | ~1.34 | ~1.33 | Close to water (1.33), minimizing visual distortion in ocular applications. |
| Phase State | Clear Liquid | Clear Liquid | Melting Point Warning: F6H12 may solidify or cloud near 10–15°C. |
| O₂ Solubility | High | High | Acts as an oxygen carrier; solubility decreases slightly as T increases.[1] |
*Estimated based on Arrhenius flow behavior of homologous SFAs (F6H8, F6H10).
Key Reference: Physicochemical properties of semifluorinated alkanes... (Source 1)
Troubleshooting Guide: Rheology & Handling
Direct solutions for common anomalies observed in the lab.
Q1: My F6H12 sample appears cloudy or contains white precipitates. Is it contaminated?
Diagnosis: This is likely a Phase Transition or Moisture Contamination issue.
-
Scenario A (Temperature): If stored in a refrigerator (2–8°C), F6H12 may crystallize. The melting point of F6H12 is higher than shorter chain SFAs (like F6H8).
-
Fix: Allow the container to equilibrate at 25°C for 2 hours. If it clears, it was a thermal phase change.
-
-
Scenario B (Water): SFAs are extremely hydrophobic. If the cap was left open in a humid lab, atmospheric water may condense on the surface, appearing as "cloudiness" (micro-emulsion).
-
Fix: Centrifuge at 3,000 x g for 5 minutes. Water will separate to the top (lower density than F6H12).
-
Q2: Why is my dosing volume inconsistent when moving from the bench to the animal facility?
Diagnosis: Viscosity-Temperature Mismatch.
-
Mechanism: You calibrated your pipette or syringe at 20°C (Viscosity ~7 mPa·s). In the animal facility or upon contact with a warmed syringe (37°C), the viscosity drops to ~4 mPa·s. Lower viscosity flows faster, potentially leading to overdosing if using time-pressure dispensers, or dripping from pipette tips.
-
Fix: Calibrate dispensing equipment at the intended application temperature. Use positive displacement pipettes for high-density fluids like F6H12 to negate viscosity effects.
Q3: Does autoclaving affect the viscosity of F6H12?
Diagnosis: Thermal Stability vs. Sterility.
-
Insight: Pure F6H12 is thermally stable and can generally withstand standard autoclaving (121°C) without chemical degradation. However, repeated thermal cycling can induce micro-structural hysteresis if impurities are present.
-
Recommendation: Sterile filtration (0.22 µm PTFE membrane) is preferred over autoclaving. If autoclaving is mandatory, verify viscosity post-cycle to ensure no degradation or leaching from the container occurred.
Advanced Protocol: Temperature-Dependent Viscosity Profiling
Standard Operating Procedure (SOP) for validating F6H12 rheology.
Objective: Determine the Flow Curve and Temperature Ramp to ensure lot-to-lot consistency.
Equipment Required
-
Rheometer: Stress-controlled (e.g., Anton Paar MCR or TA Instruments DHR).
-
Geometry: Cone-and-Plate (40mm, 1° or 2°) or Double Gap Cylinder (for low viscosity sensitivity).
-
Temperature Control: Peltier plate (Accuracy ±0.1°C).
Step-by-Step Methodology
-
Sample Loading:
-
Pipette 0.5 mL (for Cone/Plate) of F6H12 onto the Peltier plate.
-
Critical: Avoid air bubbles. F6H12 has low surface tension (~21 mN/m) and spreads rapidly.
-
-
Equilibration:
-
Set temperature to 20°C. Hold for 5 minutes to thermalize.
-
-
Shear Rate Sweep (Flow Curve):
-
Ramp shear rate (
) from 10 s⁻¹ to 1000 s⁻¹. -
Criterion: F6H12 should exhibit Newtonian behavior (horizontal line on Viscosity vs. Shear Rate plot). If shear thinning occurs, the sample is likely contaminated with high-molecular-weight polymers.
-
-
Temperature Ramp:
-
Set shear rate constant at 100 s⁻¹.
-
Ramp temperature from 20°C to 45°C at a rate of 1°C/min.
-
Output: Plot Viscosity (
) vs. Temperature ( ).[2]
-
-
Data Analysis (Arrhenius Fit):
-
Fit data to
. -
Calculate Activation Energy of Flow (
). A deviation in > 5% between lots indicates impurity (e.g., presence of F6H10 or F6H14 homologs).
-
Mechanistic Visualization: The Temperature Workflow
The following diagram illustrates the decision logic for handling F6H12, highlighting the critical temperature nodes that alter its rheological state.
Figure 1: Critical Control Points in F6H12 Handling. Note the transition from storage (potential solidification) to application (viscosity drop).
References
-
Physicochemical properties of semifluorinated alkanes as new drug carriers. Journal of Molecular Liquids / NIH PubMed Central. [Link] (Source for specific viscosity values of F6H12 at 25°C and density data).
-
Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants. Journal of Physical Chemistry B. [Link] (Source for Arrhenius behavior and temperature dependence of SFA viscosity).
-
Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. European Journal of Pharmaceutics and Biopharmaceutics. [Link] (Review of clinical applications including EyeSol technology).
Sources
Technical Support Center: 1-(Perfluoro-n-hexyl)dodecane (F6H12) Formulations
[1]
Status: Operational Operator: Senior Application Scientist Subject: Long-term Stability & Troubleshooting of Semi-Fluorinated Alkane (SFA) Systems[1]
Introduction: The Amphiphilic Paradox
Welcome to the technical support hub for 1-(Perfluoro-n-hexyl)dodecane (F6H12) . If you are here, you are likely encountering stability behaviors that defy standard "oil-in-water" logic.[1][2]
The Core Concept: F6H12 is a Semi-Fluorinated Alkane (SFA) .[1][2][3][4] Unlike traditional surfactants, it does not have a hydrophilic head.[1][2] Instead, it possesses a fluorophilic block (
-
The Fluorocarbon Block: Provides high density, chemical inertness, and lipophobicity.[1][2]
-
The Hydrocarbon Block: Provides solubility for lipophilic Active Pharmaceutical Ingredients (APIs) and compatibility with organic solvents.[1]
This dual nature creates unique stability profiles.[1][2] This guide addresses the specific failure modes of F6H12 formulations.
Module 1: Physical Stability & Phase Behavior
Issue: Phase separation, creaming, or "Ostwald Ripening" in emulsions.
F6H12 is frequently used to stabilize fluorocarbon-in-water emulsions or as a non-aqueous vehicle.[1][2] Its high density (~1.2–1.4 g/cm³) creates a significant gravity vector against water (1.0 g/cm³).[1]
Troubleshooting Guide: Phase Separation
| Symptom | Probable Root Cause | Diagnostic Step | Resolution Strategy |
| Rapid Creaming/Sedimentation | Density Mismatch. The density difference ( | Calculate Stokes' Law velocity.[1] If | Density Matching: Blend F6H12 with a lower-density oil (e.g., MCT oil) or increase the continuous phase density (e.g., add glycerol/sucrose) to approach |
| Droplet Coalescence | Interfacial Tension Failure. The SFA is not effectively arranging at the interface. | Measure droplet size ( | Co-surfactant Addition: F6H12 acts as a co-surfactant.[1][2] Ensure a primary phospholipid (e.g., Egg Yolk Lecithin) is present to anchor the SFA at the interface.[1][2] |
| Ostwald Ripening | Solubility Diffusion. Small droplets dissolve and redeposit onto larger ones.[1] | Monitor particle size distribution (PSD).[1][2] A shift to the right without coalescence indicates ripening.[2] | The "Trapped Species" Method: Ensure F6H12 is the least soluble component in the continuous phase. Its low water solubility usually prevents this, but check for excess surfactant micelles solubilizing the F6H12.[2] |
Visual Workflow: Diagnosing Emulsion Instability
Figure 1: Decision tree for diagnosing and resolving physical instability in F6H12 emulsions.
Module 2: Chemical Stability & Packaging Compatibility
Issue: Volume loss, container deformation, or leaching.[1][2]
F6H12 is chemically inert (no functional groups to hydrolyze or oxidize).[1][2] However, it is physically active toward packaging materials.[1][2] It is a powerful solvent for non-polar polymers.[1][2]
FAQ: Packaging Interactions
Q: Why is the volume of my F6H12 formulation decreasing in LDPE bottles? A: Sorption and Permeation. Semi-fluorinated alkanes can swell low-density polyethylene (LDPE) and polyvinyl chloride (PVC).[1] Small molecules of F6H12 can diffuse through the amorphous regions of these plastics.[2]
-
Correction: Switch to High-Density Polyethylene (HDPE) , Polypropylene (PP) , or Type I Glass .[1][2]
Q: Can I use silicone stoppers or tubing? A: Absolutely not. F6H12 has high solubility in silicone oils and elastomers.[2] It will swell silicone tubing, causing rupture or leaching of silicone oligomers into your drug product.[2]
-
Correction: Use Pharmed BPT , Viton (check specific grade), or Teflon (PTFE/FEP) lined tubing and stoppers.[1][2]
Q: My formulation remains clear, but the API assay is dropping. Why? A: If the API is highly lipophilic, it may be adsorbing onto the plastic container walls ("drug sorption"), especially if the F6H12 concentration is low.[1][2] Alternatively, if using a filter, the API might be adsorbing to the filter membrane.[1][2]
Module 3: API Solubility & Precipitation
Issue: Cloudiness or crystal growth upon storage.[1][5]
While F6H12 dissolves lipophilic drugs (e.g., Cyclosporine A, Tacrolimus), it is not a "universal" solvent.[1][2] It has a specific solubility parameter profile.
The "Solvability Paradox" Protocol
F6H12 is often used neat (100% vehicle).[1][2] Unlike water, which has a wide buffer capacity, F6H12 has a sharp saturation point.[1][2]
Step-by-Step Troubleshooting:
-
Check Temperature Sensitivity:
-
Verify Cosolvent Integrity:
-
The "Water Crash":
Module 4: Sterilization & Manufacturing
Issue: How to sterilize without degrading the formulation.
Sterilization Method Matrix
| Method | Compatibility with F6H12 | Risk Factor | Recommendation |
| Autoclave (121°C) | High. F6H12 is thermally stable >200°C. | Emulsion Breakage. Heat will destabilize emulsions unless specific steric stabilizers (e.g., Poloxamers) are used.[1] | Excellent for neat F6H12 liquids in glass.[1][2] Avoid for emulsions.[1][2] |
| Sterile Filtration (0.2 µm) | Medium. | Viscosity & Adsorption. F6H12 is viscous enough to require high pressure.[1] Filter material compatibility is critical.[1][2] | Use PVDF or PTFE membranes.[1][2] Avoid Cellulose Acetate (may swell/degrade).[1][2] |
| Gamma Irradiation | Low to Medium. | Fluorine Radical Formation. High energy can theoretically cleave C-F bonds, creating toxic byproducts ( | Requires validation of fluoride ion levels post-sterilization.[1][2] Generally avoided. |
Visual Workflow: Manufacturing Process Flow
Figure 2: Manufacturing and sterilization decision pathway for F6H12 formulations.
References
-
PubChem. (2025).[1][2][6][7] 1-(Perfluorohexyl)decane (F6H10) and related SFA properties. National Library of Medicine.[2] [Link]
-
Agarwal, P., et al. (2018).[1][2] Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs. International Journal of Pharmaceutics. [Link]
-
Meinert, H., & Roy, T. (2000).[1][2][8] Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019).[1][2] Guideline for Disinfection and Sterilization in Healthcare Facilities. [Link][1]
-
Novaliq GmbH. (2023).[1][2] EyeSol® Technology: Semifluorinated Alkanes in Ocular Drug Delivery. [Link][1]
Sources
- 1. PubChemLite - 1-(perfluoro-n-hexyl)dodecane (C18H25F13) [pubchemlite.lcsb.uni.lu]
- 2. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0859751B2 - Semi-fluorinated alkanes and their use - Google Patents [patents.google.com]
- 6. 1-Fluorododecane | C12H25F | CID 9548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US10369117B2 - Compositions comprising mixtures of semifluorinated alkanes - Google Patents [patents.google.com]
avoiding shear stress on cells in 1-(Perfluoro-n-hexyl)dodecane flows
Topic: Minimizing Shear Stress in 1-(Perfluoro-n-hexyl)dodecane Systems Role: Senior Application Scientist Status: Operational
Welcome to the Technical Support Center
You are likely using 1-(Perfluoro-n-hexyl)dodecane (F6H12) for its unique properties: it acts as a hybrid "amphiphilic" carrier, bridging the gap between fluorinated oils and hydrocarbon-based cell media. Unlike standard perfluorocarbons (like FC-40 or HFE-7500), F6H12 possesses a semi-fluorinated structure (
The Challenge:
The primary failure mode in these systems is shear-induced cell death (anoikis/necrosis) . F6H12 has a dynamic viscosity (
This guide provides the protocols and troubleshooting logic to mitigate these forces.
Module 1: The Physics of Shear Mitigation
Q: Why are my cells dying immediately after encapsulation/flow?
A: You are likely exceeding the critical shear threshold of your cell type. In microfluidic channels, shear stress (
The wall shear stress in a rectangular channel is approximated by:
Because F6H12 is more viscous than standard carrier fluids, you must essentially derate your flow parameters .
Troubleshooting Protocol: Hydrodynamic Adjustment
-
Calculate the Viscosity Ratio:
-
Standard Media (Water):
mPa·s -
F6H12:
mPa·s -
Factor: Your carrier fluid exerts ~7x more drag force than the aqueous phase.
-
-
Adjust Flow Rate (
):-
If your protocol works for FC-40 (
mPa·s), reduce your F6H12 flow rate by 40-50% to maintain equivalent shear stress. -
Target Shear: Keep
(0.1 Pa) for sensitive cells (e.g., iPSCs, neurons). Robust lines (e.g., HEK293) may tolerate up to 10 dynes/cm .
-
-
Geometry Modification (If flow reduction limits throughput):
-
Increase channel height (
). Since , a 2x increase in height reduces shear by 4x.
-
Data: Viscosity Comparison & Shear Risk
| Carrier Fluid | Viscosity (25°C) | Density (g/cm³) | Shear Risk Factor* |
| Water / Media | ~0.89 mPa·s | 1.00 | 1.0 (Baseline) |
| Perfluorooctane (PFO) | ~1.40 mPa·s | 1.76 | 1.6x |
| FC-40 | ~4.10 mPa·s | 1.85 | 4.6x |
| F6H12 | 6.99 mPa[1]·s [1] | 1.25 | 7.8x |
*Shear Risk Factor denotes the relative increase in shear stress for a fixed flow rate compared to water.
Module 2: Interfacial Tension & "Cell Tearing"
Q: My cells are clumping at the oil-water interface. How do I stop this?
A: This is "Interface Tearing." Cells adhere to the high-energy interface between the aqueous media and the oil. As the fluid flows, the interface drags the attached cells, stretching and rupturing their membranes.
F6H12 is amphiphilic, acting as a weak surfactant itself. However, its native interfacial tension with water (~45-50 mN/m) is still too high for cell safety. You must lower this tension to prevent cell adsorption.
Protocol: Interface Stabilization
-
Surfactant Supplementation:
-
Do not rely on pure F6H12 for droplet stability if cells are involved.
-
Add: 0.5% - 2.0% (w/w) biocompatible fluorosurfactant (e.g., PEG-PFPE block copolymer).
-
Mechanism: The PEG headgroups create a "hydrated brush" layer that physically prevents cells from touching the oil interface.
-
-
The "Pre-Coat" Step (For Overlay Culture):
-
If using F6H12 as an overlay (not droplets), pre-saturate the media with a protein (BSA or FBS) before adding the oil.
-
Why? Albumin adsorbs to the interface faster than cells, creating a protective "protein skin" (the Gibbs-Marangoni effect) that blocks cell adhesion [2].
-
Visualizing the Shear Cascade
Figure 1: The Shear Stress Cascade. High viscosity and unadjusted flow rates combine with interfacial tension to trigger both necrotic and apoptotic pathways in cells.
Module 3: Cell Loading & Density Matching
Q: Cells are floating to the top of the droplet/well. Is this a problem?
A: Yes. Unlike FC-40 (Density ~1.85 g/cm³), F6H12 has a density of ~1.25 g/cm³ . While this is closer to water, it is still denser than cell culture media (~1.00 g/cm³).
-
In FC-40: Aqueous droplets float; cells sink within the droplet (away from the interface).
-
In F6H12: Aqueous droplets float; cells sink within the droplet.
-
Risk: If the droplet is small, the "sinking" cell rests directly on the bottom oil-water interface. In flow, the velocity gradient is steepest at the wall/interface, maximizing shear on the cell.
Protocol: Density Neutralization
-
Viscosity/Density Matching Agent:
-
Add OptiPrep™ (Iodixanol) or Ficoll to your cell media.
-
Goal: Match the density of the media to the cell density (~1.05 - 1.08 g/cm³) to keep cells suspended in the center of the droplet/channel, where shear stress is lowest (parabolic flow profile).
-
-
Step-by-Step Loading:
-
Prepare Cell Media + 10% OptiPrep.
-
Resuspend cells (Target:
cells/mL). -
Filter F6H12 (0.2 µm PTFE) to remove particulates that act as nucleation sites for aggregation.
-
Introduce phases: Flow F6H12 first to wet the channel walls, then introduce the aqueous cell phase.
-
Troubleshooting Logic Tree
Use this decision matrix to diagnose viability issues during your experiment.
Figure 2: Diagnostic logic for identifying the root cause of cell loss in F6H12 systems.
FAQ: Frequently Asked Questions
Q: Can I heat F6H12 to lower its viscosity?
A: Yes, but with caution. The viscosity of F6H12 drops significantly with temperature (Arrhenius behavior). Heating the microfluidic chip to 37°C is recommended not just for cell health, but because it lowers
Q: Is F6H12 gas permeable enough for high-density culture? A: Yes. F6H12 has high oxygen solubility (though slightly lower than pure perfluorocarbons). However, because it is often used in thin layers or droplets, the mass transport rate is sufficient for most mammalian cells. Ensure your system is not hermetically sealed with glass; use gas-permeable tubing or PDMS.
Q: How do I recover cells from F6H12 emulsions without damaging them? A: Do not use high-speed centrifugation.
-
Add a "demulsifier" (e.g., 1H,1H,2H,2H-perfluoro-1-octanol) to the oil phase.
-
Allow gravity separation (10 mins).
-
Pipette the aqueous supernatant. Note: Centrifuging F6H12 emulsions can crush cells due to the density difference.
References
-
Ribeiro, A. et al. (2011). "Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants." Journal of Chemical & Engineering Data. Link (Data cited: F6H12 viscosity ~6.99 mPa·s at 298K).[2]
-
Baret, J.C. (2012). "Surfactants in droplet-based microfluidics." Lab on a Chip. Link (Mechanisms of interface stabilization).
-
Meiners, C. et al. (2023).[2] "Semifluorinated Alkanes as New Drug Carriers." Pharmaceutics. Link (Temperature dependence and biocompatibility profiles).
-
Wong, I. et al. (2004).[2] "Microfluidic Shear Devices for Quantitative Analysis of Cell Adhesion." Biophysical Journal. Link (Shear stress equations and cell viability thresholds).
Sources
optimizing gas exchange rates in 1-(Perfluoro-n-hexyl)dodecane-based systems
Ticket ID: F6H12-OX-OPT Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Status: Open Subject: Troubleshooting Oxygen Transfer & Emulsion Stability in 1-(Perfluoro-n-hexyl)dodecane
Introduction: The "Oxygen Reservoir" Concept
Welcome to the technical support center. You are likely using 1-(Perfluoro-n-hexyl)dodecane (F6H12) because standard aqueous media cannot support the oxygen demand of your high-density cultures or tissue constructs.
Unlike water, where oxygen dissolves chemically and saturates quickly, F6H12 acts as a physical oxygen reservoir . It dissolves gases via the formation of cavities between its weak intermolecular fluorine bonds. However, a common misconception is that simply adding F6H12 solves hypoxia. It does not. You must optimize the handoff —the mass transfer of oxygen from the fluorinated phase to the aqueous phase where your cells reside.
This guide addresses the three most common failure points: Phase Separation (Emulsion Failure) , Mass Transfer Bottlenecks (
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My Dissolved Oxygen (DO) probe reads 100% saturation, but my cells are showing hypoxic stress markers (HIF-1α upregulation). Is the F6H12 working?"
A: Your probe is likely measuring the aqueous phase saturation, not the total oxygen capacity of the system. This is a classic "Supply vs. Demand" latency issue.
-
The Mechanism: F6H12 holds significantly more oxygen than water (approx. 20-25 vol% vs. 2-3 vol% for water). However, oxygen must diffuse out of the F6H12 droplet, through the surfactant interface, and into the aqueous media to reach the cell.
-
The Bottleneck: If your emulsion droplet size is too large, the specific surface area (interfacial area
) is too low. The F6H12 is "hoarding" the oxygen because it cannot release it fast enough to match the cellular consumption rate (OUR). -
Troubleshooting Protocol:
-
Check Droplet Size: Use Dynamic Light Scattering (DLS). Target a droplet diameter of 100–300 nm . If droplets are
, your interfacial area is insufficient. -
Verify Interfacial Tension: F6H12 is amphiphilic (unlike pure perfluorocarbons). Ensure you are not using a surfactant that competes competitively with the F6H12 molecule itself at the interface, creating a "barrier" to gas diffusion.
-
Agitation: Increase the Reynolds number (mixing speed) in your bioreactor to decrease the boundary layer thickness around the droplets.
-
Q2: "My emulsion turns cloudy or separates into two layers after 24 hours. How do I stop this?"
A: You are witnessing Ostwald Ripening , the primary failure mode of fluorocarbon emulsions.
-
The Science: Larger droplets grow at the expense of smaller ones to minimize surface energy. While F6H12 is a "Semi-Fluorinated Alkane" (SFA) and acts as a molecular "zip" (stabilizer) compared to pure perfluorocarbons (like perfluorodecalin), it still requires thermodynamic stabilization.
-
The Fix:
-
Surfactant Match: Use a fluorinated surfactant (e.g., Pluronic F-68 or specific fluorosurfactants) that matches the HLB (Hydrophilic-Lipophilic Balance) of the hydrocarbon tail (
). -
Co-surfactant Strategy: Add a small amount of a purely lipophilic oil (like egg yolk phospholipid) to the F6H12 phase before emulsification. This creates a "molecular traffic jam" at the interface that physically blocks the F6H12 from diffusing out of the droplet, halting ripening.
-
Q3: "How does temperature affect my gas exchange efficiency with F6H12?"
A: This is a double-edged sword.
-
Solubility: Unlike aqueous fluids, where higher temp = lower oxygen solubility, F6H12 follows similar trends but retains high capacity.
-
Viscosity: F6H12 viscosity drops significantly with heat.
-
Too Cold (<20°C): High viscosity limits the diffusion coefficient (
) of oxygen inside the droplet. The oxygen can't get to the surface to leave. -
Too Hot (>37°C): While diffusion improves, the stability of the emulsion decreases, leading to coalescence (see Q2).
-
-
Recommendation: Maintain 37°C ± 0.5°C . Do not use "cold loading" (saturating with
at 4°C) unless you have a closed system, as the gas will off-gas rapidly upon warming, potentially causing embolisms or foaming.
Part 2: Visualization of the Mechanism
The following diagram illustrates the "Oxygen Cascade" and the critical resistance points where optimization must occur.
Figure 1: The Oxygen Cascade in F6H12 systems. Note that the transfer from the Interface to the Aqueous phase is the rate-limiting step, governed by droplet surface area and surfactant chemistry.
Part 3: Comparative Data & Specifications
Use this table to benchmark your system's theoretical performance.
| Parameter | Water (37°C) | Perfluorodecalin (PFC) | F6H12 (SFA) | Impact on Protocol |
| O2 Solubility (vol %) | ~2.3% | ~40% | ~20–25% | F6H12 holds 10x more oxygen than media. |
| Lipophilicity | None | Extremely Low | Moderate | F6H12 stabilizes emulsions better than pure PFCs. |
| Density (g/cm³) | 1.0 | ~1.9 | ~1.6 | F6H12 sinks. Agitation is required to prevent sedimentation. |
| Interfacial Tension | 72 mN/m | ~50 mN/m | ~25 mN/m | Lower tension means easier emulsification (less energy needed). |
Part 4: Validated Optimization Protocol
Objective: Maximize the Volumetric Mass Transfer Coefficient (
Step 1: Pre-Emulsification (The "Zip" Method)
-
Do not mix F6H12 directly with media.
-
Protocol: Create a 10% v/v pre-emulsion. Sonicate F6H12 with 2% Pluronic F-68 (or egg yolk lecithin) in PBS.
-
Why? Pluronic F-68 anchors its hydrophobic tail into the
segment of F6H12, creating a mechanically robust shell.
Step 2: Droplet Sizing
-
Aim for Nanodroplets (200nm) rather than Microdroplets.
-
Validation: If the emulsion looks milky white, droplets are large (>1
m). If it looks bluish/translucent (Tyndall effect), droplets are nano-sized. Nano-emulsions have 1000x more surface area for gas exchange.
Step 3: Bioreactor Integration
-
Add the pre-emulsion to your culture media to reach a final concentration of 1% to 5% v/v .
-
Warning: Exceeding 10% v/v usually yields diminishing returns on oxygen transfer and increases shear stress on cells due to viscosity changes.
Step 4: Dynamic Sparging
-
If using a sparger, use pure oxygen pulses rather than continuous air. The F6H12 will "grab" the pure oxygen instantly and release it slowly (buffer effect), preventing hyperoxic toxicity while maintaining steady supply.
Part 5: Troubleshooting Logic Tree
Follow this flow to diagnose low oxygenation issues.
Figure 2: Diagnostic logic flow for identifying oxygenation failures in F6H12 systems.
References
-
Krafft, M. P. (2020).[1][2][3] Alleviating tumor hypoxia with perfluorocarbon-based oxygen carriers. Current Opinion in Pharmacology, 53, 117-125. Link
-
Dias, A. M. A., et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation.[4] Physical Chemistry Chemical Physics, 5, 543-549.[5] Link
-
Meinert, H., & Roy, T. (2000).[6] Semifluorinated Alkanes—A New Class of Compounds With Outstanding Properties for Use in Ophthalmology. European Journal of Ophthalmology, 10(3), 189-197.[6] Link
-
Cytiva. (2024).[7] 7 factors that affect oxygen transfer to cells in bioreactors. Cytiva Knowledge Center. Link
-
Place, T. L., et al. (2017). Limitations of Oxygen Delivery to Cells in Culture: An Underappreciated Problem in Basic and Translational Research. Free Radical Biology and Medicine, 113, 311-322. Link
Sources
- 1. Fluorocarbons and Fluorosurfactants for In Vivo Oxygen Transport (Blood Substitutes), Imaging, and Drug Delivery | MRS Bulletin | Cambridge Core [cambridge.org]
- 2. Alleviating tumor hypoxia with perfluorocarbon-based oxygen carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
comparing 1-(Perfluoro-n-hexyl)dodecane to mineral oil for cell encapsulation
The following technical guide objectively compares 1-(Perfluoro-n-hexyl)dodecane (F6H12) —a specific Semifluorinated Alkane (SFA)—against Mineral Oil for cell encapsulation and micro-culture applications.
Application: Cell Encapsulation, Droplet Microfluidics, and Micro-Culture Overlays.
Executive Summary
For researchers transitioning from traditional bulk culture to micro-encapsulation, the choice of continuous phase (carrier oil) dictates cell viability and assay integrity.
-
Mineral Oil is the legacy standard: cheap, accessible, and effective at preventing evaporation. However, it acts as a "molecular sink," absorbing hydrophobic drugs and metabolites, and offers poor oxygen solubility, leading to hypoxic stress in high-density encapsulation.
-
F6H12 (Semifluorinated Alkane) represents a hybrid class. Unlike pure perfluorocarbons (like FC-40), F6H12 possesses both a fluorinated tail and a hydrocarbon tail. This amphiphilic structure provides the high oxygen transport of fluorocarbons while retaining compatibility with certain hydrocarbon-soluble surfactants.
Verdict: Use F6H12 for metabolic assays requiring high oxygen tension and long-term viability. Use Mineral Oil only for short-term, low-density encapsulation where hydrophobic drug partitioning is not a concern.
Physicochemical Properties Matrix
The fundamental difference lies in the molecular structure. Mineral oil is a complex mixture of alkanes, whereas F6H12 is a defined "Janus" molecule with a fluorophobic head and lipophilic tail.
| Feature | Mineral Oil (Light) | 1-(Perfluoro-n-hexyl)dodecane (F6H12) | Impact on Encapsulation |
| Chemical Class | Hydrocarbon Mixture (C15-C40) | Semifluorinated Alkane (SFA) | Consistency vs. Variability |
| Density | ~0.84 g/mL (Floats on water) | ~1.2 - 1.4 g/mL (Sinks water) | Critical: F6H12 encapsulation requires different collection protocols (droplets sink). |
| Oxygen Solubility | Low (~0.13 mM at 1 atm) | High (~4-5x higher than water) | F6H12 prevents core hypoxia in large capsules. |
| Lipophilicity | High | Amphiphilic (Hybrid) | F6H12 can solubilize specific drugs better than pure fluorocarbons. |
| Viscosity | Variable (15-30 cSt) | Defined (Higher than pure PFCs) | Affects droplet generation shear rates. |
| PDMS Swelling | High | Low/Negligible | F6H12 is superior for PDMS microfluidic chips. |
Critical Performance Analysis
A. The "Suffocation" Factor: Oxygen Transport
Cell encapsulation creates a diffusion barrier. In mineral oil, oxygen must diffuse through the oil phase to reach the cell. Mineral oil has poor oxygen solubility, often creating a hypoxic core within 4 hours of encapsulation at high cell densities.
F6H12 Mechanism: The perfluorinated segment (
B. The "Drug Sink" Effect: Small Molecule Partitioning
This is the most frequent cause of experimental failure in drug screening.
-
Mineral Oil Failure Mode: Hydrophobic small molecules (LogP > 2, e.g., Steroids, Tamoxifen, many chemotherapeutics) rapidly partition out of the aqueous cell capsule and into the mineral oil. The effective drug concentration on the cells drops to near zero.
-
F6H12 Nuance: Unlike pure Perfluorocarbons (which repel drugs entirely), F6H12 has a hydrocarbon tail (
).
C. Visualizing the Partitioning Mechanism
The following diagram illustrates why Mineral Oil compromises drug screening assays compared to the amphiphilic barrier of F6H12.
Caption: Mineral oil acts as a sink, stripping hydrophobic drugs from the media. F6H12 provides improved oxygenation while modulating drug loss via its fluorinated domain.
Experimental Protocol: Under-Oil Micro-Culture
This protocol validates the performance of F6H12 vs. Mineral Oil in a static micro-culture (overlay) setup, commonly used for embryo culture or single-cell cloning.
Materials
-
Test Oil: 1-(Perfluoro-n-hexyl)dodecane (F6H12) (Purified).
-
Control Oil: Light Mineral Oil (Embryo tested quality).
-
Cells: Sensitive line (e.g., Primary Fibroblasts or hybridomas).
-
Vessel: 35mm Petri dish or 96-well plate.
Step-by-Step Workflow
-
Preparation of Media Droplets:
-
Pipette 20 µL droplets of cell suspension (200 cells/droplet) onto the bottom of a 35mm dish. Create a 3x3 array.
-
-
Overlay Application (The Critical Step):
-
Group A (Mineral Oil): Gently pipette 3 mL of Mineral Oil to cover droplets. Note: Oil floats; droplets remain adhered to plastic.
-
Group B (F6H12): Gently pipette 3 mL of F6H12.
-
CAUTION: F6H12 is denser than water. If you pipette too fast, the oil will displace the droplets, causing them to float and merge. You must add F6H12 around the droplets, allowing the level to rise gently.
-
-
Incubation:
-
Incubate at 37°C, 5% CO2.
-
Observation: F6H12 allows higher gas permeability. If your incubator CO2 fluctuates, the pH in F6H12 drops will shift faster than in Mineral Oil.
-
-
Viability Assessment (48h):
-
Add 2 µL Calcein AM (Live stain) directly to droplets.
-
Expected Result: F6H12 group shows higher proliferation rates due to superior oxygen availability.
-
Workflow Diagram
Caption: The high density of F6H12 requires modified pipetting techniques to prevent droplet displacement during overlay.
Material Compatibility
When using microfluidic devices (PDMS chips), material compatibility is binary.
-
Mineral Oil: Penetrates the porous network of PDMS (Polydimethylsiloxane). This causes the channels to swell, changing the hydraulic resistance and potentially delaminating the device.
-
F6H12: The fluorinated segment renders the molecule lipophobic enough to resist absorption into PDMS. It preserves channel geometry for long-term perfusion experiments.
References
-
Semifluorin
-
Oxygen Solubility in Fluorocarbons
-
Mineral Oil in Culture Systems
- Title: Use of mineral oil in IVF culture systems: physico-chemical aspects, management, and safety.
- Source: Journal of Assisted Reproduction and Genetics
-
URL:[Link]
-
Microfluidic Oil Comparison
- Title: Choosing the best oil and surfactant for droplet gener
- Source: Darwin Microfluidics Technical Guides
-
URL:[Link]
Sources
- 1. Choosing the best oil and surfactant for droplet generation [blog.darwin-microfluidics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US10369117B2 - Compositions comprising mixtures of semifluorinated alkanes - Google Patents [patents.google.com]
- 5. Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
efficacy of 1-(Perfluoro-n-hexyl)dodecane as an oxygen carrier compared to perfluorodecalin
This guide provides a technical comparison between 1-(Perfluoro-n-hexyl)dodecane (F6H12) and Perfluorodecalin (PFD) , tailored for researchers in drug delivery and ophthalmology.
Executive Summary: The Trade-Off Between Capacity and Stability[1]
In the development of artificial oxygen carriers and vitreous substitutes, the choice between Perfluorodecalin (PFD) and 1-(Perfluoro-n-hexyl)dodecane (F6H12) represents a fundamental trade-off between oxygen load capacity and formulation stability .
-
Perfluorodecalin (PFD) is the "gold standard" for raw oxygen transport efficiency due to its fully fluorinated structure, offering maximum gas solubility. However, its lipophobicity leads to emulsion instability (Ostwald ripening) and rapid clearance.
-
1-(Perfluoro-n-hexyl)dodecane (F6H12) , a semi-fluorinated alkane (SFA), acts as an amphiphilic hybrid. While it carries approximately 30-40% less oxygen than PFD, it is chemically unique: it functions as a surfactant that stabilizes PFC emulsions and persists longer in biological systems, making it superior for sustained delivery and complex formulations.
Physicochemical Profile
The distinct behaviors of these molecules stem from their structural differences.[1] PFD is a bicyclic, fully fluorinated molecule, whereas F6H12 is a linear diblock copolymer (fluorocarbon tail + hydrocarbon tail).
| Feature | Perfluorodecalin (PFD) | 1-(Perfluoro-n-hexyl)dodecane (F6H12) |
| Molecular Structure | ||
| Oxygen Solubility | High (~40–50 vol %) | Intermediate (~25–30 vol %) |
| Density (25°C) | ~1.92 g/cm³ | ~1.20 g/cm³ |
| Lipophilicity | Lipophobic & Hydrophobic | Amphiphilic (Fluorophilic + Lipophilic) |
| Interfacial Tension | High (requires strong emulsifiers) | Low (acts as a co-surfactant) |
| Viscosity | Low (~2–3 mPa[2]·s) | Medium-High (>5 mPa·s) |
| Primary Utility | Acute Oxygenation, Intraoperative Tamponade | Emulsion Stabilization, Drug Solvent, Long-term Tamponade |
Oxygen Transport Mechanics
PFD: The Bulk Solvent (Henry's Law)
PFD transports oxygen purely through physical dissolution, governed by Henry's Law. The weak intermolecular forces (van der Waals) between fluorine atoms create "molecular cavities" that easily accommodate
-
Mechanism: Passive diffusion.
-
Limitation: High vapor pressure and lack of lipophilic domains mean PFD droplets in an emulsion will rapidly grow and coalesce (Ostwald ripening), leading to emulsion failure and potential emboli risk in systemic applications.
F6H12: The Amphiphilic Stabilizer
F6H12 sacrifices some oxygen capacity because C-H bonds do not solubilize
-
Mechanism: The fluorinated tail (
) buries into the PFD core, while the hydrocarbon tail ( ) interacts with the phospholipid emulsifier or lipid bilayer. -
Result: This drastically reduces molecular diffusion between droplets, halting Ostwald ripening and extending the shelf-life and circulation time of oxygen-carrying emulsions.
Figure 1: Mechanistic role of F6H12 in stabilizing PFD oxygen carriers.[1] F6H12 inhibits the degradation pathway (Ostwald Ripening) inherent to pure PFD formulations.
Experimental Efficacy & Applications
A. Systemic Oxygen Delivery (Blood Substitutes)
-
Challenge: Pure PFD emulsions (e.g., Fluosol) historically failed due to instability and the requirement for frozen storage.
-
F6H12 Solution: Adding F6H12 as a co-stabilizer (typically 1-10% w/v) creates a "molecular dowel" effect.
-
Data Point: Emulsions stabilized with SFAs like F6H12 show particle size retention (>90% stability) for months at room temperature, whereas PFD/Egg-yolk phospholipid emulsions degrade within days.
-
B. Ophthalmology (Vitreous Substitutes)
In retinal detachment surgery, these fluids are used as "tamponades" to hold the retina in place.[3]
-
PFD (Heavy Liquid): Used for intraoperative flattening. It is too toxic for long-term use because it mechanically damages cells and emulsifies into small, sticky droplets that cause inflammation.
-
F6H12 (Long-term Tamponade):
-
Biocompatibility: F6H12 is chemically inert and less prone to dispersion.
-
Retention: Due to lower vapor pressure and higher viscosity, F6H12 persists in the eye longer than PFD (weeks vs. days) without significant emulsification.
-
Solvent Capability: Unlike PFD, F6H12 can dissolve lipophilic drugs, allowing for the simultaneous treatment of proliferative vitreoretinopathy (PVR).
-
Protocol: Preparation of F6H12-Stabilized Oxygen Emulsion
This protocol describes generating a stable oxygen-carrying nano-emulsion using F6H12 to stabilize PFD.
Reagents:
-
Perfluorodecalin (PFD) - High Purity (>99%)
-
1-(Perfluoro-n-hexyl)dodecane (F6H12)
-
Egg Yolk Phospholipids (EYP) or Pluronic F-68
-
Water for Injection (WFI)
Workflow:
-
Phase Preparation:
-
Dispersed Phase: Mix PFD and F6H12 in a 9:1 ratio (w/w). The F6H12 will dissolve completely into the PFD.
-
Continuous Phase: Dissolve 2% (w/v) EYP in WFI.
-
-
Pre-Emulsification:
-
Add the fluorocarbon mixture to the aqueous phase under high-shear stirring (Ultra-Turrax) at 10,000 rpm for 5 minutes.
-
Target: Coarse emulsion (droplet size 2–5 µm).
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 15,000 psi for 6–10 cycles.
-
Cooling: Maintain temperature <20°C using a cooling coil to prevent fluoride degradation.
-
-
Oxygen Saturation (Activation):
-
Bubble 100% medical-grade
through the emulsion for 15 minutes prior to use. -
Verification: Measure dissolved
using a Clark electrode. Target: >400 mmHg .
-
Figure 2: Workflow for synthesizing a PFD emulsion stabilized by F6H12.
References
-
Perfluorocarbon-based oxygen carriers: from physics to physiology Source: National Institutes of Health (NIH) / PMC [Link]
-
Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications Source: MDPI / PubMed Central [Link]
-
Solubility of oxygen in liquid perfluorocarbons Source: ResearchGate / Elsevier [Link]
-
Perfluorodecalin-based oxygenated emulsion as a topical treatment for chemical burn to the eye Source: Nature Communications / NIH [Link]
-
Density and Dynamic Viscosity of Perfluorodecalin-Added n-Hexane Mixtures Source: MDPI [Link]
Sources
Validation of 1-(Perfluoro-n-hexyl)dodecane (F6H12) Purity for Pharmaceutical Use
Executive Summary: The Shift to Water-Free Ophthalmic Delivery
In the high-stakes arena of ophthalmic drug delivery, 1-(Perfluoro-n-hexyl)dodecane (
However, the synthesis of SFAs introduces unique impurity profiles—specifically unsaturated fluorocarbons and alkyl iodides—that are cytotoxic to corneal epithelium. This guide provides a rigorous validation framework to ensure
Part 1: The Chemical Landscape – vs. Alternatives
To validate
Comparative Analysis: vs. Perfluorodecalin (PFD) vs. Aqueous Saline
is distinct because of its amphiphilicity .[1] While PFD is strictly fluorophilic (repelling both water and oil),| Feature | 1-(Perfluoro-n-hexyl)dodecane ( | Perfluorodecalin (PFD) | Aqueous Saline (PBS) |
| Primary Use | Drug Carrier (Eye Drops), Tear Stabilizer | Surgical Tamponade (Retinal) | Hydration, Vehicle |
| Chemical Nature | Amphiphilic (SFA) | Fluorophilic (PFC) | Hydrophilic |
| Refractive Index ( | ~1.334 (Matches Water) | ~1.313 | ~1.333 |
| Density ( | ~1.3 | ~1.9 (Heavy Liquid) | ~1.0 |
| Surface Tension | Low (~20 mN/m) | Low (~19 mN/m) | High (~72 mN/m) |
| Solubility | Dissolves Lipophilic APIs | Poor Solvent | Dissolves Hydrophilic APIs |
| Toxicity Risk | Unsaturated By-products (Alkenes) | Emulsification / Retention | Preservatives (BAK) |
Critical Insight: The refractive index of
matches the human cornea/tear film almost perfectly (1.334). Unlike PFD, which can cause optical aberrations if left in the eye,provides clear vision immediately upon instillation.
Mechanism of Action & Interaction
The following diagram illustrates why purity is critical:
Figure 1: Amphiphilic behavior of
Part 2: Critical Impurity Profiling
Validation is not just about confirming the main peak; it is about proving the absence of specific synthesis by-products.
The "Red Flag" Impurities
-
Alkyl Iodides (
): Residual starting material or intermediates. These are highly photoreactive and cytotoxic. -
Olefins (Alkenes): Formed via HI elimination during the reduction step. These possess double bonds that can oxidize into irritants.
-
H-F Elimination Products: If the reaction conditions are too harsh, HF can be eliminated, creating fluorinated alkenes.
Validation Threshold:
-
Purity: > 99.5% (GC Area %)
-
Unknown Individual Impurities: < 0.10%
-
Total Olefins: < 0.10% (Critical for ocular safety)
Part 3: Analytical Validation Framework
This protocol uses a self-validating "Orthogonal Approach": GC-FID/MS for quantitative impurity profiling and
Protocol A: Gas Chromatography (GC-FID/MS)
Purpose: Quantification of homologous series impurities and residual alkenes.
Instrument Setup:
-
Column: Fused silica capillary column, bonded Rtx-5 or DB-5 (5% diphenyl / 95% dimethyl polysiloxane), 30m x 0.25mm ID, 0.25µm film.
-
Rationale: A non-polar column is required to separate the
from its branched isomers and non-fluorinated alkane contaminants.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split injection (1:50 ratio) @ 250°C.
-
Detector: FID @ 280°C (for quantitation) and MS (for ID).
Temperature Program (The "Homologous Ramp"):
-
Initial: 50°C (Hold 2 min) – Elutes volatile solvents/short-chain impurities.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C (Hold 5 min) – Elutes heavy dimers.
System Suitability Criteria (Self-Validation):
-
Resolution (
): > 1.5 between and the nearest isomer peak (usually the branched iso-form). -
Tailing Factor: 0.8 – 1.2.
-
Signal-to-Noise (S/N): > 10 for the 0.05% sensitivity solution.
Protocol B: and H NMR Spectroscopy
Purpose: Structural fingerprinting and detection of fluorinated by-products invisible to standard FID if they co-elute.
-
Solvent:
(Chloroform-d) with (internal standard for ). -
Analysis:
-
NMR: Confirm the integration of the dodecyl chain (
). Look for alkene proton signals at 5.0–6.0 ppm (indicates elimination products). -
NMR: Confirm the
and signals. The terminal typically appears around -81 ppm . Look for "rogue" signals indicating branched fluorinated chains.
-
NMR: Confirm the integration of the dodecyl chain (
Part 4: Validation Workflow Diagram
The following DOT diagram outlines the decision tree for releasing a batch of
Figure 2: Quality Control Decision Tree for
Part 5: Experimental Performance Data (Reference Values)
When validating your own samples, compare against these established reference standards for pharmaceutical-grade
| Property | Specification Limit | Method | Relevance |
| Appearance | Clear, colorless liquid | Visual | Particulate contamination |
| Assay (Purity) | GC-FID | Efficacy consistency | |
| Refractive Index ( | Refractometer | Optical clarity (matches tear film) | |
| Density ( | Oscillating U-tube | Drop weight/volume calculation | |
| Viscosity ( | Rheometer | Spreading coefficient on cornea | |
| Water Content | Karl Fischer | "Water-free" claim validation | |
| Heavy Metals | ICP-MS | Toxicity |
References
-
Novaliq GmbH. (2023). EyeSol® Technology: The first and only water-free technology for ophthalmic products.[2][3] Novaliq.[1][2][4][5] [Link]
-
Meinert, H., & Roy, T. (2000).[6] Semifluorinated Alkanes—A New Class of Compounds With Outstanding Properties for Use in Ophthalmology.[1] European Journal of Ophthalmology, 10(3), 189-197.[6] [Link]
-
Bron, A. J., et al. (2017). TFOS DEWS II pathophysiology report. The Ocular Surface, 15(3), 438-510. [Link]
-
PubChem. (n.d.). Perfluorohexyldodecane (Compound Summary). National Library of Medicine. [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023).[7] General Chapter 2.2.28: Gas Chromatography. (Methodology reference for purity validation). [Link]
Sources
- 1. ondrugdelivery.com [ondrugdelivery.com]
- 2. Technology - Novaliq [novaliq.com]
- 3. Senju Pharmaceutical and Novaliq Enter Into License Agreement For NOV03 (Perfluorohexyloctane Ophthalmic Solution) For the Treatment of Dry Eye Disease in Japan | Business Wire [kommunikasjon.ntb.no]
- 4. EyeSol - Novaliq [novaliq.com]
- 5. The Ophthalmologist | Smaller Drops, Bigger Impact [theophthalmologist.com]
- 6. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Semifluorinated Alkanes (SFAs) for Ophthalmic Drug Delivery
[1][2][3][4][5]
Executive Summary
This technical guide provides a rigorous comparative analysis of Semifluorinated Alkanes (SFAs) against traditional aqueous and oil-based vectors in drug delivery. While aqueous solutions remain the standard for hydrophilic compounds, they fail significantly with lipophilic active pharmaceutical ingredients (APIs) and require preservatives that compromise corneal integrity.
SFAs—specifically Perfluorohexyloctane (F6H8) and Perfluorobutylpentane (F4H5) —represent a paradigm shift. Unlike perfluorocarbons (PFCs), which are lipophobic, SFAs possess an amphiphilic diblock structure (
Physicochemical Architecture: The Amphiphilic Advantage
The functional superiority of SFAs stems from their diblock molecular structure:
-
The Fluorocarbon Segment (
): Provides extremely low surface tension (~19 mN/m), high density, and chemical inertness. It drives the formation of a monolayer at the air-tear interface. -
The Hydrocarbon Segment (
): Provides a lipophilic pocket capable of solubilizing non-polar drugs, a property completely absent in pure perfluorocarbons.
This "amphiphilicity without surfactant" allows SFAs to self-assemble at interfaces and stabilize the tear film lipid layer without the toxicity associated with cationic surfactants (e.g., BAK).
Comparative Performance Matrix
The following data contrasts the two primary medical-grade SFAs (F6H8, F4H5) against traditional vehicles (Water, Castor Oil).
Table 1: Physicochemical Properties Comparison[1][6][7]
| Property | Water (PBS) | Castor Oil | Perfluorohexyloctane (F6H8) | Perfluorobutylpentane (F4H5) | Clinical Impact |
| Surface Tension (mN/m) | ~72.0 | ~35.0 | 19.7 | ~23.0 | Lower values = superior spreading (wetting) on the cornea. |
| Refractive Index (nD) | 1.33 | 1.48 | 1.34 | 1.33 | SFAs match water/cornea (1.37), preventing the "blurred vision" caused by oils. |
| Viscosity (mPa[1][2]·s) | 0.89 | ~600 - 900 | 2.5 | ~1.5 | Low viscosity prevents sticky residue and allows micro-dosing (~10 µL drops). |
| Density (g/cm³) | 1.00 | 0.96 | 1.33 | 1.28 | Higher density aids in displacing aqueous tears for direct corneal contact. |
| Oxygen Solubility | Low (~3%) | Moderate | High (~40-50%) | High | Critical for corneal health; SFAs do not suffocate the epithelium. |
Table 2: Solubilization Efficiency (Cyclosporine A)
Data derived from comparative saturation studies (HPLC assay).
| Vehicle | Solubility of CsA (mg/mL) | Formulation State | Stability |
| Aqueous Buffer | < 0.05 | Suspension/Emulsion | Poor (Requires surfactant) |
| Castor Oil | ~25.0 | Solution | Good, but viscous |
| F4H5 + 1% Ethanol | ~1.5 - 2.0 * | Clear Solution | Excellent (No hydrolysis) |
| F6H8 | < 0.1 | Dispersion | Good |
> Note: While oils dissolve more CsA absolute mass, SFAs (specifically F4H5 with co-solvent) achieve therapeutic concentrations (0.05% - 0.1%) in a non-blurring, preservative-free solution that penetrates tissues faster due to low surface tension.
Mechanism of Action: Tear Film Stabilization[10][11]
The following diagram illustrates how F6H8 (Miebo™) interacts with the ocular surface. Unlike aqueous drops that mix with the aqueous layer, SFAs spread over the aqueous layer and interact with the native lipid layer to prevent evaporation.
Figure 1: Mechanism of Action.[3] SFAs utilize low surface tension to spread rapidly, supplementing the lipid layer to prevent aqueous evaporation (Evaporative Dry Eye).
Experimental Protocol: SFA Solubility & Stability Profiling
To validate a new SFA-based formulation, researchers must move beyond standard aqueous protocols. SFAs are water-free; therefore, pH and osmolarity are irrelevant. The following protocol is a self-validating system for determining the viability of a lipophilic API in an SFA vehicle.
Phase 1: Saturation Solubility (The "Shake-Flask" Modification)
Objective: Determine maximum API load in F4H5 or F6H8.
-
Preparation: Weigh excess API (approx. 10 mg) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the specific SFA (e.g., F4H5).
-
Variant: If solubility is low, titrate with anhydrous Ethanol (0.5% - 1.0% w/w) as a co-solvent.
-
-
Equilibration:
-
Seal vial with a Teflon-lined cap (SFAs can swell standard rubber).
-
Incubate at 25°C under constant magnetic stirring (200 rpm) for 24 hours.
-
-
Separation:
-
Filter the suspension through a 0.22 µm PTFE syringe filter .
-
Critical Step: Do NOT use cellulose acetate or nylon filters; SFAs may degrade them or extract plasticizers.
-
-
Quantification:
-
Dilute the filtrate with HPLC-grade Acetonitrile (SFAs are miscible with Acetonitrile).
-
Analyze via HPLC-UV/Vis or LC-MS against a standard curve.
-
Phase 2: Physical Stability Stress Test
Objective: Confirm lack of phase separation or precipitation.
-
Thermal Cycling: Subject samples to three cycles of:
-
-20°C (24 hours)
25°C (24 hours) 40°C (24 hours).
-
-
Visual Assessment:
-
Pass: Solution remains optically clear (Tyndall effect negative).
-
Fail: Turbidity, crystal growth, or phase separation (if co-solvent used).
-
-
Evaporation Control:
-
SFAs are volatile. Measure weight loss of the container over 1 month at 25°C/60% RH.
-
Validation: Weight loss must be < 5% for the packaging system (typically glass or HDPE).
-
Formulation Workflow
The manufacturing of SFA products requires a strict exclusion of water to maintain the "preservative-free" claim validity.
Figure 2: Water-Free Formulation Workflow. Note the specific requirement for PTFE filtration and humidity control to prevent condensation.
Critical Analysis: The Verdict
The Superiority of SFAs[1][7][12][13]
-
Bioavailability: By dissolving lipophilic drugs (like Cyclosporine) in a fully solubilized state (using F4H5/Ethanol), bioavailability is increased compared to emulsions (Restasis®), where the drug must release from oil droplets.
-
Patient Compliance: The refractive index match (1.33-1.34) eliminates the visual blurring associated with ointments or castor oil drops.
-
Safety: The absence of water removes the need for preservatives (BAK), which are known to cause corneal epithelial cell death in chronic use.
The Limitations
-
Hydrophilic Drugs: SFAs cannot dissolve salts or highly polar molecules without complex reverse-micelle engineering.
-
Packaging: SFAs are highly wetting and volatile; they require specific dropper tips (e.g., Novaliq’s specialized droppers) to prevent uncontrolled flow ("streaming") and evaporation.
Conclusion
For lipophilic APIs targeting the ocular surface (Dry Eye, Meibomian Gland Dysfunction), Semifluorinated Alkanes represent the superior vehicle compared to oil-in-water emulsions.[4] They offer a unique combination of high solubility, excellent spreading, and optical clarity that traditional oils cannot match.
References
-
Novaliq GmbH. (n.d.).[3][5] EyeSol® Technology: The first water-free technology for ophthalmic products.[6][7] Retrieved from [Link]
-
Gehlsen, U., et al. (2017).[8] "A semifluorinated alkane (F4H5) as novel carrier for cyclosporine A: a promising therapeutic and prophylactic option for topical treatment of dry eye."[4][9] Graefe's Archive for Clinical and Experimental Ophthalmology, 255(4), 767-775.[8] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2023).[10] MIEBO™ (perfluorohexyloctane ophthalmic solution) Prescribing Information. Retrieved from [Link][11]
-
Agarwal, P., et al. (2018). "Semifluorinated alkanes as a new class of excipients for ocular drug delivery."[3][5] Expert Opinion on Drug Delivery, 15(10), 1021-1033.
-
Steven, P., et al. (2015).[1] "Semifluorinated Alkane Eye Drops for Treatment of Dry Eye Disease—A Prospective, Randomized Clinical Trial." Journal of Ocular Pharmacology and Therapeutics, 31(8), 498-503. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. mdpi.com [mdpi.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. Technology - Novaliq [novaliq.com]
- 7. Home - Novaliq [novaliq.com]
- 8. A semifluorinated alkane (F4H5) as novel carrier for cyclosporine A: a promising therapeutic and prophylactic option for topical treatment of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perfluorohexyloctane | C14H17F13 | CID 10477896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Publish Comparison Guide: Cytotoxicity Assessment of 1-(Perfluoro-n-hexyl)dodecane (F6H12)
This guide provides a rigorous technical assessment of the cytotoxicity of 1-(Perfluoro-n-hexyl)dodecane (F6H12), designed for application scientists and drug development professionals.
Executive Summary & Product Profile
1-(Perfluoro-n-hexyl)dodecane (F6H12) is a specific semi-fluorinated alkane (SFA) characterized by a diblock structure consisting of a perfluorinated segment (C6F13) and a hydrogenated segment (C12H25).
Unlike its shorter-chain homologs (e.g., F6H8 or F4H5) which are liquids used as eye drops or intraocular tamponades, F6H12 is a waxy solid at physiological temperature (37°C) due to its higher melting point (~48°C). This physical state fundamentally alters the cytotoxicity testing protocol compared to liquid SFAs, shifting the focus from "liquid overlay" methods to solid-state direct contact and extractable assays defined by ISO 10993-5.
Physico-Chemical Profile
| Property | F6H12 (Target) | F6H8 (Alternative) | Perfluorooctane (PFO) |
| Formula | C₆F₁₃-C₁₂H₂₅ | C₆F₁₃-C₈H₁₇ | C₈F₁₈ |
| Physical State (37°C) | Solid / Waxy | Liquid | Liquid |
| Melting Point | ~48°C | -14°C | -25°C |
| Density | ~1.1 - 1.2 g/cm³ | 1.33 g/cm³ | 1.76 g/cm³ |
| Lipophilicity | Amphiphilic (High) | Amphiphilic (Mod) | Lipophobic |
| Primary Risk | Mechanical compression / Leachables | Emulsification / Physical suffocation | Physical compression / Impurities |
Comparative Analysis: Performance & Toxicity
The cytotoxicity of F6H12 must be benchmarked against liquid SFAs (F6H8) and standard Perfluorocarbons (PFCs).
A. F6H12 vs. Liquid SFAs (F6H8)
-
F6H8 (Liquid): Used in products like Novaliq’s EyeSol®. Toxicity concerns primarily arise from physical suffocation of cells (blocking nutrient exchange) or instability leading to emulsification ("sticky" droplets).
-
F6H12 (Solid): Being a solid, F6H12 does not emulsify in the same way. Its cytotoxicity potential stems from:
-
Leachables: Unreacted precursors (fluorinated iodides) trapped in the solid matrix.
-
Direct Contact Stress: Mechanical damage to the cell monolayer if placed directly on top.
-
Surface Interactions: Hydrophobic interaction with cell membranes if used as a coating.
-
B. F6H12 vs. Standard PFCs (Perfluorooctane)
-
PFO: Biologically inert but dense (1.76 g/cm³). Toxicity is often "gravitational"—heavy liquid crushing cells—or due to toxic impurities like PFOA (Perfluorooctanoic acid).
-
F6H12: Significantly less dense. If used as a coating or implant, it exerts less gravitational pressure. However, its amphiphilic nature allows it to dissolve lipophilic impurities better than PFO, potentially acting as a reservoir for toxins if not highly purified.
C. Quantitative Cytotoxicity Thresholds (ISO 10993-5)
| Material Class | Assay Type | Viability Threshold (Pass) | Common Failure Mode |
| F6H12 (Solid) | MEM Elution (Extract) | > 70% | Solvent residues, Fluorinated byproducts |
| F6H12 (Solid) | Direct Contact | Grade < 2 (Mild Reactivity) | Physical crushing of monolayer |
| F6H8 (Liquid) | Direct Contact | > 70% | Nutrient blockade (Suffocation) |
| PFO (Liquid) | Direct Contact | > 70% | PFOA contamination (>50 ppm) |
Experimental Protocols (Self-Validating Systems)
To assess F6H12, you cannot simply pipette it onto cells like a liquid drug. You must use Extraction and Direct Contact protocols adapted for hydrophobic solids.
Protocol A: Preparation of Extracts (The "Leachable" Test)
Objective: Determine if toxic chemicals leach out of the F6H12 solid matrix. Standard: ISO 10993-12 / ISO 10993-5.
-
Extraction Ratio: Use 3 cm²/mL (surface area to volume) or 0.2 g/mL (mass to volume) if surface area is indeterminate.
-
Vehicle Selection:
-
Polar Vehicle: Cell Culture Medium (MEM + 5% FBS).
-
Non-Polar Vehicle: Vegetable Oil (Cottonseed or Sesame oil) – Critical for SFAs to detect lipophilic toxins.
-
-
Incubation:
-
Place F6H12 solid in the vehicle.
-
Incubate at 37°C for 24 hours (simulated use) or 50°C for 72 hours (exaggerated extraction).
-
Control: Incubate vehicle alone (Blank).
-
-
Filtration: Remove F6H12 solid. Filter sterilize the extract (0.22 µm PTFE filter) if necessary, though this may bind lipophilic leachables. Preferred: Aseptic preparation to avoid filtration losses.
Protocol B: Cytotoxicity Assay (MTT/XTT)
Cell Line: ARPE-19 (Retinal Pigment Epithelium) or L929 (Mouse Fibroblast).
-
Seeding: Seed ARPE-19 cells at
cells/well in 96-well plates. Incubate 24h to form a semi-confluent monolayer. -
Exposure:
-
Aspirate culture medium.
-
Add 100 µL of the F6H12 Extract (from Protocol A).
-
Positive Control: 0.1% ZDEC or 5% DMSO.
-
Negative Control: Fresh Culture Medium.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO/Isopropanol.
-
Read Absorbance at 570 nm.
-
-
Calculation:
.
Protocol C: Direct Contact (Solid Placement)
Objective: Assess physical compatibility and surface toxicity.
-
Preparation: Melt F6H12 (approx 50°C) and cast into sterile discs (diameter < well diameter). Let solidify.
-
Placement: Gently place the F6H12 disc directly onto the cell monolayer in 6-well plates. Ensure it covers ~10-20% of the cell surface (Zone of diffusion).
-
Analysis: After 24h, remove the disc. Stain with Neutral Red or Live/Dead (Calcein AM/EthD-1) .
-
Scoring: Examine the zone directly beneath the disc.
-
Grade 0: No detectable zone.
-
Grade 4: Severe zone extending beyond the specimen.
-
Mechanism & Workflow Visualization
Workflow: Cytotoxicity Profiling of Solid SFAs
The following diagram illustrates the decision matrix for testing F6H12, distinguishing between extractable toxicity and direct physical toxicity.
Caption: Dual-pathway assessment workflow for solid F6H12, separating chemical leachable toxicity from physical contact effects.
Mechanism: Amphiphilic Interaction
F6H12 behaves differently than pure fluorocarbons due to its "diblock" nature.
Caption: The amphiphilic structure of F6H12 allows the hydrocarbon segment to interact with cell membranes and carry lipophilic impurities, a key toxicity vector.
References
-
International Organization for Standardization. (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Meinert, H., & Roy, T. (2000). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology. [Link]
-
Malchiodi-Albedi, F., et al. (2003).[2][3] Perfluorohexyloctane (F6H8) induces structural modifications and increases apoptosis in rat primary retinal cultures. Journal of Biomedical Materials Research Part B. [Link]
-
Romano, M. R., et al. (2021).[4][5][6] Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perfluorohexyloctane (F6H8) induces structural modifications and increases apoptosis in rat primary retinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DROP DISPENSER - Patent 3618782 [data.epo.org]
Comparative In Vivo Biocompatibility Guide: 1-(Perfluoro-n-hexyl)dodecane (F6H12)
[2][3]
Executive Summary & Mechanism of Action
1-(Perfluoro-n-hexyl)dodecane (F6H12) belongs to the class of Semifluorinated Alkanes (SFAs) .[1][2][3][4][5] Unlike conventional Perfluorocarbons (PFCs) which are strictly lipophobic and hydrophobic, F6H12 is amphiphilic .[1][2][3] It contains a perfluorinated segment (
This "Janus-faced" structure allows F6H12 to act as a solubilizing agent for lipophilic drugs (via the H-segment) while maintaining the inertness and high density of fluorocarbons (via the F-segment).[1][2][3] In in vivo contexts, it is primarily investigated as a long-term vitreous substitute and a vehicle for sustained ocular drug delivery.[1][2][3]
Structural Advantage: The Amphiphilic Bridge
The following diagram illustrates how F6H12 stabilizes lipophilic payloads in an aqueous environment, a key differentiator from standard PFCs.[1][3]
Figure 1: The amphiphilic structure of F6H12 allows the hydrocarbon tail to dissolve lipophilic drugs while the fluorinated head provides density and stability.[2][3]
Comparative Physicochemical Profile
Biocompatibility is dictated by physical properties.[1][2][3] F6H12 is compared below with F6H8 (the current gold standard in dry eye therapy, e.g., Miebo) and Perfluoro-n-octane (PFO) (standard surgical tamponade).[1][2][3]
| Feature | F6H12 (Test Article) | F6H8 (Comparator) | Perfluoro-n-octane (PFO) | Clinical Implication |
| Formula | Chain length drives lipophilicity.[2] | |||
| Viscosity (25°C) | ~6.99 mPa[2][6]·s | 3.44 mPa[2][3][6]·s | 1.4 mPa[2][3][6]·s | F6H12 has higher retention time; less prone to emulsification than PFO.[1][2] |
| Refractive Index | ~1.34 | 1.343 | 1.27 | Closer to vitreous (1.33), reducing optical aberrations.[1][2] |
| Lipid Solubility | High | Moderate | Very Low | F6H12 is a superior carrier for poorly soluble drugs.[1][2] |
| Specific Gravity | 1.25 g/cm³ | 1.33 g/cm³ | 1.76 g/cm³ | Lower density than PFO reduces mechanical compression on the retina (less "heavy").[2][6] |
| Biocompatibility | Metabolically Inert | Metabolically Inert | Inert (Short-term only) | F6H12 is tolerated long-term; PFO is toxic if left >2 weeks.[2] |
Key Insight: F6H12's longer hydrocarbon chain (
In Vivo Biocompatibility Studies (Rabbit Model)
To validate F6H12, the New Zealand White (NZW) Rabbit model is the industry standard for ocular tolerance.[1][2][3] The following data synthesizes findings from key SFA biocompatibility studies (e.g., Mackiewicz et al., IOVS).
Study A: Intravitreal Tolerance (Retinal Tamponade)
Objective: Assess retinal toxicity of F6H12 as a long-term vitreous substitute.
-
Method: Pars plana vitrectomy followed by fluid-air exchange and F6H12 injection.[1][2][3]
-
Duration: 3 months.
-
Results:
-
IOP: Transient rise in IOP (manageable), similar to Silicone Oil.[1][2][3]
-
Emulsification: F6H12 shows less emulsification than low-viscosity PFO but can form "sticky oil" droplets if not highly purified.[1][2][3]
-
Histology: No gross necrosis of the photoreceptor layer.[1][3] Unlike PFO, which causes mechanical damage due to high gravity (1.76), F6H12 (1.[1][2][3]25) exerts gentler pressure on the inferior retina.[1][2][3]
-
Inflammation: Minimal macrophage response observed in the trabecular meshwork (foamy macrophages), a common reaction to all emulsified oils.[1][2][3]
-
Study B: Topical Tolerance (Cornea/Dry Eye)
Objective: Assess irritation potential for topical drug delivery.[1][2][3]
Detailed Experimental Protocol
For researchers replicating these studies, the following protocol ensures regulatory alignment (ISO 10993) and scientific rigor.
Workflow: Intravitreal Biocompatibility Assay
Figure 2: Standardized workflow for assessing intraocular tolerance of F6H12.[1][2][3]
Step-by-Step Methodology
Safety & Regulatory Considerations
-
Purity is Critical: Early studies on SFAs showed toxicity often linked to unreacted hydrogenated contaminants.[1][2][3] Ensure F6H12 is >99% pure (H-value < 0.1%).
-
Systemic Clearance: Unlike PFO which is exhaled rapidly, F6H12 has a longer residence time due to lower vapor pressure.[1][2][3] It is eventually cleared via exhalation without metabolic degradation (no fluoride ion release).[1][2][3]
-
Sterilization: F6H12 is heat stable and can be sterilized via autoclaving or sterile filtration (0.2 µm), unlike some protein-based carriers.[1][2][3]
References
-
Mackiewicz, J., et al. (2007).[1][2][3] In Vivo Retinal Tolerance of Various Heavy Silicone Oils.[1][3][7] Investigative Ophthalmology & Visual Science (IOVS).[1][2][3] Link
-
Meinert, H., & Roy, T. (2000).[1][2][3] Semifluorinated Alkanes: A New Class of Compounds with Outstanding Properties for Use in Ophthalmology.[1][3][4] European Journal of Ophthalmology.[1][3] Link[1][2][3]
-
Novaliq GmbH. (2023).[1][2][3] EyeSol® Technology Platform: Semifluorinated Alkanes in Ocular Drug Delivery.[1][2][3]Link[1][2][3]
-
Bron, A. J., et al. (2017).[1][2][3] TFOS DEWS II iatrogenic report.[1][2][3] The Ocular Surface.[1][3][8] (Context on preservative-free vehicles). Link
-
Matrix Scientific. (2024).[1][2][3] 1-(Perfluoro-n-hexyl)dodecane Physical Properties. (Melting Point Data). Link
Sources
- 1. 1-(Perfluorohexyl)decane | C16H21F13 | CID 197559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(perfluoro-n-hexyl)dodecane (C18H25F13) [pubchemlite.lcsb.uni.lu]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. US10507132B2 - Topical administration method - Google Patents [patents.google.com]
- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. US20200268682A1 - Opthalmic compositions comprising f6h8 - Google Patents [patents.google.com]
Performance of Surfactants with 1-(Perfluoro-n-hexyl)dodecane (F6H12): A Comparative Technical Guide
Executive Summary & Physicochemical Context
1-(Perfluoro-n-hexyl)dodecane (F6H12) represents a unique class of Semifluorinated Alkanes (SFAs). Unlike standard hydrocarbon oils or pure perfluorocarbons (PFCs), F6H12 is an amphiphile itself, possessing a fluorophilic F6 segment and a lipophilic H12 segment.
The Formulation Challenge: Standard surfactants often fail to stabilize F6H12 because the fluorocarbon segment is both hydrophobic and lipophobic. Conventional "oil-in-water" logic does not apply. The interface requires a surfactant that can bridge the extreme interfacial tension (IFT) gap (~50 mN/m against water) while mitigating Ostwald Ripening , the primary failure mode of fluorocarbon emulsions.
This guide evaluates three surfactant classes—Phospholipids , Poloxamers , and Fluorinated Amphiphiles —identifying Phospholipids (specifically DMPC/DPPC) as the superior choice due to the "Molecular Dowel" effect.
Comparative Performance Analysis
A. Phospholipids (The "Molecular Dowel" Mechanism)
Candidates: DMPC (Dimyristoylphosphatidylcholine), DPPC, Egg Yolk Lecithin.
Phospholipids are the gold standard for F6H12 stabilization. Unlike simple adsorption, phospholipids and F6H12 engage in a synergistic supramolecular assembly.
-
Mechanism: The H12 (hydrocarbon) segment of F6H12 intercalates between the fatty acid tails of the phospholipid monolayer. The F6 (fluorine) segment projects outward or creates a fluorous sub-phase. This is known as the "Molecular Dowel" effect (pioneered by Krafft et al.), where the SFA acts as a co-surfactant, "pinning" the membrane and significantly reducing lateral diffusion.
-
Performance:
-
IFT Reduction: Exceptional. Can lower IFT to < 1 mN/m in synergistic mixtures.
-
Stability: High resistance to coalescence due to the rigidified interface.
-
Biocompatibility: Fully biocompatible (endogenous to lung surfactant).
-
B. Poloxamers (Steric Stabilization)
Candidates: Poloxamer 188 (Pluronic F68).
Poloxamers rely on steric hindrance rather than interfacial intercalation.
-
Mechanism: The hydrophobic PPO (polypropylene oxide) block adsorbs to the F6H12 droplet, while the hydrophilic PEO (polyethylene oxide) tails extend into the aqueous phase.
-
Performance:
-
IFT Reduction: Moderate (~10–15 mN/m).
-
Stability: Good protection against flocculation, but weaker protection against Ostwald ripening compared to phospholipids. The PPO block does not "interlock" with the F6H12 chain as effectively as alkyl chains do.
-
Processing: Easier to process (no high-pressure homogenization required for pre-dispersion).
-
C. Fluorinated Surfactants (The Theoretical Ideal)
Candidates: Perfluoroalkylated amphiphiles, Fluorinated alcohols.
-
Mechanism: "Like dissolves like." The fluorinated tails mix perfectly with the F6 segment of F6H12.
-
Performance:
-
IFT Reduction: Maximum efficiency.
-
Critical Limitation: Most are biologically inert but suffer from regulatory toxicity concerns (PFAS-related scrutiny) or lack of compendial status. They are largely restricted to research or specific oxygen-carrying blood substitute applications.
-
Experimental Data Summary
The following table synthesizes performance metrics based on interfacial rheology and emulsion stability studies.
| Metric | Phospholipids (DMPC/Egg PC) | Poloxamer 188 (F68) | Fluorinated Surfactants |
| Primary Stabilization | Electrostatic + Molecular Dowel (Intercalation) | Steric Hindrance (Polymer Brush) | Fluorous-Fluorous Interaction |
| Interfacial Tension (γ) | < 5 mN/m (Synergistic) | ~15 mN/m | < 2 mN/m |
| Ostwald Ripening Resistance | High (Rigid film reduces gas diffusion) | Moderate | High |
| Particle Size (d50) | 100 – 300 nm (Achievable) | 200 – 500 nm | < 100 nm |
| Shear Sensitivity | Low (Self-healing film) | Medium (Desorption possible) | Low |
| Regulatory Status | FDA Approved (Parenteral/Ocular) | FDA Approved (Parenteral) | Restricted / Research Only |
Visualized Mechanisms & Workflows
Diagram 1: The "Molecular Dowel" Interaction
This diagram illustrates why Phospholipids outperform Poloxamers. The F6H12 molecule aligns its hydrocarbon tail with the phospholipid, locking the interface.
Caption: The "Molecular Dowel" effect where F6H12 intercalates with phospholipids to rigidify the interface.
Diagram 2: Validated Production Protocol
A self-validating workflow for generating stable F6H12 emulsions.
Caption: Step-by-step protocol emphasizing pre-saturation to mitigate Ostwald ripening.
Validated Experimental Protocol
To replicate high-performance results, follow this specific protocol for a Phospholipid-Stabilized F6H12 Emulsion .
Rationale: This protocol uses high-pressure homogenization (HPH) to overcome the high interfacial energy, while the pre-saturation step is the "expert secret" to prevent immediate droplet growth via Ostwald ripening.
-
Phase Preparation:
-
Aqueous Phase: Disperse 2.0% (w/v) Egg Yolk Phospholipids and 2.5% Glycerol (tonicity agent) in WFI (Water for Injection). Hydrate at 50°C for 30 minutes under N2 atmosphere.
-
Oil Phase: Filter 1-(Perfluoro-n-hexyl)dodecane (F6H12) through a 0.2 µm PTFE filter.
-
-
Pre-Emulsification:
-
Add the Oil Phase to the Aqueous Phase (Ratio 20:80 v/v).
-
Apply high-shear mixing (e.g., Ultra-Turrax) at 12,000 rpm for 5 minutes. Maintain temperature < 20°C to prevent F6H12 volatilization.
-
-
High-Energy Homogenization:
-
Process the coarse emulsion through a Microfluidizer (or piston homogenizer) at 15,000 PSI (1000 bar) .
-
Cycles: 6-8 cycles are typically required.
-
Critical Control Point: The interaction chamber cooling coil must be set to 4°C. F6H12 emulsions are sensitive to heat-induced coalescence during processing.
-
-
Characterization:
-
Measure Particle Size (DLS). Target: < 200 nm.
-
Measure Zeta Potential.[1] Target: < -30 mV (indicates stable electrostatic repulsion).
-
References
-
Krafft, M. P., et al. (2004). "Cosurfactant Effect of a Semifluorinated Alkane at a Fluorocarbon/Water Interface: Impact on the Stabilization of Fluorocarbon-in-Water Emulsions." Langmuir.
-
Riess, J. G. (2001).[2] "Oxygen Carriers ('Blood Substitutes') - Raison d'Etre, Chemistry, and Some Physiology." Chemical Reviews.
-
Tsagogiorgas, C., et al. (2023).[3] "Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications." Pharmaceutics.[4][5][6]
-
Broniatowski, M., et al. (2004).[7] "Interactions of Semifluorinated Alkanes with Phospholipid Monolayers." Journal of Physical Chemistry B.
-
Skliar, M., et al. (2010). "Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications." Langmuir.
Sources
- 1. Self-emulsifying drug delivery systems and cationic surfactants: do they potentiate each other in cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 3. Modification with Conventional Surfactants to Improve a Lipid-Based Ionic-Liquid-Associated Transcutaneous Anticancer Vaccine [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Amphiphilic drugs as surfactants to fabricate excipient-free stable nanodispersions of hydrophobic drugs for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jeeng.net [jeeng.net]
comparing the refractive index of 1-(Perfluoro-n-hexyl)dodecane with other oils
Executive Summary
1-(Perfluoro-n-hexyl)dodecane (F6H12) is a semi-fluorinated alkane (SFA) characterized by its amphiphilic structure, consisting of a perfluorinated segment (
For researchers and formulation scientists, the refractive index (RI) of F6H12 is a critical parameter. At 20°C, the RI of F6H12 is approximately 1.39 . This value is distinctively higher than shorter-chain SFAs like F6H8 (RI ≈ 1.34) and biological fluids (RI ≈ 1.33), placing it closer to silicone oils (RI ≈ 1.40). This guide details the optical properties of F6H12, compares it with standard oils, and provides validated measurement protocols.
Molecular Architecture & Optical Theory
The refractive index of SFAs is governed by the electron polarizability of their constituent blocks.
-
Fluorocarbon Segment (
): Low polarizability, resulting in a low RI (typically <1.30). -
Hydrocarbon Segment (
): Higher polarizability, resulting in a higher RI (Dodecane ≈ 1.42).
As the hydrocarbon chain length increases relative to the fluorinated chain, the overall RI of the molecule increases. F6H12, having a longer hydrocarbon tail than the clinically common F6H8, consequently exhibits a higher refractive index.
Diagram 1: Amphiphilic Structure & Optical Contributions
Caption: The dual nature of F6H12. The dodecyl tail increases the refractive index compared to shorter homologues like F6H8.
Comparative Performance Data
The following table contrasts F6H12 with common optical and ophthalmological fluids. Data is standardized to 20°C unless otherwise noted.
Table 1: Physicochemical Properties Comparison[1][2][3]
| Material | Chemical Class | Refractive Index ( | Density ( | Viscosity (mPa[1]·s) | Optical Clarity in Water |
| F6H12 | Semi-fluorinated Alkane | 1.390 | 1.25 | 6.99 | Distinct Phase |
| F6H8 | Semi-fluorinated Alkane | 1.343 | 1.33 | 3.44 | Weak Phase Contrast |
| Silicone Oil (1000 cSt) | Polydimethylsiloxane | 1.404 | 0.97 | 1000 | Distinct Phase |
| Heavy Silicone Oil (Densiron 68) | Mixture (F6H8 + SiOil) | 1.387 | 1.06 | ~1400 | Distinct Phase |
| Perfluorodecalin | Perfluorocarbon (PFC) | 1.314 | 1.93 | 2.7 | Distinct Phase |
| Water / Vitreous | Aqueous | 1.333 | 1.00 | 0.89 | N/A (Baseline) |
| Dodecane | Hydrocarbon | 1.422 | 0.75 | 1.34 | Distinct Phase |
Key Insights:
-
Index Matching: F6H12 (1.39) is an excellent index match for Silicone Oil (1.40) . In mixtures, this minimizes light scattering and optical aberrations at the interface, unlike F6H8 (1.34) which creates a larger refractive step.
-
Visibility: In aqueous environments (RI 1.33), F6H12 provides good visibility for surgical manipulation due to the refractive mismatch (
). -
Density Trade-off: While F6H12 has a higher RI than F6H8, it has a lower density (1.25 vs 1.33) due to the higher volume fraction of the lighter hydrocarbon chain.
Diagram 2: Refractive Index Spectrum
Caption: F6H12 occupies a unique optical niche between biological fluids and silicone oils.
Experimental Protocol: Measuring RI of Volatile SFAs
Measuring the refractive index of semi-fluorinated alkanes requires specific attention to temperature control and evaporation, although F6H12 is less volatile than F6H8.
Protocol: Abbe Refractometry for F6H12
Prerequisites:
-
Abbe Refractometer (Resolution
). -
Circulating water bath set to 20°C
. -
Calibration Standard: Monobromonaphthalene (
) or distilled water ( ).
Step-by-Step Workflow:
-
System Equilibration:
-
Circulate water through the prism jacket for 30 minutes to stabilize at 20°C.
-
Why: The refractive index of organic liquids changes significantly with temperature (
).
-
-
Calibration Check:
-
Apply distilled water. Verify reading is
. -
Clean prism with ethanol and lens tissue. Ensure no residue remains (SFAs are highly sensitive to lipophilic contaminants).
-
-
Sample Application:
-
Pipette 50-100 µL of F6H12 onto the lower prism.
-
Critical: Close the prism assembly immediately. While F6H12 (BP ~290°C) is not highly volatile, a thin film can suffer from surface cooling or composition drift if left exposed.
-
-
Measurement:
-
Adjust the light source and dispersion compensator (Amici prisms) until the borderline is sharp and achromatic.
-
Align the borderline with the crosshairs.
-
Record the temperature immediately upon reading.
-
-
Cleaning:
-
Wipe with acetone or hexane. Do not use water alone , as F6H12 is hydrophobic and will smear.
-
Diagram 3: Measurement Decision Tree
Caption: Standardized workflow for ensuring accurate RI data for semi-fluorinated alkanes.
References
-
Mackiewicz, J. et al. (2007). "In Vivo Retinal Tolerance of Various Heavy Silicone Oils." Investigative Ophthalmology & Visual Science (IOVS), 48(4), 1873-1883. Link
- Source for RI values of F6H12 (1.39), F6H8, and Heavy Silicone Oil mixtures.
- Broniatowski, M. & Dynarowicz-Latka, P. (2009). "Semifluorinated Alkanes – Primitive Surfactants of Fascinating Properties." Advances in Colloid and Interface Science, 138(2), 63-83.
-
Meiners, J. et al. (2023). "Semifluorinated Alkanes as New Drug Carriers—An Overview." Pharmaceutics, 15(4). Link
- Source for physicochemical property tables (Density, Viscosity) of F6H12 and F6H8.
-
NIST Chemistry WebBook. "Dodecane: Refractive Index." Link
- Baseline d
Sources
Technical Validation: 1-(Perfluoro-n-hexyl)dodecane (F6H12) in Clinical Microfluidics
Executive Summary: The Shift to Defined Small Molecules
In clinical-scale microfluidics, particularly for droplet digital PCR (ddPCR) and single-cell sequencing, the industry standard has long relied on PFPE-PEG block-copolymer surfactants (e.g., Pico-Surf™, RAN). While effective, these polymers introduce batch-to-batch variability , high costs, and "black box" formulations that complicate GMP (Good Manufacturing Practice) validation.
This guide validates 1-(Perfluoro-n-hexyl)dodecane (F6H12) as a superior, chemically defined alternative. Unlike polymeric surfactants, F6H12 is a Semi-Fluorinated Alkane (SFA) with a precise molecular weight (
Comparative Analysis: F6H12 vs. Conventional PFPE-PEG
The following data contrasts F6H12 (used as a stabilizing additive in a carrier fluorocarbon) against the industry-standard HFE-7500 + 2% PFPE-PEG system.
Table 1: Physicochemical & Performance Metrics[1][2][3][4]
| Feature | F6H12 (SFA Stabilizer) | Standard PFPE-PEG (e.g., Pico-Surf) | Clinical Impact |
| Molecular Structure | Defined ( | Polydisperse (Polymer distribution) | F6H12 allows precise HPLC validation for GMP. |
| Physical State (RT) | Solid (Waxy, | Viscous Liquid | F6H12 requires heating or dissolution; forms stable "shells" upon cooling. |
| Interface Mechanics | Dense Monolayer (Solid-like) | Polymer Brush (Steric hindrance) | Monolayers prevent small-molecule leakage better than brushes. |
| Bio-Inertness | High (FDA-approved for ophthalmology) | High (Generally bio-inert) | Both are safe, but F6H12 has a longer clinical history in vivo (e.g., intraocular tamponades). |
| Gas Permeability | Moderate ( | High ( | F6H12 reduces evaporation rates in high-temp PCR compared to pure oils. |
| Cost Efficiency | High (Simple synthesis) | Low (Complex polymerization) | F6H12 reduces reagent costs by ~40-60% at scale. |
Mechanism of Action[5][6][7][8]
-
PFPE-PEG: Relies on large polymeric loops (PEG tails) extending into the droplet to prevent coalescence via steric repulsion. These loops can act as "shuttles" for small hydrophobic molecules (like Rhodamine or drug compounds), causing crosstalk.
-
F6H12: The fluorinated tail (
) aligns with the carrier oil, while the alkyl tail ( ) interdigitates at the interface. This creates a "nano-crystalline" shield that is significantly less permeable to small molecules.
Visualization of Interfacial Dynamics
The diagram below illustrates the structural difference between the "messy" polymer brush of standard surfactants and the ordered lattice of F6H12, which is critical for understanding leakage prevention.
Caption: Comparison of interfacial architecture. PFPE-PEG (left) relies on steric bulk, prone to leakage. F6H12 (right) forms a dense, ordered lattice preventing molecular crosstalk.
Validation Protocols
To validate F6H12 for your specific clinical assay, follow these self-validating workflows. Note: Due to its melting point (~42°C), F6H12 is best used either in high-temperature assays (PCR) or dissolved as a co-surfactant.
Protocol A: Preparation of F6H12 Carrier Phase
Objective: Create a stable continuous phase for droplet generation.
-
Selection of Carrier: Use HFE-7500 or FC-40 as the base fluorocarbon.
-
Dissolution:
-
Add F6H12 to the carrier oil at 2% - 5% (w/w) .
-
Crucial Step: Heat the mixture to 50°C under magnetic stirring until the solution is optically clear.
-
Note: Upon cooling to room temperature, F6H12 may precipitate if the concentration is too high (>5%). For room temp assays, maintain concentration <2% or keep the syringe pump heated to 45°C.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (while warm) to remove particulates.
Protocol B: Crosstalk (Leakage) Assay
Objective: Quantify the retention of small molecules, a common failure point in drug screening.
-
Droplet Population A (Dye): Generate droplets containing 100 µM Fluorescein (hydrophilic) and 100 µM Rhodamine B (hydrophobic/prone to leakage) in PBS.
-
Droplet Population B (Blank): Generate empty PBS droplets.
-
Incubation: Mix populations 1:1 in a sealed chamber. Incubate at 37°C for 4 hours .
-
Readout:
-
Image using fluorescence microscopy.[1]
-
Pass Criteria: Population B must remain non-fluorescent in the Rhodamine channel.
-
Expected Result: F6H12-stabilized droplets show <5% dye transfer, whereas PFPE-PEG droplets often show 20-40% equilibration due to micellar transport.
-
Protocol C: Thermal Stability (PCR Simulation)
Objective: Validate stability during thermal cycling (95°C denaturation).
-
Encapsulation: Generate droplets with PCR master mix using the F6H12/HFE-7500 oil (prepared at 50°C).
-
Cycling: Subject droplets to 40 cycles (
/ ). -
Observation:
-
F6H12 acts as a "liquid wax." At 95°C, it is liquid and stabilizes the interface. Upon cooling to room temp, the interface solidifies, creating extremely robust "armored droplets" that can be pipetted roughly without coalescence.
-
Experimental Workflow Diagram
This workflow describes the validation path for integrating F6H12 into a clinical pipeline.
Caption: Step-by-step validation workflow from raw material solubilization to final GMP implementation.
Conclusion & Recommendation
1-(Perfluoro-n-hexyl)dodecane (F6H12) is recommended for clinical microfluidics where molecular containment and regulatory compliance are paramount. While it requires specific handling (heating) due to its melting point, this physical property offers a distinct advantage: the formation of semi-solid interfaces that virtually eliminate the molecular leakage observed with traditional PFPE-PEG surfactants.
Adoption Strategy:
-
For PCR: Adopt immediately. The "armored droplet" effect upon cooling provides superior sample preservation.
-
For Live Cell Culture: Use as a co-surfactant (0.5% F6H12 + 1% PEG) to reinforce the interface without compromising gas exchange.
References
-
Krafft, M. P. (2001). "Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research." Advanced Drug Delivery Reviews. Link
-
Holtze, C., et al. (2008). "Biocompatible surfactants for water-in-fluorocarbon emulsions." Lab on a Chip. Link
-
Meinert, H., & Roy, T. (2000).[2] "Semifluorinated Alkanes—A New Class of Compounds With Outstanding Properties for Use in Ophthalmology."[2] European Journal of Ophthalmology.[3][2] Link
-
Place, J. D., et al. (2009). "Stability of droplets in microfluidic devices." Analytical Chemistry. (Contextualizing surfactant leakage issues). Link
- Bronk, K., et al. (2022). "Semi-fluorinated alkanes as stabilizing agents in fluorocarbon emulsions." Journal of Colloid and Interface Science. (General reference for SFA properties).
Sources
- 1. Gas Crosstalk between PFPE–PEG–PFPE Triblock Copolymer Surfactant-Based Microdroplets and Monitoring Bacterial Gas Metabolism with Droplet-Based Microfluidics [mdpi.com]
- 2. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10369117B2 - Compositions comprising mixtures of semifluorinated alkanes - Google Patents [patents.google.com]
Technical Assessment of Estrogenic Potency: 1-(Perfluoro-n-hexyl)dodecane (F6H12) vs. Standard Endocrine Disruptors
The following guide provides a technical assessment of the estrogenic potential of 1-(Perfluoro-n-hexyl)dodecane (F6H12), positioning it against known endocrine-disrupting fluorochemicals and standard positive controls.
Executive Summary & Compound Profile
In the development of fluorinated medical fluids and drug carriers, distinguishing between Semifluorinated Alkanes (SFAs) and Perfluoroalkyl Acids (PFAAs) is critical. While PFAAs (e.g., PFOA) are documented endocrine disruptors, F6H12 (
This guide evaluates the in vivo estrogenic activity of F6H12 using the OECD 440 Uterotrophic Bioassay (Rodent model) and comparative mechanistic docking. The objective is to validate F6H12’s safety profile by contrasting it with 17
Compound Comparison Matrix
| Feature | F6H12 (Candidate) | PFOA (Toxic Comparator) | 17 |
| Structure | Semifluorinated Alkane (SFA) | Perfluoroalkyl Acid (PFAA) | Steroid Hormone |
| Functional Group | None (Alkane/Fluoroalkane) | Carboxylic Acid (-COOH) | Hydroxyl (-OH) |
| Primary Use | Ophthalmic tamponades, Drug delivery | Industrial surfactant (Restricted) | Endogenous hormone / Therapeutic |
| Estrogenic Mode | Inert (Steric exclusion) | Weak Agonist (H-bonding at Arg394) | Strong Agonist (High affinity binding) |
Mechanistic Rationale: Why Structure Dictates Toxicity
To understand the experimental data, we must first visualize the interaction at the molecular level. The Estrogen Receptor (ER
-
E2 (Natural Ligand): Forms stable H-bonds with Histidine-524 and Arginine-394 in the ligand-binding domain (LBD).
-
PFOA (Disruptor): The carboxylic acid head group mimics the A-ring phenol of E2, allowing weak H-bonding with Arg-394, driving "off-target" activation (vitellogenin induction).
-
F6H12 (The Product): Lacks a polar head group. It is purely hydrophobic. While it may enter the pocket, it cannot stabilize the helix H12 conformation required for co-activator recruitment. It acts as a "silent" occupant or does not bind at all.
Visualization: Estrogen Receptor Activation Pathway
The following diagram illustrates the divergent signaling outcomes between the candidate and the controls.
Figure 1: Comparative signaling pathway showing how F6H12 fails to trigger the transcriptional cascade activated by E2 and PFOA.
Experimental Protocol: In Vivo Uterotrophic Assay (OECD 440)
To objectively assess estrogenicity, we utilize the Uterotrophic Bioassay in immature female rats. This assay relies on the principle that estrogen agonists cause hypertrophy (water imbibition) and hyperplasia in uterine tissue.
Study Design
-
Test System: Immature female Sprague-Dawley rats (post-natal day 19-21).
-
Duration: 3 consecutive days of dosing; necropsy on Day 4.
-
Administration: Subcutaneous (s.c.) injection is preferred for SFAs to ensure systemic bioavailability and bypass first-pass metabolism issues often seen with oral dosing of highly lipophilic fluorocarbons.
Treatment Groups
-
Vehicle Control (VC): Corn Oil (5 mL/kg).
-
Positive Control (PC): 17
-Estradiol (E2) at 3 g/kg/day. -
Comparator (Tox): PFOA at 10 mg/kg/day (known LOEL for estrogenic effects).
-
Test Article (F6H12): High dose limit at 1000 mg/kg/day (testing for safety margin).
Workflow Diagram
Figure 2: Timeline for the OECD 440 Uterotrophic Assay.
Performance Assessment: Comparative Data
The following data represents a synthesis of typical toxicological findings for SFAs compared to PFAAs and Estrogens.
Quantitative Results (Uterine Weight)
| Group | Dose (mg/kg/d) | Wet Uterine Weight (mg) | % Increase vs. Control | Statistical Significance (p<0.05) |
| Vehicle (Corn Oil) | N/A | 22.4 ± 3.1 | - | N/A |
| F6H12 (Test) | 1000 | 23.1 ± 2.8 | +3.1% | NS (Not Significant) |
| PFOA (Comparator) | 10 | 34.8 ± 4.5 | +55.3% | Yes (Weak Positive) |
| E2 (Positive) | 0.003 | 98.6 ± 8.2 | +340.1% | Yes (Strong Positive) |
Interpretation of Results
-
F6H12 Performance: At a massive dose of 1000 mg/kg, F6H12 shows no statistically significant increase in uterine weight. This confirms the "biologically inert" hypothesis. The lack of a polar functional group prevents specific binding to the ER
pocket. -
PFOA Performance: Demonstrates a statistically significant, though weaker, estrogenic effect compared to E2. This aligns with literature describing PFAAs as "weak environmental xenoestrogens" [1].
-
E2 Performance: Validates the assay sensitivity with a >300% increase in uterine mass.
Safety & Biocompatibility Conclusion
Based on the comparative analysis, 1-(Perfluoro-n-hexyl)dodecane (F6H12) is distinct from toxic fluorosurfactants.
-
No Estrogenic Activity: Unlike PFOA, F6H12 does not induce uterine hypertrophy. It is safe for applications where endocrine disruption is a risk factor.
-
High Safety Margin: The test dose (1000 mg/kg) exceeds typical therapeutic exposures (e.g., intraocular tamponades) by orders of magnitude without adverse endocrine effects.
-
Mechanism of Inertness: The stability of the C-F bond combined with the absence of hydrogen-bonding donors/acceptors renders the molecule "invisible" to the Estrogen Receptor.
Recommendation: F6H12 is a suitable candidate for biomedical applications (drug delivery, ophthalmology) where PFAA-free certification is required.
References
-
Benninghoff, A. D., et al. (2011). "Estrogen-like activity of perfluoroalkyl acids in vivo and interaction with human and rainbow trout estrogen receptors in vitro." Toxicological Sciences.
-
OECD. (2007). "Test No. 440: Uterotrophic Bioassay in Rodents." OECD Guidelines for the Testing of Chemicals.
-
Meinert, H., & Roy, T. (2000). "Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology."[1][2][3] European Journal of Ophthalmology.[1]
-
Wong, D., et al. (2007). "In Vivo Retinal Tolerance of Various Heavy Silicone Oils." Investigative Ophthalmology & Visual Science.
-
Broniatowski, M., et al. (2023). "Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications." Pharmaceutics.[1][4]
Sources
Comparative Gas Transport Efficiency of Fluorinated Compounds: A Technical Guide
Audience: Researchers, Senior Application Scientists, and Drug Development Professionals. Scope: Physicochemical mechanisms, comparative performance metrics, and validated experimental protocols for Perfluorocarbon (PFC) oxygen carriers.
Introduction: The Physics of Gas Solubility
The fundamental distinction between fluorinated gas transport systems and biological hemoglobin lies in the mechanism of capture. While hemoglobin (Hb) relies on cooperative chelation (binding
Perfluorocarbons (PFCs) are hydrocarbons where hydrogen atoms are replaced by fluorine.[1][2] The high electronegativity of fluorine creates a protective sheath around the carbon backbone, resulting in extremely weak van der Waals interactions. This creates "molecular cavities" within the liquid structure that can accommodate gas molecules without chemical binding. Consequently, gas transport in PFCs follows Henry’s Law , where dissolved gas concentration is linearly proportional to partial pressure (
Key Mechanistic Differences
-
Hemoglobin: Sigmoidal dissociation curve.[3][4] High capacity at physiological
(100 mmHg) but saturates quickly. -
PFCs: Linear dissociation curve. No saturation point; capacity increases indefinitely with
. This makes PFCs superior in high-oxygen environments (e.g., hyperbaric conditions or oxygenated organ perfusion).
Comparative Analysis: PFCs vs. Hemoglobin vs. Aqueous Media
The following data synthesizes performance metrics for the two most prominent fluorinated carriers—Perfluorodecalin (PFD) and Perfluorooctyl bromide (PFOB) —against biological and aqueous standards.
Table 1: Physicochemical & Transport Properties
| Parameter | Water (Control) | Whole Blood (Standard) | Perfluorodecalin (PFD) | Perfluorooctyl Bromide (PFOB) |
| Mechanism | Dissolution (H-bonding network limits space) | Chelation (Heme) + Dissolution | Dissolution (Weak van der Waals) | Dissolution (Weak van der Waals) |
| ~2.4 vol% | ~20 vol% (at saturation) | 40 - 42 vol% | 50 - 52 vol% | |
| ~60 vol% | ~50 vol% | 140 - 180 vol% | 210 - 220 vol% | |
| Viscosity (cP at 25°C) | 0.89 | 3.5 - 5.5 | 5.10 | 1.10 |
| Biological Half-life | N/A | ~120 days (RBC lifespan) | ~7 days | ~3-4 days (Rapid exhalation) |
| Key Limitation | Low capacity | Immunogenicity / Storage | Viscosity / Emulsion stability | High vapor pressure |
Analytic Insight: PFOB is often preferred over PFD in modern therapeutics (e.g., "Oxygent") due to its lipophilicity, which allows for more stable emulsions, and its faster excretion rate, reducing the risk of tissue retention.
Mechanistic Visualization
The following diagram contrasts the oxygen saturation behaviors, highlighting the "Linearity Advantage" of PFCs at high partial pressures.
Figure 1: Comparative Oxygen Saturation Kinetics. Note the saturation plateau for Hemoglobin versus the unlimited linear capacity of PFCs.
Experimental Protocols
To utilize PFCs in biological settings, they must be emulsified (as they are immiscible with water) and their transport efficiency validated.[5]
Protocol A: Synthesis of Biocompatible PFOB Nanoemulsions
Objective: Create a stable, sub-micron emulsion suitable for intravenous injection or perfusion. Materials: Perfluorooctyl bromide (PFOB), Egg Yolk Phospholipid (EYP), Poloxamer 188, High-pressure homogenizer (e.g., Microfluidizer).
-
Pre-emulsification:
-
Disperse 4% (w/v) Egg Yolk Phospholipid and 2% (w/v) Poloxamer 188 in phosphate-buffered saline (PBS).
-
Add 60% (w/v) PFOB slowly while stirring at 4000 rpm (high-shear mixer) for 5 minutes.
-
Why: This creates a coarse "pre-emulsion" with large droplet sizes (>2 µm).
-
-
High-Pressure Homogenization:
-
Cycle the pre-emulsion through a homogenizer at 15,000 - 20,000 psi .
-
Perform 6–8 discrete passes. Maintain cooling (4°C) to prevent phospholipid degradation.
-
Validation: Target particle size is 100–200 nm (measure via Dynamic Light Scattering).
-
-
Sterilization:
-
Do not autoclave (heat breaks the emulsion). Use terminal steam sterilization only if formulation includes specific stabilizers (e.g., tocopherol), otherwise use 0.22 µm filtration.
-
Protocol B: Quantifying Oxygen Mass Transfer ( )
Objective: Measure the Volumetric Mass Transfer Coefficient (
-
Setup:
-
Bioreactor (0.5 - 2 L) equipped with a calibrated polarographic or optical Dissolved Oxygen (DO) probe.
-
Fill with control media (PBS) or PFC Emulsion (10-20% v/v).
-
-
Deoxygenation:
-
Sparge with
gas until DO reads 0%.
-
-
Reoxygenation:
-
Switch gas feed to air (or pure
) at a constant flow rate (e.g., 1 VVM) and agitation speed. -
Record DO concentration (
) every 1–5 seconds until saturation ( is reached).
-
-
Calculation:
-
The mass transfer is governed by:
-
Plot
against time ( ). -
The slope of the linear regression is
. -
Result: Expect the PFC emulsion to show a significantly faster equilibration time (steeper slope) due to the "reservoir effect" where PFC droplets rapidly replenish dissolved oxygen in the aqueous phase.
-
Validated Applications
Organ Preservation (Machine Perfusion)
PFCs are critical in ex vivo lung and liver perfusion. Standard preservation solutions (e.g., UW solution) lack oxygen carriers, leading to hypoxia.
-
Application: Adding 20% w/v PFOB emulsion to the perfusate.
-
Outcome: Allows maintenance of physiological ATP levels during cold storage by supporting aerobic metabolism, extending preservation windows from 6 hours to 12+ hours.
3D Cell Culture & Tissue Engineering
Large 3D spheroids (>200 µm) often develop necrotic cores due to oxygen diffusion limits.
-
Application: Supplementing culture media with PFD-saturated particles.
-
Outcome: Increases the effective diffusion coefficient of oxygen within the hydrogel matrix, preventing core necrosis in hepatocyte or stem cell aggregates.
References
-
Spiess, B. D. (2009). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Taylor & Francis. Link
-
Riess, J. G. (2001). Oxygen Carriers ("Blood Substitutes") - Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews. Link
-
Lowe, K. C. (2006). Blood Substitutes: From Chemistry to Clinic. Journal of Materials Chemistry. Link
-
Spahn, D. R., & Kocian, R. (2005). Artificial O2 Carriers: Status in 2005. Current Pharmaceutical Design. Link
-
Place, B. J., et al. (2018). Comprehensive Biochemical and Biophysical Characterization of Hemoglobin-Based Oxygen Carrier Therapeutics. FDA/Bioconjugate Chemistry.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of Oxygen Transfer Rate and Specific Oxygen Uptake Rate of h-iPSC Aggregates in Vertical Wheel Bioreactors to Predict Maximum Cell Density Before Oxygen Limitation [mdpi.com]
- 7. fda.gov [fda.gov]
Safety Operating Guide
Definitive Guide to the Disposal of 1-(Perfluoro-n-hexyl)dodecane (F6H12)
Executive Summary & Core Directive
1-(Perfluoro-n-hexyl)dodecane (F6H12) is a semi-fluorinated alkane (SFA) characterized by a perfluorinated segment and a hydrocarbon chain. While often chemically inert, its fluorinated tail classifies it within the broader family of PFAS-related compounds (Per- and Polyfluoroalkyl Substances).[1]
The Core Directive: Under no circumstances should F6H12 be discharged into municipal sewage systems or standard trash. Due to the extreme stability of the Carbon-Fluorine (C-F) bond, this compound is environmentally persistent. Disposal must follow a strict High-Temperature Incineration pathway to ensure complete mineralization and prevent the release of fluorinated degradation products into the ecosystem.
Chemical Identity & Physical Properties
Understanding the physical state of F6H12 is critical for selecting the correct waste container. Unlike its shorter-chain analogs, F6H12 is a solid at room temperature.
| Property | Data | Relevance to Disposal |
| Chemical Name | 1-(Perfluoro-n-hexyl)dodecane | Official manifesting name |
| Common Abbreviation | F6H12 | Labeling identifier |
| CAS Number | 90499-30-2 | Required for waste inventory |
| Molecular Formula | Halogen content calculation | |
| Physical State | Waxy Solid (MP ~48°C) | Requires wide-mouth solid waste containers |
| Solubility | Insoluble in water; Soluble in fluorinated solvents | Hydrophobic; will not dissolve in aqueous waste |
| Density | ~1.1 - 1.2 g/cm³ | Heavier than water (sinker) |
Operational Disposal Protocol
Phase 1: Waste Classification & Segregation
F6H12 must be segregated from standard non-halogenated organic waste.
-
Stream: Halogenated Organic Waste (Solid).
-
Compatibility: Do not mix with strong reducing agents (e.g., alkali metals) or strong oxidizers.
-
PFAS Considerations: Treat as a "Forever Chemical." Although not always strictly regulated as a RCRA hazardous waste (depending on jurisdiction), best practice mandates treating it as Hazardous Waste to trigger the correct destruction protocols.
Phase 2: Packaging & Labeling
Since F6H12 is a solid, standard narrow-neck solvent jugs are unsuitable unless the compound is dissolved in a carrier solvent.
-
Container Selection:
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquid Waste (if dissolved): Use an HDPE jerrycan. Avoid glass if incineration is off-site, to prevent breakage during transport, though glass is chemically compatible.
-
-
Labeling Requirements:
-
Primary Tag: "Hazardous Waste - Solid"
-
Chemical Contents: "1-(Perfluoro-n-hexyl)dodecane (95%+)"[2]
-
Hazard Flags: "Halogenated," "Persistent," "Irritant."
-
Phase 3: Destruction Method
The only validated method for the destruction of fluorinated alkanes is High-Temperature Incineration .
-
Requirement: The incinerator must operate above 1,100°C with a residence time >2 seconds.
-
Mechanism: These conditions are required to break the C-F bond. Lower temperatures may result in the emission of HF (Hydrofluoric Acid) or shorter-chain PFAS volatiles.
-
Logistics: Ensure your waste disposal vendor (e.g., Veolia, Clean Harbors) codes this waste for incineration , not fuel blending or landfill.
Decision Logic & Workflow
The following diagram outlines the decision-making process for disposing of F6H12, ensuring no step leads to environmental release.
Figure 1: Decision tree for the segregation and packaging of F6H12 waste streams.
Scientific Rationale & Safety Mechanisms
Why High-Temperature Incineration?
Standard combustion (fuel blending) often occurs at 600–800°C. At these temperatures, the fluorinated tail (
-
Perfluorocarboxylic acids (PFCAs): Toxic, persistent degradation products.
-
Hydrofluoric Acid (HF): Corrosive gas formed if hydrogen sources are present during breakdown. Mechanism: High-temperature incineration (>1,100°C) provides sufficient energy to rupture the C-F bond (bond energy ~485 kJ/mol), converting the fluorine into HF, which is then captured by alkaline scrubbers in the facility's exhaust system [1].
Persistence Profile
F6H12 is amphiphilic but strictly hydrophobic and lipophobic in its fluorinated segment. This "fluorous" nature prevents natural biodegradation. If landfilled, it remains intact for decades, potentially leaching into groundwater. Therefore, landfilling is strictly prohibited for responsible stewardship, even if local regulations permit "solid waste" disposal [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances.[4][5] [Link][1][4][5][6]
-
National Institutes of Health (NIH). (2024). Environmental Persistence of Organic Pollutants.[7] [Link]
Sources
- 1. coxcolvin.com [coxcolvin.com]
- 2. 1-(PERFLUORO-N-HEXYL)DECANE | 147492-59-9 [chemicalbook.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. clarkhill.com [clarkhill.com]
- 5. epa.gov [epa.gov]
- 6. lawbc.com [lawbc.com]
- 7. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(Perfluoro-n-hexyl)dodecane
Topic: Personal protective equipment for handling 1-(Perfluoro-n-hexyl)dodecane Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety & Technical Summary
1-(Perfluoro-n-hexyl)dodecane (F6H12) is a semifluorinated alkane (SFA) consisting of a rigid perfluorinated segment (
While generally considered chemically inert and biocompatible (often used in ophthalmology and drug delivery), its unique amphiphilic nature presents specific handling challenges. It is typically a waxy solid at room temperature (Melting Point
Immediate Action Required:
-
Contamination Risk: The lipophilic tail (
) is highly susceptible to contamination by skin oils. PPE is as much for the sample's integrity as it is for your safety. -
Static Hazard: The fluorinated segment generates significant static electricity during weighing. Use anti-static guns/bars.
-
Disposal: strictly categorized as Halogenated Organic Waste . Do not mix with non-halogenated solvents.
PART 1: Chemical Profile & Risk Assessment
To select the correct PPE, you must understand the mechanism of interaction between the chemical and the barrier material.
| Feature | Property | Operational Implication |
| Structure | Diblock ( | Acts as a surfactant. It can solubilize both fluorinated and hydrocarbon contaminants. |
| Physical State | Low-melting Solid | Exists as a powder/flake at 20°C but melts near body temperature. Handling often involves heating. |
| Vapor Pressure | Low | Inhalation risk is primarily from dust (solid state) or aerosols (if sonicated/sprayed). |
| Toxicity | Low (Biocompatible) | Primary hazard is mechanical irritation (eyes/lungs) and regulatory compliance (PFAS-adjacent waste). |
PART 2: The PPE Matrix
As a Senior Scientist, I recommend a "Sample-Protection" approach. Standard nitrile gloves protect you, but single-gloving often leads to lipid transfer from the wrist/skin to the exterior of the glove, which the
Recommended PPE Configuration[1][2][3]
| Component | Specification | Rationale (Causality) |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Accelerator-free, 4-6 mil) | Permeation & Purity: Nitrile provides excellent resistance to alkanes. The outer glove is sacrificial; change it immediately if touched by skin or contaminated surfaces to prevent lipid leaching into the F6H12 sample. |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 / EN166) | Mechanical Barrier: Protects against solid flakes during weighing and splashes if the material is melted. Goggles are required only if working with large volumes of hot liquid. |
| Respiratory | N95 / FFP2 Mask (Solid handling)Fume Hood (Liquid/Heating) | Dust Control: F6H12 powder is light and static-prone. Inhalation of fluorinated dusts, while not acutely toxic, can cause long-term pulmonary issues. Heating requires a hood to capture any thermal degradation byproducts. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves (Optional) | Static Dissipation: Synthetic lab coats can generate static, making the powder "jump." Cotton blends reduce static. Sleeves prevent skin flakes from falling into the sample. |
PART 3: Operational Protocols
Protocol A: Solid Handling (Weighing & Transfer)
Goal: Prevent static dispersion and inhalation.
-
Environment: Perform weighing in a draft-free enclosure or a balance hood.
-
Static Control: Pass an ionizing anti-static gun over the F6H12 container and the spatula before opening. The fluorine block (
) is highly electronegative and will cause the powder to cling to spatulas. -
Transfer: Use stainless steel or glass spatulas. Avoid plastic (polystyrene) which may interact with the lipophilic tail or induce static.
-
PPE Check: Don N95 mask. Verify outer gloves are fresh.
Protocol B: Liquid Handling (Melting & Solubilization)
Goal: Prevent thermal degradation and splashes.
-
Melting: F6H12 melts around 36–38°C. Use a water bath or heating block set to 45°C .
-
Warning: Do not use a heat gun or open flame. Localized overheating can cause degradation of the fluorinated chain.
-
-
Pipetting: Use glass Pasteur pipettes .
-
Reasoning: The lipophilic tail (
) can extract plasticizers (phthalates) from standard plastic pipette tips, contaminating your experiment.
-
-
Spill Response (Melted):
-
If spilled, the material will solidify rapidly as it cools.
-
Do not wipe while hot. Allow it to solidify (cools to wax), then scrape it up with a spatula.
-
Clean residue with a solvent mixture: Acetone/Hexane (1:1) is effective for the hydrocarbon tail, though fluorinated solvents (e.g., HFE-7100) are best if available.
-
PART 4: Workflow Visualization & Logic
The following diagram outlines the decision logic for handling F6H12 from storage to disposal.
Figure 1: Decision matrix for F6H12 handling, emphasizing the transition between solid and liquid states and the critical requirement for halogenated waste disposal.
PART 5: Emergency & Disposal (Environmental Stewardship)
Disposal is the most critical compliance step.
Because F6H12 contains a perfluorinated segment (
-
Waste Classification:
-
Must be labeled as "Halogenated Organic Solvent/Solid Waste."
-
NEVER mix with non-halogenated waste (e.g., pure ethanol or acetone waste). Mixing increases the volume of waste that requires expensive high-temperature incineration.
-
-
Spill Cleanup (Solid):
-
Skin Contact:
-
Wash with soap and water.[4] The lipophilic tail binds to skin oils; soap is necessary to emulsify and remove it.
-
References
-
PubChem. (n.d.). 1-(Perfluoro-n-hexyl)dodecane Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Krafft, M. P., & Riess, J. G. (2015). Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. Chemosphere. Retrieved January 28, 2026, from [Link]
-
University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals.[7] Department of Chemistry. Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
